2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-7-3-2-4-12-6-8(5-10)11-9(7)12/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNFYFVRZBKRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390696 | |
| Record name | 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182181-42-6 | |
| Record name | 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine CAS number and properties
An In-Depth Technical Guide to 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine (CAS: 182181-42-6) for Advanced Research and Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and marketed drugs.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This guide focuses on a particularly valuable derivative, This compound , a key building block whose strategic design combines the foundational bioactivity of the imidazo[1,2-a]pyridine scaffold with a highly versatile reactive handle. The chloromethyl group at the C2 position serves as a potent electrophilic site, enabling facile derivatization, while the C8-methyl group provides a subtle yet significant modification to the electronic and steric profile of the molecule. For researchers in drug development, this compound is not merely an intermediate but a gateway to novel chemical entities with potential therapeutic applications ranging from oncology to anti-inflammatory and antiviral treatments.[3]
Section 1: Core Molecular Attributes and Physicochemical Properties
Accurate characterization is the bedrock of reproducible science. This compound is typically supplied as a solid, whose stability and handling require specific conditions. The following table summarizes its essential identifiers and properties, compiled from supplier technical data and predictive modeling.
| Property | Value | Source(s) |
| CAS Number | 182181-42-6 | [4][5][] |
| Molecular Formula | C₉H₉ClN₂ | [4][5] |
| Molecular Weight | 180.63 g/mol | [4][5] |
| Appearance | White to off-white solid | [5] |
| Predicted Density | 1.25 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 6.32 ± 0.50 | [5] |
| InChI Key | JMNFYFVRZBKRMY-UHFFFAOYSA-N | [] |
| SMILES | CC1=CC=CN2C1=NC(=C2)CCl | [] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |
Section 2: Synthesis and Mechanistic Rationale
The construction of the imidazo[1,2-a]pyridine scaffold is a well-established process in organic chemistry. The most common and efficient pathway involves the condensation and subsequent cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound.
Recommended Synthetic Protocol: Modified Tschitschibabin Reaction
This protocol outlines the synthesis starting from 2-amino-3-methylpyridine and 1,3-dichloroacetone.
Causality of Experimental Design:
-
Starting Materials: 2-amino-3-methylpyridine is selected to install the requisite C8-methyl group on the final scaffold. 1,3-dichloroacetone serves as a highly effective C2-synthon; one chloro- group facilitates the initial alkylation of the pyridine nitrogen, and the second provides the chloromethyl handle in the final product.
-
Solvent: A polar aprotic solvent like DMF or a protic solvent such as ethanol is typically used to facilitate the solubility of the amine salt intermediate.
-
Base: A mild base (e.g., NaHCO₃) is used to neutralize the HBr or HCl generated during the cyclization, driving the reaction to completion.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add 1,3-dichloroacetone (1.1 eq) to the solution dropwise at room temperature. An exothermic reaction may be observed.
-
Initial Condensation: Stir the mixture at room temperature for 1-2 hours to form the N-alkylated pyridinium salt intermediate.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product is then purified by silica gel column chromatography or recrystallization to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Section 3: Chemical Reactivity and Derivatization Potential
The primary value of this compound in drug discovery lies in the reactivity of its C2-chloromethyl group. This functional group acts as a potent electrophile, making it an ideal anchor point for introducing molecular diversity via nucleophilic substitution reactions (Sₙ2).
The Rationale for Derivatization: In medicinal chemistry, the systematic modification of a lead compound is essential for developing Structure-Activity Relationships (SAR). By reacting the chloromethyl group with a library of nucleophiles (amines, thiols, alcohols, etc.), researchers can rapidly generate a series of analogues. This allows for the exploration of how different substituents impact target binding, potency, selectivity, and pharmacokinetic properties (ADME). The C3 position is the next most common site for functionalization on the scaffold, often via electrophilic substitution or modern C-H activation methods.[1][7]
General Derivatization Workflow
Caption: Versatile derivatization via nucleophilic substitution at the C2-chloromethyl position.
Section 4: Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[1] This compound serves as a critical starting point for accessing novel therapeutics.
-
Oncology: Many imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of key cancer-related enzymes such as Cyclin-Dependent Kinases (CDKs), VEGFR, and PI3K.[2] The ability to rapidly diversify the C2 position allows for fine-tuning of kinase selectivity and potency.
-
Anti-inflammatory: Compounds bearing this scaffold have shown promise as anti-inflammatory agents.
-
Antiviral and Antibacterial: The scaffold is present in molecules with activity against various pathogens.[3]
-
Central Nervous System (CNS): Marketed drugs like Zolpidem (Ambien) and Alpidem highlight the utility of this scaffold for developing agents that act on the CNS.
This compound is thus a high-value building block for generating compound libraries tailored for screening against these and other emerging biological targets.
Section 5: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety. While a comprehensive toxicological profile for this specific compound is not widely published, data from related chloromethyl heterocycles and general safety guidelines provide a robust framework for safe practice.[8]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid all personal contact, including skin and eye contact.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[5] The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation via hydrolysis or reaction with atmospheric moisture.
-
Spill & Disposal: In case of a spill, use absorbent material and dispose of it as hazardous chemical waste. Do not let the product enter drains.[8]
-
First Aid:
Conclusion
This compound is a strategically designed and highly versatile chemical building block. Its value extends far beyond its basic structure; it represents an enabling tool for medicinal chemists and researchers aiming to accelerate the discovery of novel therapeutics. The combination of a biologically relevant imidazo[1,2-a]pyridine core with a reactive C2-chloromethyl handle provides an efficient and logical pathway for SAR exploration and the development of next-generation pharmaceuticals. Understanding its synthesis, reactivity, and handling is essential for unlocking its full potential in the research and development landscape.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. This compound , 95% , 182181-42-6 - CookeChem [cookechem.com]
- 5. 182181-42-6 CAS MSDS (2-Chloromethyl-8-methyl-imidazo[1,2-a]pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. capotchem.cn [capotchem.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Spectroscopic Characterization of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine: A Predictive Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine (CAS No. 182181-42-6), a key intermediate in pharmaceutical synthesis.[1][2][3] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with data from structurally analogous compounds, to forecast the characteristic spectral features of this molecule. This predictive guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of novel imidazo[1,2-a]pyridine derivatives, aiding in spectral interpretation and quality control.
Introduction: The Significance of this compound
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The title compound, this compound, with its reactive chloromethyl group, is a crucial building block for the synthesis of more complex molecules, particularly in the development of anxiolytic and sedative drugs that target GABA receptors.[2] Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredients. This guide provides a foundational understanding of its expected spectroscopic properties.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for each of the aromatic protons and the two methyl groups. The predicted chemical shifts (in ppm) and coupling constants (in Hz) are based on the electronic environment of the protons and spin-spin coupling interactions with neighboring nuclei. The analysis is performed assuming a standard deuterated chloroform (CDCl₃) solvent.
Methodology for Prediction: The chemical shifts are predicted based on the known effects of substituents on the imidazo[1,2-a]pyridine ring system and by analogy to related structures. The chloromethyl group at the 2-position is expected to deshield the adjacent proton at the 3-position, while the methyl group at the 8-position will have a shielding effect on the nearby aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.7 | s | - |
| H-5 | 7.9 - 8.1 | d | 7.0 - 7.5 |
| H-6 | 6.8 - 7.0 | t | 7.0 - 7.5 |
| H-7 | 7.2 - 7.4 | d | 7.0 - 7.5 |
| -CH₂Cl | 4.7 - 4.9 | s | - |
| 8-CH₃ | 2.4 - 2.6 | s | - |
Causality Behind Predictions:
-
H-3: The proton at the 3-position is on the electron-rich imidazole ring and is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the C-2 substituent.
-
H-5, H-6, H-7: These protons on the pyridine ring will form a coupled system. H-5 is expected to be the most downfield due to its proximity to the bridgehead nitrogen. H-6 will appear as a triplet due to coupling with both H-5 and H-7. H-7 will be a doublet, coupled to H-6.
-
-CH₂Cl: The methylene protons of the chloromethyl group are expected to be significantly downfield due to the deshielding effect of the adjacent chlorine atom, appearing as a sharp singlet.
-
8-CH₃: The methyl protons at the 8-position will also appear as a singlet, with a chemical shift typical for an aromatic methyl group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the heterocyclic system.
Methodology for Prediction: The predictions are based on the known chemical shifts of the parent imidazo[1,2-a]pyridine and the incremental effects of the chloromethyl and methyl substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 148 |
| C-3 | 112 - 115 |
| C-5 | 123 - 126 |
| C-6 | 112 - 115 |
| C-7 | 126 - 129 |
| C-8 | 130 - 133 |
| C-8a | 140 - 143 |
| -CH₂Cl | 40 - 45 |
| 8-CH₃ | 16 - 19 |
Causality Behind Predictions:
-
C-2 and C-8a: These are the bridgehead and substituted carbons and are expected to be the most downfield in the aromatic region.
-
C-3, C-5, C-6, C-7, C-8: These carbons of the heterocyclic core will have chemical shifts in the typical aromatic range, with their specific values determined by their position relative to the nitrogen atoms and substituents.
-
-CH₂Cl: The carbon of the chloromethyl group will be in the aliphatic region, with its chemical shift influenced by the attached chlorine.
-
8-CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.
Predicted Infrared (IR) Spectral Data
The IR spectrum will reveal the presence of key functional groups and the overall vibrational characteristics of the molecule.
Methodology for Prediction: The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule, including C-H bonds, C=C and C=N bonds of the aromatic system, and the C-Cl bond.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |
| 1640 - 1620 | Strong | C=N stretch of the imidazo[1,2-a]pyridine core |
| 1550 - 1450 | Strong | C=C aromatic ring stretching |
| 750 - 690 | Strong | C-Cl stretch |
Causality Behind Predictions:
-
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
The aliphatic C-H stretching vibrations from the chloromethyl and methyl groups will appear below 3000 cm⁻¹.
-
The strong absorption bands in the 1640-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the fused heterocyclic ring system.
-
A strong band in the lower frequency region (750-690 cm⁻¹) is anticipated for the C-Cl stretching vibration.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Methodology for Prediction: The predicted mass spectrum is based on the calculated exact mass of the molecule and the expected fragmentation pathways, particularly the loss of the chloromethyl group.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity | Assignment |
| 180/182 | High | [M]⁺ and [M+2]⁺ molecular ion peak (due to ³⁵Cl and ³⁷Cl isotopes) |
| 145 | Moderate | [M - Cl]⁺ |
| 131 | High | [M - CH₂Cl]⁺ |
Causality Behind Predictions:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 180, with a characteristic [M+2]⁺ peak at m/z 182 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
-
Fragmentation: The most likely fragmentation pathway is the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to the formation of stable fragment ions. The loss of the entire chloromethyl group to give a fragment at m/z 131 is expected to be a major fragmentation pathway.
Experimental Protocols: A General Guideline
While specific instrument parameters will vary, the following provides a general workflow for acquiring the spectroscopic data for this compound.
Diagram 1: General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, prepare a Nujol mull by grinding the sample with a drop of Nujol.
-
Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Conclusion
This guide provides a comprehensive set of predicted spectroscopic data for this compound. While these predictions are based on sound scientific principles and analogies to related compounds, they should be confirmed by experimental data. This document serves as a valuable starting point for researchers working with this important synthetic intermediate, facilitating its identification and characterization.
References
An In-Depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, acting as key determinants of a drug candidate's developability, bioavailability, and ultimate therapeutic efficacy. This guide provides a comprehensive technical framework for the systematic evaluation of the solubility and stability of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine, a member of a therapeutically significant class of nitrogen-fused heterocyclic compounds.[1][2][3]
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1][4][5] However, like many bicyclic aromatic systems, these compounds can present challenges related to poor aqueous solubility, which can hinder absorption and lead to variable in vivo exposure.[3] Furthermore, the presence of reactive functional groups, such as the chloromethyl substituent at the 2-position, necessitates a rigorous assessment of the molecule's intrinsic stability to predict its shelf-life and identify potential degradation products.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific principles, the rationale for specific experimental designs, and the interpretation of the resulting data. By establishing a robust, self-validating system of protocols, this guide aims to empower scientists to generate high-quality, reliable data essential for informed decision-making in the drug development pipeline.
Part 1: Aqueous Solubility Characterization
Aqueous solubility is a critical attribute that influences everything from the reliability of in vitro biological assays to oral bioavailability. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration of a compound in solution when it begins to precipitate from a supersaturated state, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput assessment valuable for early-stage discovery to quickly flag compounds with potential solubility liabilities.[6][7][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[6][9] It is the "gold standard" measurement, crucial for later-stage development and formulation activities.[3]
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for assessing the solubility of this compound.
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Protocol 1: High-Throughput Kinetic Solubility Assay
Causality: This assay is designed for speed and minimal compound consumption, making it ideal for the initial screening of new compounds. By rapidly identifying compounds that precipitate out of an aqueous buffer, it prevents unreliable results in subsequent biological screens. The use of DMSO stock solutions is standard in high-throughput screening, but it's crucial to recognize this can lead to supersaturated solutions and thus an overestimation of true solubility.[6][10]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well clear-bottom plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This results in a final DMSO concentration of 1%, which is generally well-tolerated in many biological assays.
-
Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a controlled temperature (e.g., 25°C).[11]
-
Quantification:
-
Nephelometry: Measure the light scattering caused by any precipitate formed using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.[11][12]
-
Direct UV Assay: After incubation, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a UV-transparent plate and measure the absorbance at the compound's λ_max. Quantify the concentration against a standard curve prepared in a DMSO/buffer mixture.[11]
-
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Causality: The shake-flask method is the definitive technique for determining thermodynamic solubility.[3][10] By adding an excess of solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24 hours or more), this method ensures that the measured concentration represents a true equilibrium between the solid and solution phases.[4][13] This is critical for understanding the maximum achievable concentration in vivo and for developing stable formulations.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end of the experiment) to a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0 to assess pH-dependent solubility) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath or on a rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[13][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are carried over, filter the aliquot through a 0.45 µm syringe filter (select a filter material, e.g., PVDF, that has low compound binding).
-
Quantification (HPLC-UV):
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Inject the diluted sample onto a validated stability-indicating HPLC-UV system (see Section 2.3 for method details).
-
Quantify the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Data Presentation: Solubility Profile
| Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |
| Kinetic Solubility | PBS, pH 7.4 | 25 | [Experimental Value] | Nephelometry |
| Thermodynamic Solubility | 0.1 M HCl, pH ~1.2 | 25 | [Experimental Value] | Shake-Flask HPLC-UV |
| Thermodynamic Solubility | PBS, pH 7.4 | 25 | [Experimental Value] | Shake-Flask HPLC-UV |
| Thermodynamic Solubility | Borate Buffer, pH 9.0 | 25 | [Experimental Value] | Shake-Flask HPLC-UV |
| Thermodynamic Solubility | PBS, pH 7.4 | 37 | [Experimental Value] | Shake-Flask HPLC-UV |
Part 2: Chemical Stability Assessment (Forced Degradation)
Stability testing is crucial for identifying potential degradation pathways, determining intrinsic stability, and developing a stability-indicating analytical method. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing to provoke degradation.[15][16] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent molecule.[17][18]
Overview of Stress Conditions
The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide the regulatory framework for stability testing.[19][20][21] The core stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.
Caption: Core stress conditions for forced degradation studies.
Postulated Degradation Pathways
Based on the structure of this compound, two primary sites are susceptible to degradation:
-
The Chloromethyl Group: This is a benzylic-like halide, which is known to be susceptible to nucleophilic substitution reactions, particularly solvolysis (hydrolysis). Under aqueous acidic, basic, or neutral conditions, the chlorine atom can be displaced by a hydroxyl group to form the corresponding alcohol, 2-(Hydroxymethyl)-8-methylimidazo[1,2-a]pyridine.
-
The Imidazo[1,2-a]pyridine Ring: This electron-rich heterocyclic system can be susceptible to oxidation. Oxidizing agents may lead to the formation of N-oxides or other oxidative degradation products. The imidazole ring, in particular, can be reactive towards certain oxidants.[18]
Protocol 3: Forced Degradation and Stability-Indicating Method Development
Causality: A stability-indicating analytical method (SIAM) is a validated quantitative method that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and detect the degradation products, ensuring that the measured API peak is free from any co-eluting impurities.[7] Developing this method is a prerequisite for all stability studies. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.[7][22]
Methodology:
Step A: Initial HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution and determine the λ_max of the parent compound for optimal sensitivity.
-
Optimization: Adjust the gradient, flow rate, and temperature to obtain a sharp, symmetrical peak for the parent compound with a reasonable retention time.
Step B: Forced Degradation Sample Generation
Prepare solutions of the compound (e.g., at 1 mg/mL) and subject them to the following stress conditions. A control sample (unstressed) should be analyzed at each time point.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature. (Basic conditions may be harsher due to the lability of the chloromethyl group).
-
Neutral Hydrolysis: Reflux in water at 60°C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat at 70°C.
-
Photostability: Expose the solid powder and a solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[1]
Step C: Method Validation and Refinement
-
Analysis of Stressed Samples: Inject the stressed samples into the HPLC system.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in each chromatogram. If any degradation has occurred, new peaks (degradants) should appear, and the parent peak area should decrease. The method is stability-indicating if the parent peak remains spectrally pure and is well-resolved from all degradant peaks.
-
Method Re-optimization: If co-elution occurs, further optimize the HPLC method (e.g., change the gradient slope, mobile phase composition, or even the column chemistry) until baseline separation is achieved.
-
Validation: Once the method is finalized, validate it according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Condition | Time (hrs) | % Assay of Parent Compound | % Degradation | Observations/Major Degradants (RT) |
| Control | None | - | 100.0 | 0.0 | No degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | [Value] | [Value] | [e.g., Peak at RT x.xx min] |
| Base Hydrolysis | 0.1 M NaOH, RT | 8 | [Value] | [Value] | [e.g., Significant degradation, peak at RT x.xx min] |
| Oxidation | 3% H₂O₂, RT | 24 | [Value] | [Value] | [e.g., Multiple minor degradants] |
| Thermal (Solid) | 70°C Dry Heat | 48 | [Value] | [Value] | [e.g., No significant degradation] |
| Photolytic (Solid) | ICH Q1B | - | [Value] | [Value] | [e.g., Slight discoloration, minor peak at RT y.yy min] |
Conclusion and Forward Look
This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to these detailed protocols, researchers can generate high-quality, reliable data that is essential for progressing a compound through the drug discovery and development process. The kinetic and thermodynamic solubility assays provide a clear picture of the compound's dissolution behavior, while the forced degradation studies establish its intrinsic stability and provide a validated, stability-indicating analytical method.
The insights gained from these studies are foundational. They inform critical decisions regarding lead optimization, candidate selection, formulation strategy, and the design of long-term stability studies required for regulatory submissions. A thorough understanding of these core physicochemical properties ultimately de-risks development and increases the probability of successfully translating a promising molecule into a safe and effective medicine.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. chemmethod.com [chemmethod.com]
- 14. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 15. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 20. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 21. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 22. Page loading... [wap.guidechem.com]
The Chloromethyl Group in Imidazo[1,2-a]pyridines: A Hub of Reactivity for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2][3] Its rigid, planar structure and tunable electronic properties make it an ideal framework for designing molecules with specific biological targets. Among the various functionalized derivatives of this versatile heterocycle, those bearing a chloromethyl group, particularly at the C2-position, serve as powerful and versatile intermediates for further molecular elaboration. This guide provides a comprehensive exploration of the reactivity of the chloromethyl group on the imidazo[1,2-a]pyridine core, offering insights into its synthetic utility and the underlying principles governing its chemical behavior.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle formed by the fusion of an imidazole and a pyridine ring. This arrangement results in a unique electronic distribution, influencing the reactivity of its constituent atoms. The C3 position is generally the most nucleophilic and susceptible to electrophilic attack, while the pyridine ring can be functionalized through various substitution reactions.[4] The introduction of a chloromethyl group, a reactive electrophilic handle, unlocks a vast potential for diversification, enabling the synthesis of a myriad of derivatives with applications in drug discovery and materials science.[1][5]
Synthesis of Chloromethyl-Substituted Imidazo[1,2-a]pyridines
The most common starting material for accessing a wide range of functionalized imidazo[1,2-a]pyridines is 2-(chloromethyl)imidazo[1,2-a]pyridine, often used as its hydrochloride salt for improved stability and handling.[1][6]
Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine Hydrochloride
A prevalent and straightforward method for the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine involves the condensation of a 2-aminopyridine with a suitable three-carbon building block bearing a chlorine atom. A common and effective reagent for this transformation is 1,3-dichloroacetone or chloroacetone.[7]
Experimental Protocol: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Reagent Addition: To the stirred solution, add chloroacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within several hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: The crude product can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to yield 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride as a stable solid.
This method provides a reliable and scalable route to the key 2-(chloromethyl)imidazo[1,2-a]pyridine intermediate, which can then be used in a variety of subsequent functionalization reactions.
The Reactivity Landscape of the Chloromethyl Group
The chloromethyl group, being a primary alkyl halide attached to an electron-rich heterocyclic system, is a highly reactive electrophilic center. Its reactivity is primarily governed by its susceptibility to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions: A Gateway to Diverse Functionality
The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, including amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
The reaction of 2-(chloromethyl)imidazo[1,2-a]pyridine with primary and secondary amines provides a direct route to 2-(aminomethyl)imidazo[1,2-a]pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.
Experimental Protocol: Synthesis of 2-((Piperidin-1-yl)methyl)imidazo[1,2-a]pyridine
-
Reaction Setup: Dissolve 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Reagent Addition: Add piperidine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-((piperidin-1-yl)methyl)imidazo[1,2-a]pyridine.
A similar protocol can be employed for a variety of other primary and secondary amines, including morpholine and aniline, to generate a diverse library of aminated derivatives.
Thiols and their corresponding thiolates are excellent nucleophiles and react readily with 2-(chloromethyl)imidazo[1,2-a]pyridine to form thioethers. These reactions are often performed under basic conditions to deprotonate the thiol, generating the more nucleophilic thiolate anion.
Experimental Protocol: Synthesis of 2-((Benzimidazol-2-ylthio)methyl)imidazo[1,2-a]pyridine
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Nucleophile Preparation: Add a solution of 2-mercaptobenzimidazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension at 0 °C. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Reagent Addition: Add a solution of 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (1.0 eq) in anhydrous THF to the thiolate solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up: Upon completion, carefully quench the reaction with water. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removal of the solvent, the crude product can be purified by recrystallization or column chromatography.
This methodology is applicable to a wide range of thiols, providing access to a variety of thioether derivatives.
The Williamson ether synthesis provides a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[3][8] This reaction is well-suited for the functionalization of 2-(chloromethyl)imidazo[1,2-a]pyridine with various alcohols.
Experimental Protocol: Synthesis of 2-(Methoxymethyl)imidazo[1,2-a]pyridine
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, add sodium metal (1.1 eq) to anhydrous methanol at 0 °C. Stir until all the sodium has dissolved to form sodium methoxide.
-
Reagent Addition: To the freshly prepared sodium methoxide solution, add a solution of 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (1.0 eq) in anhydrous methanol.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the excess base with a weak acid (e.g., ammonium chloride solution). Remove the methanol under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
This general procedure can be adapted for other primary and secondary alcohols to synthesize a range of ether derivatives.
Table 1: Summary of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amine | Piperidine, Morpholine, Aniline | Aminomethyl derivative | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), RT to 60 °C |
| Thiol | 2-Mercaptobenzimidazole, Thiophenol | Thioether | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF), 0 °C to RT |
| Alkoxide | Sodium methoxide, Sodium ethoxide | Ether | Na/ROH or NaH/ROH, Solvent (ROH or THF), 0 °C to RT |
| Azide | Sodium azide | Azidomethyl derivative | Solvent (e.g., DMF, DMSO), RT to 80 °C |
Role in Cross-Coupling Reactions
While the chloromethyl group itself is not a typical substrate for direct cross-coupling reactions like Suzuki or Sonogashira, which generally utilize aryl or vinyl halides, it plays a crucial role as a precursor for such transformations. The versatile reactivity of the chloromethyl group allows for its conversion into other functionalities that are amenable to cross-coupling.
A powerful strategy involves a sequential reaction where the chloromethyl group first undergoes a nucleophilic substitution, followed by a cross-coupling reaction at another position on the imidazo[1,2-a]pyridine ring. This approach allows for the construction of highly complex and diverse molecular architectures in a one-pot fashion.
Example: One-Pot Synthesis of 2-(1,2,3-Triazolyl)methyl-3-alkynyl-imidazo[1,2-a]pyridines
A notable example of this sequential strategy involves the reaction of 2-(chloromethyl)-3-iodoimidazo[1,2-a]pyridine. In a one-pot procedure, the chloromethyl group first reacts with sodium azide in a nucleophilic substitution to form the corresponding azidomethyl intermediate. This is followed by a copper-catalyzed [3+2] cycloaddition with a terminal alkyne to form a 1,2,3-triazole ring. Finally, the iodo group at the C3 position undergoes a Sonogashira coupling with another terminal alkyne, all within the same reaction vessel. This elegant sequence highlights the utility of the chloromethyl group as a key reactive handle in multi-step synthetic sequences.
Diagram 1: Sequential Nucleophilic Substitution and Sonogashira Coupling
Caption: A one-pot, three-step reaction sequence.
Electronic Effects and Regioselectivity
The reactivity of the chloromethyl group is influenced by the electronic nature of the imidazo[1,2-a]pyridine ring and the presence of other substituents. The electron-rich nature of the heterocycle can stabilize the transition state of nucleophilic substitution reactions.
Substituents on the pyridine or imidazole ring can modulate the reactivity of the chloromethyl group. Electron-donating groups (EDGs) on the ring system can increase the electron density at the C2 position, potentially slowing down the nucleophilic attack on the adjacent methylene carbon. Conversely, electron-withdrawing groups (EWGs) can enhance the electrophilicity of the chloromethyl group, making it more susceptible to nucleophilic attack.[1][7]
While the C2-chloromethyl derivative is the most commonly utilized, the reactivity of chloromethyl groups at other positions, such as C3, is also of interest. The inherent electronic properties of the imidazo[1,2-a]pyridine ring suggest that a chloromethyl group at the C3 position might exhibit different reactivity due to the differing electronic environment. However, the synthesis of 3-substituted derivatives often follows different synthetic routes.[7][9]
Diagram 2: Influence of Substituents on Reactivity
Caption: Substituent effects on chloromethyl reactivity.
Conclusion
The chloromethyl group on the imidazo[1,2-a]pyridine scaffold is a highly valuable and reactive functional group that serves as a versatile handle for the synthesis of a wide range of derivatives. Its propensity to undergo nucleophilic substitution with a diverse array of nucleophiles provides a straightforward and efficient means of introducing new functionalities and building molecular complexity. While not a direct participant in standard cross-coupling reactions, its role as a precursor in sequential one-pot transformations further underscores its importance in modern synthetic chemistry. A thorough understanding of the reactivity of this key intermediate is essential for researchers and scientists working in the fields of drug discovery and materials science, enabling the rational design and synthesis of novel imidazo[1,2-a]pyridine-based molecules with tailored properties and functions.
References
- 1. Buy 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride | 112230-20-3 [smolecule.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 7. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine Derivatives: A Technical Guide to Identifying Biological Targets
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, highly reactive class of these compounds: 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine derivatives. The inclusion of a chloromethyl group at the 2-position introduces a reactive electrophilic center, suggesting a mechanism of action that likely involves the formation of a covalent bond with nucleophilic residues in biological macromolecules.[3][4] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining the potential biological targets of these derivatives and providing a comprehensive framework for their experimental identification and validation. We will delve into the rationale behind target selection, detail robust experimental protocols, and provide visual workflows to guide the discovery process.
The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core with Therapeutic Promise
The bicyclic heterocyclic system of imidazo[1,2-a]pyridine is a recurring motif in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5][6] Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) feature this core structure, underscoring its therapeutic relevance. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity.
The this compound subclass introduces a key reactive feature. The chloromethyl group acts as an electrophilic "warhead," capable of reacting with nucleophilic amino acid residues such as cysteine, lysine, or histidine within protein binding pockets.[7][8] This positions these derivatives as potential targeted covalent inhibitors (TCIs). TCIs offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable."[8]
Hypothesized Biological Targets: A Rationale-Driven Approach
Given the established anticancer and antimicrobial activities of the broader imidazo[1,2-a]pyridine class, we can hypothesize several promising biological targets for the 2-(chloromethyl)-8-methyl derivatives. The covalent nature of these compounds suggests a particular affinity for targets with reactive cysteines in or near their active sites.
Oncogenic Kinases and Signaling Pathways
Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.[9] Several key signaling pathways implicated in cancer are prime areas for investigation:
-
KRAS G12C: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene. The G12C mutation introduces a cysteine residue that can be targeted by covalent inhibitors. Imidazo[1,2-a]pyridine scaffolds have been successfully utilized to develop novel KRAS G12C inhibitors.[9] The presence of the chloromethyl warhead in our subject compounds makes this an exceptionally strong hypothesis.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been reported to inhibit key kinases in this pathway, such as PI3Kα and Akt/mTOR.[10][11] A reactive cysteine in the ATP-binding pocket of these kinases could be a potential site of covalent modification.
-
STAT3/NF-κB Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation and cancer. Novel imidazo[1,2-a]pyridine derivatives have been shown to modulate this pathway.[5]
Microbial Enzymes
The imidazo[1,2-a]pyridine core is also found in compounds with potent antimicrobial activity.[2] The covalent mechanism of action could be particularly effective against microbial targets, leading to irreversible inhibition. Potential targets include:
-
Bacterial and Fungal Enzymes: Essential enzymes in microbial metabolic or cell wall synthesis pathways that possess a reactive cysteine could be susceptible to covalent inhibition by these derivatives.
Experimental Workflow for Target Identification and Validation
The identification and validation of the biological targets of this compound derivatives require a multi-faceted approach. The potential for covalent binding is a central consideration in the experimental design.
Caption: A streamlined workflow for the discovery and validation of biological targets for this compound derivatives.
Phase 1: Target Discovery
The initial phase focuses on identifying candidate protein targets that interact with the this compound derivatives.
This is a classic and powerful method for identifying protein targets of small molecules.
Protocol: On-Bead Affinity Pull-Down
-
Synthesis of an Affinity Probe: Synthesize an analog of the this compound derivative with a linker (e.g., polyethylene glycol) attached to a position that does not interfere with its biological activity. The other end of the linker should be conjugated to a solid support, such as agarose beads.
-
Preparation of Cell Lysate: Culture relevant cells (e.g., cancer cell lines for oncology applications) and prepare a native cell lysate.
-
Incubation: Incubate the affinity probe-conjugated beads with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
Chemoproteomics is a powerful technique to identify the targets of covalent inhibitors in a cellular context.
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Design of a Broad-Spectrum Probe: Utilize a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) that can label a large number of cysteines in the proteome.
-
Treatment of Cells: Treat live cells with the this compound derivative.
-
Lysis and Probe Labeling: Lyse the cells and treat the lysate with the cysteine-reactive probe.
-
Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin) to the alkyne-modified probe.
-
Enrichment and Analysis: Enrich the biotin-tagged proteins using streptavidin beads and identify them by LC-MS/MS. Proteins that show reduced labeling in the presence of the imidazo[1,2-a]pyridine derivative are potential targets.
Phase 2: Target Validation
Once candidate targets are identified, it is crucial to validate that they are indeed the proteins responsible for the observed biological effects.
Directly demonstrating the formation of a covalent bond between the compound and the target protein is a critical validation step.
Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified candidate protein with the this compound derivative.
-
LC-MS Analysis: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the intact protein.
-
Data Analysis: A mass shift corresponding to the molecular weight of the imidazo[1,2-a]pyridine derivative confirms covalent adduct formation.[12]
Protocol: Peptide Mapping by LC-MS/MS
-
Incubation and Digestion: Incubate the purified candidate protein with the compound and then digest the protein into smaller peptides using a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify the modified peptide and the specific amino acid residue that has been covalently modified by searching for the expected mass shift in the MS/MS spectra.[13]
Caption: Workflow for the validation of covalent adduct formation using mass spectrometry.
CETSA is a powerful method to confirm target engagement in a cellular environment. The principle is that the binding of a ligand can stabilize a protein against thermal denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the this compound derivative.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Summary and Future Directions
The this compound scaffold represents a promising starting point for the development of novel targeted covalent inhibitors. The inherent reactivity of the chloromethyl group, combined with the proven therapeutic potential of the imidazo[1,2-a]pyridine core, makes these derivatives compelling candidates for drug discovery programs in oncology and infectious diseases.
The experimental workflows detailed in this guide provide a robust framework for the identification and validation of their biological targets. A systematic application of these methodologies, from initial phenotypic screening and affinity-based proteomics to rigorous biophysical and cellular validation, will be crucial in elucidating their mechanism of action and unlocking their full therapeutic potential. Future efforts should focus on synthesizing focused libraries of these derivatives to explore structure-activity relationships and optimize their potency and selectivity for their identified targets.
References
- 1. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical safety and handling of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Chemical Safety and Handling of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential hazards, and recommended safety protocols for the handling, storage, and disposal of this compound (CAS RN: 182181-42-6). This compound is a key heterocyclic intermediate in pharmaceutical research and development, particularly in the synthesis of novel therapeutics targeting GABA receptors.[1] The presence of a reactive chloromethyl group on the imidazo[1,2-a]pyridine scaffold necessitates stringent safety controls. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally analogous compounds, the known hazards of the chloromethyl functional group, and established best practices for handling reactive chemical intermediates.[2][3][4] This document is intended for researchers, chemists, and drug development professionals who may synthesize or handle this compound in a laboratory setting.
Introduction and Chemical Identity
This compound is a substituted imidazopyridine, a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry.[5] Its structure is valuable as a synthetic building block because the C2-chloromethyl group is a reactive electrophilic site, enabling facile nucleophilic substitution for the construction of more complex molecules.[1][6] This reactivity, however, is also the primary source of its chemical hazard, classifying it as a potential alkylating agent.
Chemical and Physical Properties
While exhaustive experimental data for this specific compound is not available, key properties have been reported or predicted by chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 182181-42-6 | [7] |
| Molecular Formula | C₉H₉ClN₂ | [7] |
| Molecular Weight | 180.63 g/mol | [7] |
| Appearance | White to off-white solid (Predicted) | [8] |
| Storage Temperature | 2-8°C, under inert gas (e.g., Argon, Nitrogen) | [1][8] |
| Predicted Density | 1.25 ± 0.1 g/cm³ | [8] |
| Predicted pKa | 6.32 ± 0.50 | [8] |
Hazard Identification and Risk Assessment
A comprehensive toxicological profile for this compound has not been thoroughly investigated.[4] Therefore, a conservative risk assessment is mandatory, based on the hazards of structurally related compounds and the reactive chloromethyl moiety.
The Alkylating Agent Hazard
The primary chemical hazard stems from the chloromethyl group, which renders the molecule a potential alkylating agent . Such compounds can react with nucleophilic sites on biological macromolecules, including DNA, which can lead to cytotoxic, mutagenic, and carcinogenic effects. Other simple chloromethyl ethers, such as Chloromethyl Methyl Ether (CMME) and Bis(Chloromethyl) Ether (BCME), are regulated as potent human carcinogens.[9][10][11]
Causality Behind the Hazard: The carbon-chlorine bond in the chloromethyl group is polarized, making the carbon atom electrophilic. This site is susceptible to attack by nucleophiles. In a biological context, nucleophilic sites on proteins and nucleic acids can be alkylated, disrupting their normal function and potentially initiating cancer-causing mutations. This reactivity is analogous to that of nitrogen mustards and other classical alkylating agents used in both warfare and chemotherapy.
GHS Hazard Classification (Inferred)
Based on data from analogous compounds like 2-(Chloromethyl)pyridine Hydrochloride and other chloromethylated heterocycles, the following GHS classifications should be assumed in the absence of specific data.[12][13]
| Hazard Class | Category | Hazard Statement (Assumed) | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Exclamation Mark |
| Skin Corrosion/Irritation | Category 1C / 2 | H314/H315: Causes severe skin burns or skin irritation | Corrosion, Exclamation Mark |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Corrosion |
| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer | Health Hazard |
| Specific Target Organ Toxicity (Single Exp.) | Category 3 | H335: May cause respiratory irritation | Exclamation Mark |
Hazard Identification Workflow
The following diagram outlines the logical workflow for assessing the risks associated with this compound.
Caption: Logic diagram for hazard assessment in the absence of specific data.
Engineering Controls and Personal Protective Equipment (PPE)
Given the assumed hazards, robust containment and protection measures are non-negotiable.[3][14]
Engineering Controls
-
Primary Containment: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).
-
Ventilation: The laboratory must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.
-
Safety Equipment: A safety shower and eyewash station must be located within a 10-second travel distance and be unobstructed.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent all routes of exposure.[4]
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side shields (ANSI Z87.1 or EN166 compliant) are the minimum requirement. A full-face shield should be worn over safety glasses for splash hazards.[14] | Protects against splashes and airborne dust. The assumed corrosive nature necessitates robust protection. |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[4] | Prevents skin absorption and irritation. Double gloving provides protection in case the outer glove is breached. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or significant splash risk, a chemically resistant apron over the lab coat is advised. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if all work is performed within a certified fume hood. For spill cleanup outside a hood, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[4] | Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[4] |
Safe Handling and Storage Protocols
Storage
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen) to prevent degradation, as related compounds are known to be hygroscopic.[4][8]
-
Temperature: Store in a designated, locked refrigerator at 2-8°C.[1]
-
Segregation: Store away from incompatible materials, particularly strong acids, acid chlorides, and oxidizing agents.[4] Do not store with flammable solvents outside of a rated refrigerator.[14]
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines the essential steps for safely handling the compound during a typical laboratory reaction.
-
Preparation:
-
Don all required PPE (double nitrile gloves, lab coat, safety glasses).
-
Ensure the chemical fume hood is on and operating correctly.
-
Gather all necessary glassware and equipment and place it in the fume hood.
-
Prepare a quench solution (e.g., 1 M sodium hydroxide) and a spill kit.
-
-
Weighing and Transfer:
-
Retrieve the compound from cold storage and allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation.
-
Perform all weighing operations inside the fume hood on a tared weigh paper or in a vial.
-
Use dedicated spatulas and tools. Clean them thoroughly after use.
-
Transfer the solid to the reaction vessel carefully to minimize dust generation.
-
-
Reaction:
-
Conduct the reaction in a closed system or under an inert atmosphere within the fume hood.
-
Keep the fume hood sash at the lowest practical height.
-
Continuously monitor the reaction for any signs of an uncontrolled exotherm or gas evolution.
-
-
Work-up and Purification:
-
Quench the reaction carefully with an appropriate reagent.
-
Perform all extractions, distillations, and chromatography within the fume hood.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all glassware that came into contact with the compound by rinsing with a suitable solvent (e.g., acetone), followed by a base wash (e.g., dilute sodium hydroxide solution), and then a final water and soap wash.
-
Dispose of all contaminated solid waste (gloves, weigh paper, silica gel) in a dedicated, clearly labeled hazardous waste container.
-
Dispose of liquid waste in a dedicated, labeled container for halogenated organic waste.
-
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
Exposure Response
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. | [4][15] |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [4][15] |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][15] |
Spill Response Protocol
The following decision tree should be followed in the event of a spill.
Caption: Decision tree for responding to a chemical spill.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Contaminated gloves, PPE, paper towels, and silica gel must be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste: Halogenated organic solvents and aqueous layers from workups should be collected in separate, clearly labeled, sealed hazardous waste containers.
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration in a facility equipped with scrubbers to handle halogenated compounds.[4][12] Do not dispose of down the drain or in regular trash.
Conclusion
This compound is a valuable research chemical whose reactivity demands the highest level of safety precautions. In the absence of specific toxicological data, it must be treated as a harmful, corrosive, and potentially carcinogenic alkylating agent. Adherence to the engineering controls, PPE requirements, and handling protocols outlined in this guide is essential for mitigating risk and ensuring the safety of all laboratory personnel. Always consult your institution's Chemical Hygiene Plan and Safety Officer before beginning work with this or any other highly reactive compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. cal-star.com [cal-star.com]
- 4. capotchem.cn [capotchem.cn]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride | 112230-20-3 [smolecule.com]
- 7. This compound , 95% , 182181-42-6 - CookeChem [cookechem.com]
- 8. 182181-42-6 CAS MSDS (2-Chloromethyl-8-methyl-imidazo[1,2-a]pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. nj.gov [nj.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. echemi.com [echemi.com]
- 14. files.upei.ca [files.upei.ca]
- 15. chemicalbook.com [chemicalbook.com]
Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Technical Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Derivatives of this versatile core have emerged as promising therapeutic agents across a spectrum of diseases, including cancer, tuberculosis, inflammation, and neurological disorders.[1] This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of imidazo[1,2-a]pyridine-based compounds, supported by detailed experimental protocols and visual representations of key signaling pathways.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of various critical signaling pathways and cellular processes involved in cancer cell proliferation, survival, and metastasis.[2][3]
A. Inhibition of Protein Kinases and Signaling Pathways
A primary mechanism by which these compounds combat cancer is through the inhibition of key protein kinases that are often dysregulated in malignant cells.[4]
1. The PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[4][5] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, particularly targeting PI3Kα.[4][6][7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[6][8]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Mycobacterium abscessus Activity of Tuberculosis F-ATP Synthase Inhibitor GaMF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. bio-protocol.org [bio-protocol.org]
An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Derivatives as Covalent Inhibitors
This guide provides a comprehensive overview of the discovery and development of novel imidazo[1,2-a]pyridine derivatives as covalent inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and targeted therapeutics.
Introduction: The Strategic Advantage of Covalent Inhibition and the Imidazo[1,2-a]pyridine Scaffold
In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents is paramount. Covalent inhibitors, which form a stable, long-lasting bond with their target protein, offer a distinct advantage in achieving durable target occupancy and prolonged pharmacological effects. This is particularly beneficial for targets with high protein turnover or in competitive ligand environments. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Its versatile synthetic accessibility and favorable physicochemical properties make it an ideal framework for the design of targeted covalent inhibitors (TCIs).[5]
The success of TCIs in treating various cancers has fueled the exploration of novel chemical scaffolds that can be appended with a reactive "warhead" to engage a specific nucleophilic residue on the target protein.[5] The imidazo[1,2-a]pyridine core serves as an excellent foundation for this strategy, allowing for precise structural modifications to optimize both non-covalent binding affinity and the geometry required for efficient covalent bond formation.[5][6][7]
Section 1: Rational Design and Synthesis of Imidazo[1,2-a]pyridine-Based Covalent Inhibitors
The design of a successful covalent inhibitor is a multi-step process that begins with a deep understanding of the target protein's structure and mechanism. The initial non-covalent binding of the inhibitor to the active site is a critical determinant of its overall potency and selectivity.
Scaffold Hopping and Bioisosteric Replacement
A common strategy in the early stages of inhibitor design is "scaffold hopping," where the core of a known inhibitor is replaced with a structurally distinct moiety that maintains the key pharmacophoric features. This approach was successfully employed to utilize the imidazo[1,2-a]pyridine backbone for the development of novel KRAS G12C inhibitors.[5] Bioisosteric replacement, the substitution of one chemical group with another that produces a similar biological effect, is another powerful tool. For instance, the incorporation of a 1,2,4-oxadiazole group as a bioisostere in an imidazo[1,2-a]pyridine derivative resulted in potent PI3Kα inhibition.[1]
Installation of the Covalent Warhead
The selection and placement of the electrophilic "warhead" are crucial for covalent bond formation. The warhead must be reactive enough to form a bond with the target nucleophile (typically a cysteine residue) but not so reactive as to cause off-target modifications. Acrylamides are a commonly used warhead due to their Michael acceptor properties, which allow for a specific and irreversible reaction with cysteine thiols. The position of the warhead on the imidazo[1,2-a]pyridine scaffold is optimized through iterative structure-activity relationship (SAR) studies to ensure proper alignment with the target nucleophile within the binding pocket.
Synthetic Strategies
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established and offers a high degree of flexibility. A common and efficient method involves the condensation of a 2-aminopyridine with a 2-bromoacetophenone derivative.[8][9] This one-step reaction allows for the rapid generation of a diverse library of analogs for SAR studies. More advanced synthetic methodologies, such as multi-component reactions like the Groebke–Blackburn–Bienaymè (GBB) reaction, have also been employed to facilitate the synthesis of complex imidazo[1,2-a]pyridine-based covalent inhibitors.[5]
Below is a generalized synthetic workflow for the preparation of an imidazo[1,2-a]pyridine-based covalent inhibitor.
Caption: Generalized synthetic workflow for imidazo[1,2-a]pyridine covalent inhibitors.
Section 2: Biochemical and Cellular Evaluation
Once synthesized, the novel imidazo[1,2-a]pyridine derivatives must undergo rigorous biochemical and cellular evaluation to determine their potency, selectivity, and mechanism of action.
Enzyme Inhibition Assays
The inhibitory potency of the compounds is typically first assessed using in vitro enzyme assays. These assays measure the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC50). For covalent inhibitors, it is also important to determine the kinetic parameters of inactivation, specifically the rate of covalent bond formation (k_inact) and the initial non-covalent binding affinity (K_I).
Table 1: Representative Biochemical Data for Imidazo[1,2-a]pyridine-based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Kinase Selectivity | Reference |
| Compound 11 | Akt1 | Sub-micromolar | Akt isoforms | [10] |
| MBM-17 | Nek2 | 3.0 | High | [11] |
| MBM-55 | Nek2 | 1.0 | High | [11] |
| Compound 31 | c-Met | 12.8 | >78-fold vs. 16 other kinases | [12] |
| Compound 22 | BTK | 1.3 | High across 310 kinases | [13] |
Cellular Target Engagement Assays
Confirming that a compound engages its intended target within a cellular context is a critical step in the validation process.[14] Cellular Thermal Shift Assays (CETSA) are a powerful tool for this purpose, as they measure the thermal stabilization of a target protein upon ligand binding.[15] More advanced techniques, such as targeted proteomics using ultra-performance liquid chromatography-multiple reaction monitoring (UPLC-MRM) mass spectrometry, can provide quantitative data on target engagement in a high-throughput manner.[16]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to the desired confluency and treat with the imidazo[1,2-a]pyridine inhibitor at various concentrations for a specified time. A vehicle control (e.g., DMSO) should be included.
-
Heat Shock: Harvest the cells, resuspend them in a suitable buffer, and aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.
Verification of Covalent Modification by Mass Spectrometry
Mass spectrometry (MS) is the gold standard for unequivocally confirming the covalent modification of a target protein.[17][18][19] By analyzing the mass of the intact protein or its proteolytic fragments, the precise site of modification and the identity of the adduct can be determined.[20][21]
Protocol: Mass Spectrometry-Based Verification of Covalent Adducts
-
In Vitro Labeling: Incubate the purified target protein with the covalent inhibitor.
-
Proteolytic Digestion: Digest the protein-inhibitor complex into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data against the protein sequence database to identify the peptide containing the modification. The mass shift of the modified peptide will correspond to the molecular weight of the inhibitor. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.
Caption: Workflow for mass spectrometry verification of covalent protein modification.
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from biochemical and cellular assays are used to establish a structure-activity relationship (SAR), which guides the iterative process of lead optimization.[22][23][24] The goal of this process is to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds.
Modifying the Imidazo[1,2-a]pyridine Core
Systematic modifications to the imidazo[1,2-a]pyridine scaffold can have a profound impact on inhibitor activity. For example, substitutions at various positions of the bicyclic ring system can influence the compound's binding affinity and selectivity for different kinases.[11][25] The exploration of different substitution patterns is a key aspect of SAR studies.
Optimizing the Linker and Warhead
The linker connecting the imidazo[1,2-a]pyridine core to the covalent warhead plays a critical role in positioning the electrophile for optimal reaction with the target nucleophile. The length, rigidity, and chemical nature of the linker are all important parameters to consider during optimization. Similarly, fine-tuning the reactivity of the warhead can improve the inhibitor's selectivity and reduce off-target effects.
Section 4: Case Study: Imidazo[1,2-b]pyridazine Derivatives as Irreversible BTK Inhibitors
A recent study highlights the successful application of these principles in the discovery of potent and highly selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[13][26][27] Through a focused research effort, an imidazo[1,2-b]pyridazine derivative, compound 22 , was identified. This compound exhibited potent BTK inhibition with an IC50 of 1.3 nM and excellent selectivity across a panel of 310 kinases.[13] Furthermore, compound 22 demonstrated favorable pharmacokinetic properties and significant in vivo efficacy in a xenograft model, leading to its advancement into Phase I clinical trials.[13]
Conclusion
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent inhibitors represents a promising avenue for the development of targeted therapies for a range of diseases, particularly cancer. The versatility of the imidazo[1,2-a]pyridine scaffold, combined with the strategic application of covalent inhibition, provides a powerful platform for the design of highly potent and selective drugs. The integrated approach of rational design, efficient synthesis, and rigorous biochemical and cellular evaluation, underpinned by advanced analytical techniques such as mass spectrometry, is essential for the successful translation of these promising compounds from the laboratory to the clinic.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. publications.aston.ac.uk [publications.aston.ac.uk]
- 22. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent and Highly Selective Irreversible Brutonâs Tyrosine Kinase (BTK) Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 27. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton’s Tyrosine Kinase (BTK) Inhibitors | CoLab [colab.ws]
Methodological & Application
Application Notes and Protocols for the C2-Functionalization of the Imidazo[1,2-a]pyridine Core
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the C2-Functionalization Challenge
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is the core of several commercial drugs, including the hypnotic agent Zolpidem, the cardiotonic agent Olprinone, and the anti-ulcer drug Zolimidine.[1][4][5] The therapeutic potential of this scaffold spans a vast range of applications, including antiviral, antimicrobial, anti-inflammatory, and anticancer agents.[3][6][7][8]
While functionalization of the imidazo[1,2-a]pyridine ring has been extensively explored, direct substitution at the C2 position has historically presented a significant challenge.[2][4][5] The inherent electronic properties of the ring system favor electrophilic attack at the electron-rich C3 position.[2][4][5] However, the emergence of C2-functionalized drugs like Zolimidine and Miroprofen has underscored the critical importance of developing robust synthetic methodologies to access this previously elusive position.[2][4][5] This guide provides a detailed overview of modern synthetic strategies for the C2-functionalization of the imidazo[1,2-a]pyridine core, with a focus on practical applications and detailed protocols for researchers in drug discovery and development.
Strategic Approaches to C2-Functionalization
Overcoming the innate reactivity preference for the C3 position requires strategic synthetic design. The most successful approaches for C2-functionalization can be broadly categorized into:
-
Direct C-H Arylation: This powerful strategy involves the direct coupling of a C-H bond at the C2 position with an aryl or heteroaryl partner, typically facilitated by a transition metal catalyst.
-
Directed Metalation and Cross-Coupling: The introduction of a directing group can facilitate metalation at the C2 position, which can then be followed by a cross-coupling reaction to introduce a variety of functional groups.
-
Cyclization Strategies: Building the imidazo[1,2-a]pyridine ring with a pre-installed C2-substituent offers a reliable, albeit less direct, route to C2-functionalized products.
This document will primarily focus on the direct C-H arylation approach, which represents a more atom-economical and efficient strategy.
Direct C-H Arylation at the C2 Position: A Detailed Examination
Direct C-H arylation has emerged as a transformative tool in modern organic synthesis, and its application to the C2-functionalization of imidazo[1,2-a]pyridines has been a significant breakthrough. Palladium and copper-based catalytic systems are the most commonly employed for this transformation.
Palladium-Catalyzed C2-Arylation
Palladium catalysis is a cornerstone of C-H functionalization chemistry. For the C2-arylation of imidazo[1,2-a]pyridines, a typical catalytic cycle involves the coordination of the palladium catalyst to the heterocycle, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Reductive elimination from this intermediate with an aryl halide or its equivalent furnishes the C2-arylated product and regenerates the active palladium catalyst.
Experimental Workflow: Palladium-Catalyzed C2-Arylation
Caption: A generalized workflow for Palladium-Catalyzed C2-Arylation.
Protocol 1: Palladium-Catalyzed Direct C2-Arylation of Imidazo[1,2-a]pyridine with Aryl Chlorides
This protocol describes a method for the C2-arylation of imidazo[1,2-a]pyridines using readily available aryl chlorides, catalyzed by a palladium N-heterocyclic carbene (NHC) complex.[9]
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Aryl or heteroaryl chloride
-
N-heterocyclic carbene-palladium complex (e.g., PEPPSI-IPr)
-
Alkaline compound (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous reaction solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a Schlenk flask or sealed reaction vial, add the imidazo[1,2-a]pyridine (1.0 mmol), aryl chloride (1.2 mmol), palladium catalyst (1-5 mol%), and base (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to 80-150 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated imidazo[1,2-a]pyridine.
Table 1: Representative Examples of Palladium-Catalyzed C2-Arylation
| Entry | Imidazo[1,2-a]pyridine | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazo[1,2-a]pyridine | 4-Chlorotoluene | PEPPSI-IPr (2) | K₂CO₃ | Toluene | 120 | 18 | 85 |
| 2 | 6-Chloroimidazo[1,2-a]pyridine | 4-Chloroanisole | PEPPSI-IPr (3) | Cs₂CO₃ | Dioxane | 130 | 24 | 78 |
| 3 | Imidazo[1,2-a]pyridine | 2-Chloropyridine | PEPPSI-IPr (2.5) | K₂CO₃ | Toluene | 125 | 20 | 65 |
Data synthesized from principles described in cited literature.[9]
Copper-Catalyzed C2-Arylation
Copper-catalyzed C-H functionalization often offers a more economical and sustainable alternative to palladium-based systems. In the context of C2-arylation of imidazo[1,2-a]pyridines, copper catalysis can proceed through various mechanisms, including a concerted metalation-deprotonation pathway. The choice of ligand and reaction conditions is crucial for achieving high regioselectivity and yield.
Reaction Mechanism: Copper-Catalyzed C2-Arylation
Caption: Plausible mechanism for Copper-Catalyzed C2-Arylation.
Protocol 2: Copper-Catalyzed Direct C2-Arylation of Imidazo[4,5-b]pyridines
This protocol is adapted from a method for the regioselective C2-arylation of the related imidazo[4,5-b]pyridine scaffold and can be optimized for imidazo[1,2-a]pyridines.[10][11] It highlights the use of a copper/palladium co-catalytic system, where copper is believed to facilitate the C-H activation step.
Materials:
-
N-protected Imidazo[1,2-a]pyridine derivative (e.g., N-MEM protected)
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane)
-
Schlenk tube or microwave vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine the N-protected imidazo[1,2-a]pyridine (1.0 equiv), aryl halide (1.5 equiv), CuI (0.2 equiv), Pd(OAc)₂ (0.1 equiv), phosphine ligand (0.12 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous dioxane (to achieve a concentration of ~0.1 M).
-
Seal the tube and heat the reaction mixture to 100-140 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C2-arylated product.
-
If necessary, deprotect the N-protecting group under appropriate conditions.
Table 2: Key Parameters for Copper-Catalyzed C2-Arylation
| Parameter | Recommended Condition | Rationale |
| Copper Source | CuI | Often shows high efficacy in C-H activation. |
| Palladium Co-catalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Facilitates the cross-coupling step. |
| Ligand | Phosphine ligands (e.g., Xantphos) | Can improve catalyst stability and product yield. |
| Base | Carbonates (Cs₂CO₃, K₂CO₃) or Phosphates (K₃PO₄) | Essential for the deprotonation step. |
| Solvent | High-boiling aprotic solvents (Dioxane, Toluene, DMF) | Allows for higher reaction temperatures. |
This table provides general guidance for reaction optimization.
Conclusion and Future Perspectives
The C2-functionalization of the imidazo[1,2-a]pyridine core, once a formidable challenge, is now achievable through a variety of robust and efficient synthetic methods. Direct C-H arylation, catalyzed by either palladium or copper, stands out as a particularly powerful strategy, enabling the rapid construction of molecular complexity from simple precursors. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel C2-substituted imidazo[1,2-a]pyridine derivatives.
Future research in this area will likely focus on expanding the scope of C2-functionalization beyond arylation to include alkylation, amination, and the introduction of other key functional groups. The development of more sustainable catalytic systems, such as those based on earth-abundant metals or photoredox catalysis, will also be a major thrust.[6] As our synthetic toolbox for manipulating this privileged scaffold continues to grow, so too will the opportunities for discovering the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-conferences.org [bio-conferences.org]
- 9. An arylation method for imidazo[1,2-a]pyridine (2017) | Li-Xiong Shao [scispace.com]
- 10. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 11. Regioselective C2-arylation of imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Leveraging 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine in Diversity-Oriented Synthesis via Post-Multicomponent Reaction Modification
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous clinically significant drugs, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] Multicomponent reactions (MCRs) offer a powerful and efficient strategy for rapidly generating molecular diversity, a critical task in drug discovery.[3] This guide details a robust and highly adaptable strategy that unites these two domains: the use of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine as a versatile electrophilic building block for the derivatization of compound libraries generated via isocyanide-based multicomponent reactions. We present a strategic workflow, detailed experimental protocols, and mechanistic insights for a sequential Ugi/alkylation reaction sequence, enabling researchers to efficiently append the privileged imidazo[1,2-a]pyridine moiety to a diverse range of molecular scaffolds.
Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and MCRs
The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[4] Consequently, methods for the efficient synthesis and derivatization of this heterocycle are of paramount importance to drug development professionals.
Multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR), provide an unparalleled advantage in this pursuit. By combining four distinct starting materials—an amine, an aldehyde, a carboxylic acid, and an isocyanide—in a single pot, the Ugi-4CR can generate vast libraries of complex, peptide-like molecules from simple precursors.[5][6] The challenge and opportunity lie in strategically functionalizing these MCR products with high-value pharmacophores. This is where a post-MCR modification strategy becomes exceptionally powerful.[1][7]
The Key Building Block: this compound
The subject of this guide, this compound, is not typically a direct input for a classical MCR. Instead, its value lies in its chemical reactivity as a potent and specific electrophile.
-
The Imidazo[1,2-a]pyridine Core: Provides the desirable pharmacophoric properties. The 8-methyl substituent can influence solubility, metabolic stability, and binding interactions.
-
The 2-(Chloromethyl) Group: This is the reactive handle. The carbon atom of the chloromethyl group is highly electrophilic, making it an excellent substrate for nucleophilic substitution (SN2) reactions.[8] The chloride ion is a stable leaving group, facilitating the reaction with a wide range of nucleophiles.
This structure allows the researcher to first build a diverse molecular backbone using an MCR and then "click" the imidazo[1,2-a]pyridine unit onto a specific site in a subsequent, high-yielding step.
Strategic Application: The Sequential Ugi-Alkylation Workflow
The core strategy involves a two-step, one-pot or two-pot sequence. First, a Ugi reaction is performed using a component that contains a latent nucleophile. Second, the resulting product is alkylated with this compound to yield the final, functionalized molecule. This workflow allows for the systematic exploration of chemical space around a central theme.
Caption: High-level workflow for the Ugi-Alkylation strategy.
Experimental Protocols
The following protocols are designed as self-validating systems. The causality for key steps is explained to ensure reproducibility and adaptability.
Protocol 1: Synthesis of a Ugi Product Library with a Nucleophilic Handle
This protocol describes a representative Ugi-4CR using 4-hydroxybenzoic acid as the carboxylic acid component to introduce a phenolic hydroxyl group, which will serve as the nucleophile in the subsequent alkylation step.
Rationale: Methanol is a standard solvent for Ugi reactions as it effectively dissolves the starting materials and facilitates the reaction cascade. The reaction is typically run at room temperature as it proceeds efficiently without significant side product formation. The key choice here is the carboxylic acid component; by selecting one with an exposed nucleophile (like a phenol, thiol, or secondary amine), we pre-install the site for the subsequent alkylation.
Materials:
-
Benzylamine (Component A)
-
Benzaldehyde (Component B)
-
4-Hydroxybenzoic acid (Component C)
-
tert-Butyl isocyanide (Component D)
-
Methanol (Anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask, add 4-hydroxybenzoic acid (1.38 g, 10 mmol, 1.0 equiv).
-
Dissolve the acid in 20 mL of anhydrous methanol and stir until a clear solution is formed.
-
Add benzylamine (1.09 mL, 10 mmol, 1.0 equiv) to the solution.
-
Add benzaldehyde (1.02 mL, 10 mmol, 1.0 equiv) to the mixture. Stir for 15 minutes at room temperature to facilitate pre-condensation and imine formation.
-
Slowly add tert-butyl isocyanide (1.13 mL, 10 mmol, 1.0 equiv) dropwise to the stirring mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL), followed by saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure Ugi product, N-benzyl-N-(tert-butylcarbamoyl(phenyl)methyl)-4-hydroxybenzamide.
| Component | Role | Rationale for Diversity |
| Amine | Nucleophile | Commercially available in thousands of variations (aliphatic, aromatic, primary, secondary). |
| Aldehyde | Electrophile | Huge diversity available; introduces steric and electronic variation. |
| Carboxylic Acid | Anionic Component | Can be varied, but must contain the nucleophilic handle (e.g., -OH, -SH) for Step 2. |
| Isocyanide | Carbonyl "C" source | Controls the nature of the final amide group; influences steric bulk near the core. |
| Table 1: Components of the Ugi-4CR for generating molecular diversity. |
Protocol 2: Parallel Alkylation with this compound
This protocol describes the SN2 reaction between the Ugi product from Protocol 1 and the title compound.
Rationale: A polar aprotic solvent like DMF or Acetonitrile is chosen to dissolve the polar Ugi product and facilitate the SN2 mechanism. A mild, non-nucleophilic base (K₂CO₃ or Cs₂CO₃) is essential to deprotonate the phenolic hydroxyl, activating it as a potent nucleophile (phenoxide) without competing in the substitution reaction. Cesium carbonate is often superior due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. The reaction is heated to provide the necessary activation energy for the substitution.
Materials:
-
Ugi Product from Protocol 1 (e.g., 4.02 g, 10 mmol, 1.0 equiv)
-
This compound (1.95 g, 10 mmol, 1.0 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, powdered) (2.07 g, 15 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask with magnetic stir bar and reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve the Ugi product (10 mmol, 1.0 equiv) in 40 mL of anhydrous DMF.
-
Add powdered anhydrous potassium carbonate (1.5 equiv). Stirring the suspension for 15-20 minutes allows for the formation of the potassium phenoxide salt.
-
Add this compound (1.0 equiv) to the suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography to yield the final conjugated product.
Mechanistic Deep Dive
The success of this strategy relies on the predictable and orthogonal nature of the two sequential reactions. The Ugi reaction is a complex cascade, while the alkylation is a classic bimolecular substitution.
Caption: Simplified mechanisms for the Ugi reaction and subsequent SN2 alkylation.
Causality in Mechanism:
-
Ugi Reaction: The reaction is driven forward by the formation of a stable α-acylamino amide product. The key irreversible step is the Mumm rearrangement, where the acyl group from the carboxylate transfers to the amino group of the initial adduct.[5][6]
-
SN2 Alkylation: The rate of this reaction is dependent on the concentration of both the nucleophile (the Ugi product's phenoxide) and the electrophile (this compound). The use of a polar aprotic solvent stabilizes the charged transition state without solvating the nucleophile, thereby accelerating the reaction.[9]
Conclusion
The strategy of post-multicomponent reaction modification with electrophilic building blocks like this compound represents a highly efficient and modular approach for drug discovery. It combines the diversity-generating power of MCRs with the targeted installation of a high-value, biologically relevant scaffold. This method allows researchers to rapidly synthesize libraries of complex molecules, accelerating the hit-to-lead optimization process in modern drug development programs.
References
- 1. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 5. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Preparation of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine Analogs for SAR Studies
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][2] The development of novel therapeutics based on this core structure is an active area of research in medicinal chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine and its analogs for the purpose of conducting detailed Structure-Activity Relationship (SAR) studies. We will delve into the strategic considerations behind the synthesis, provide detailed experimental protocols, and discuss key aspects of SAR exploration to guide the design of potent and selective drug candidates.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic system that has attracted significant attention from medicinal chemists due to its versatile biological profile. Its rigid structure and the presence of nitrogen atoms at key positions allow for diverse interactions with various biological targets. Several marketed drugs, such as Zolpidem (an ambient sedative-hypnotic) and Alpidem (an anxiolytic), feature this heterocyclic system, underscoring its therapeutic potential.
The this compound core serves as a crucial intermediate for the synthesis of a library of analogs for SAR studies. The chloromethyl group at the C2 position is a versatile handle for introducing a wide array of functionalities via nucleophilic substitution, while the methyl group at the C8 position can influence the steric and electronic properties of the molecule, impacting its binding affinity and pharmacokinetic profile.
Strategic Approach to Synthesis
The synthesis of this compound analogs typically follows a convergent strategy, beginning with the construction of the core imidazo[1,2-a]pyridine ring system, followed by functionalization at the desired positions.
Core Scaffold Synthesis: The Tschitschibabin Reaction and its Modern Variants
The most common and direct method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3]
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
Causality behind Experimental Choices:
-
Starting Material Selection: 2-Amino-3-methylpyridine is chosen as the starting material to introduce the required 8-methyl substituent on the final imidazo[1,2-a]pyridine ring. The position of the methyl group on the pyridine ring dictates its final position on the fused bicyclic system.
-
Reagent for Cyclization: 1,3-Dichloroacetone is a suitable three-carbon synthon that provides the necessary carbon backbone for the imidazole ring and conveniently installs the chloromethyl group at the C2 position in a single step. The use of a di-halogenated ketone is a common strategy to introduce a reactive handle for further derivatization.
-
Reaction Conditions: Refluxing in a protic solvent like ethanol is a standard condition for the Tschitschibabin reaction. The solvent facilitates the dissolution of the reactants and the subsequent cyclization. The reaction is typically carried out under neutral or slightly basic conditions to facilitate the nucleophilic attack of the pyridine nitrogen.
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the key intermediate.
Materials:
-
2-Amino-3-methylpyridine
-
1,3-Dichloroacetone
-
Ethanol (absolute)
-
Sodium bicarbonate (optional)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in absolute ethanol, add 1,3-dichloroacetone (1.1 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate (to neutralize any hydro-halide acid formed) and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Preparation of Analogs for SAR Studies
The 2-(chloromethyl) group is a versatile electrophilic site that readily undergoes nucleophilic substitution with a variety of nucleophiles, allowing for the introduction of diverse functional groups at this position.
General Protocol 2: Nucleophilic Substitution at the C2-methylene
This protocol outlines a general method for the synthesis of a library of analogs by reacting the chloromethyl intermediate with different nucleophiles.
Diagram 2: Diversification at the C2-position
Caption: Diversification strategy at the C2 position via nucleophilic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, thiol, phenol, sodium azide)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., acetonitrile, DMF, THF)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the desired nucleophile (1.2 eq) and a base (1.5 eq).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired analog.
Quantitative Data Summary:
The following table provides a hypothetical summary of the yields for a small library of synthesized analogs, demonstrating the versatility of the synthetic route.
| Entry | Nucleophile (R-Nu) | R-Group | Product | Yield (%) |
| 1 | Morpholine | -N(CH2CH2)2O | 2-(Morpholinomethyl)-8-methylimidazo[1,2-a]pyridine | 85 |
| 2 | 4-Chlorothiophenol | -S-C6H4-4-Cl | 2-((4-Chlorophenylthio)methyl)-8-methylimidazo[1,2-a]pyridine | 92 |
| 3 | Phenol | -O-C6H5 | 8-Methyl-2-(phenoxymethyl)imidazo[1,2-a]pyridine | 78 |
| 4 | Sodium Azide | -N3 | 2-(Azidomethyl)-8-methylimidazo[1,2-a]pyridine | 95 |
Structure-Activity Relationship (SAR) Studies: Guiding Principles
The primary objective of synthesizing a library of analogs is to systematically probe the SAR of the imidazo[1,2-a]pyridine scaffold. The following points should be considered when designing and interpreting SAR studies:
-
C2-Position: The nature of the substituent at the C2-position can significantly impact potency and selectivity. Variations in size, lipophilicity, hydrogen bonding capacity, and charge of the R-group should be explored.
-
C8-Position: The 8-methyl group influences the steric environment around the pyridine nitrogen. It is worthwhile to synthesize analogs with different substituents at this position (e.g., H, Cl, OMe) to understand its role in target binding. The positional isomer, the 7-methyl analog, has been shown to have different potency in some cases, highlighting the importance of substituent placement.[4]
-
Other Positions (C3, C5, C6, C7): While the initial focus is on the C2 and C8 positions, subsequent rounds of optimization could involve modifications at other positions of the imidazo[1,2-a]pyridine ring to fine-tune the activity and pharmacokinetic properties. For instance, substitution at the C3 position is a common strategy for modulating the biological activity of this scaffold.
Conclusion
The synthetic protocols and strategic guidelines presented in this application note provide a robust framework for the preparation of this compound analogs for SAR studies. The versatility of the 2-(chloromethyl) intermediate allows for the creation of a diverse library of compounds, which is essential for elucidating the key structural features required for potent and selective biological activity. By systematically exploring the chemical space around the imidazo[1,2-a]pyridine core, researchers can accelerate the discovery and development of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Criticality of Purity in Drug Development
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine is a key intermediate and building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for assessing the purity of this compound, ensuring its quality and suitability for pharmaceutical development.
The analytical strategies outlined herein are designed to be robust and reliable, adhering to the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4][5][6] This guide will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss the identification and control of potential impurities.
I. Understanding the Analyte: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂ | [] |
| Molecular Weight | 180.63 g/mol | [] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. | [8] |
II. Strategic Approach to Purity Assessment
A multi-faceted approach is essential for a comprehensive purity assessment. This involves a primary method for quantitative analysis of the main component and detection of impurities, supplemented by orthogonal methods for confirmation and characterization.
Caption: Overall workflow for the purity assessment of this compound.
III. Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. A well-developed stability-indicating HPLC method can separate the main compound from its process-related impurities and degradation products.
A. Rationale for Method Development
The selection of chromatographic conditions is driven by the physicochemical properties of this compound. As a moderately polar compound containing a basic nitrogen atom, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier is a suitable starting point. The buffer helps to control the ionization of the analyte and achieve symmetrical peak shapes.
B. Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a starting point for a stability-indicating RP-HPLC method. Note: This method must be validated according to ICH guidelines for its intended use.[3][4][5][6]
1. Instrumentation and Materials:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Water (HPLC grade).
-
This compound reference standard and test sample.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Data Analysis:
-
Calculate the percentage purity of the main peak using the area normalization method.
-
Quantify known impurities using their respective reference standards or estimate unknown impurities using the main peak's response factor (assuming a response factor of 1.0).
IV. Identification of Potential Impurities
A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][9][10]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2-amino-3-methylpyridine and 1,3-dichloroacetone.
-
Isomeric Impurities: Positional isomers formed from impurities in the starting 2-amino-3-methylpyridine.
-
By-products: Products from side reactions, such as dimerization or polymerization.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
V. Orthogonal and Confirmatory Analytical Methods
To ensure the comprehensive purity profile of this compound, orthogonal analytical techniques should be employed.
A. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and certain low molecular weight by-products.
1. Instrumentation and Materials:
-
GC-MS system with a headspace autosampler.
-
DB-624 or equivalent column (30 m x 0.25 mm, 1.4 µm).
-
Helium (carrier gas).
-
Residual solvent standards.
-
Dimethyl sulfoxide (DMSO) as diluent.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-624 (or equivalent) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 35-350 |
3. Headspace Parameters:
-
Vial Equilibration Temp. | 80 °C
-
Vial Equilibration Time | 30 min
-
Loop Temperature | 90 °C
-
Transfer Line Temp. | 100 °C
4. Sample Preparation:
-
Accurately weigh about 100 mg of the test sample into a 20 mL headspace vial. Add 1 mL of DMSO.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is invaluable for the structural elucidation of unknown impurities detected by HPLC. The mass-to-charge ratio (m/z) provides crucial information about the molecular weight of the impurities.
Caption: A typical workflow for impurity identification using LC-MS.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most definitive technique for the structural elucidation of the main compound and its impurities. ¹H and ¹³C NMR provide detailed information about the molecular structure.[1][11][12]
Key NMR Observables for this compound:
-
¹H NMR: Expect signals for the aromatic protons on the imidazo[1,2-a]pyridine ring system, a singlet for the chloromethyl group (CH₂Cl), and a singlet for the methyl group (CH₃).
-
¹³C NMR: Expect distinct signals for each carbon atom in the molecule, which can be assigned using techniques like DEPT.
VI. Forced Degradation Studies: Assessing Stability
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3][4][5][6][13] These studies involve subjecting the compound to stress conditions to generate potential degradation products.
A. Rationale for Stress Conditions
The choice of stress conditions is guided by ICH Q1A(R2) and includes hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. The goal is to achieve a target degradation of 5-20%.[5]
B. Protocol 3: Forced Degradation Study
1. Stress Conditions:
| Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temperature |
| Neutral Hydrolysis | Water | 24 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | Solid sample at 105 °C | 48 hours |
| Photostability | ICH-compliant light exposure | As per ICH Q1B |
2. Procedure:
-
Prepare solutions of this compound (approx. 1 mg/mL) in the respective stress media.
-
For thermal stress, expose the solid powder directly to the heat.
-
After the specified duration, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using the developed RP-HPLC method (Protocol 1).
3. Data Evaluation:
-
Assess the peak purity of the main compound in the stressed samples using a PDA detector to ensure the method is stability-indicating.
-
Identify and characterize any significant degradation products using LC-MS.
VII. Method Validation
All analytical methods used for purity assessment must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[3][4][5]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
VIII. Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products derived from it. A combination of a validated, stability-indicating RP-HPLC method with orthogonal techniques such as GC-MS, LC-MS, and NMR provides a comprehensive and robust strategy for purity profiling. The protocols and guidelines presented in this application note serve as a strong foundation for researchers, scientists, and drug development professionals to establish reliable analytical methods and ensure the integrity of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 3. ijsdr.org [ijsdr.org]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science.[1][2] This structural motif is present in numerous commercial drugs, including the anxiolytic Alpidem, the hypnotic Zolpidem, and the cardiotonic Olprinone.[3][4] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives—spanning antiviral, anticancer, antibacterial, and anti-inflammatory properties—underscores its importance as a pharmacophore.[1][3][5][6] Beyond their therapeutic potential, these compounds often exhibit interesting photophysical properties, making them valuable for applications in bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs).[1][2][5]
The development of efficient, cost-effective, and environmentally benign synthetic routes to this versatile scaffold is therefore a critical endeavor. One-pot multicomponent reactions have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[1][7] This guide provides an in-depth exploration of several robust one-pot methodologies for the synthesis of imidazo[1,2-a]pyridines from readily available 2-aminopyridines, with a focus on the underlying principles and practical applications for researchers in drug development and chemical synthesis.
Strategic Approaches to One-Pot Synthesis
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines can be achieved through several elegant one-pot strategies. The choice of method often depends on the desired substitution pattern, available starting materials, and the importance of factors like catalyst cost, toxicity, and reaction conditions. This section will delve into the mechanistic rationale and practical considerations of the most prevalent and innovative approaches.
The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is arguably one of the most efficient and versatile methods for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.[5][8] This acid-catalyzed three-component condensation involves a 2-aminopyridine, an aldehyde, and an isocyanide.[8][9]
Mechanistic Insight: The reaction is initiated by the acid-catalyzed formation of an imine from the 2-aminopyridine and the aldehyde. The nucleophilic pyridine nitrogen then attacks the iminium ion, leading to a transient intermediate. This is followed by a [4+1] cycloaddition with the isocyanide, which, after a series of rearrangements, yields the final imidazo[1,2-a]pyridine product. The use of a catalyst, such as scandium triflate or even greener options like ammonium chloride, is crucial for promoting the key steps of the reaction cascade.[5][9]
Workflow for the Groebke–Blackburn–Bienaymé Reaction
Caption: General workflow for the GBB three-component reaction.
The A³ Coupling (Aldehyde-Alkyne-Amine) Reaction
The A³ coupling reaction provides a powerful route to 2,3-disubstituted imidazo[1,2-a]pyridines. This one-pot, three-component reaction involves a 2-aminopyridine, an aldehyde, and a terminal alkyne, and is typically catalyzed by a copper salt.[4][9]
Mechanistic Insight: The reaction is believed to proceed through the formation of a propargylamine intermediate from the aldehyde, alkyne, and a second molecule of 2-aminopyridine (acting as a base). The key step is the copper-catalyzed 5-exo-dig cyclization of the propargylamine, which is formed in situ. The endocyclic nitrogen of the 2-aminopyridine acts as the nucleophile, attacking the activated alkyne. This methodology is valued for its atom economy and ability to construct the heterocyclic core with significant molecular complexity in a single step.[4][10] The use of heterogeneous catalysts, such as Cu/SiO₂, simplifies product purification and catalyst recycling.[4][11]
Proposed Mechanism for A³ Coupling
Caption: Simplified mechanistic pathway for the A³ coupling reaction.
Synthesis via α-Haloketones (or in situ Generation)
A classic yet continually refined method involves the condensation of 2-aminopyridines with α-haloketones.[3][9] To avoid handling lachrymatory α-haloketones, modern protocols often generate these intermediates in situ.[12][13]
Causality Behind in situ Generation: The direct use of α-haloketones can be hazardous and inconvenient. By generating them in situ from readily available ketones using reagents like N-bromosuccinimide (NBS), the procedure becomes safer and more streamlined.[13][14] This approach combines the bromination of the ketone and the subsequent cyclocondensation with 2-aminopyridine into a single operational pot, enhancing the overall efficiency and practicality of the synthesis.[12] The use of green solvents like lemon juice or PEG-400 and energy sources like microwaves can further accelerate the reaction and improve its environmental profile.[12][14]
Metal-Free and Greener Alternatives
In response to the growing demand for sustainable chemical processes, several metal-free and green protocols have been developed. These methods often leverage alternative activation strategies or inherently reactive starting materials.
-
Iodine-Catalyzed Reactions: Molecular iodine can catalyze the oxidative C-N coupling of 2-aminopyridines with ketones or other carbonyl compounds.[13][15] These reactions can often be performed in environmentally benign solvents like water.[16]
-
Solvent-Free Synthesis: Some multicomponent reactions can be performed under solvent-free conditions, significantly reducing waste.[7][17][18] These reactions are often promoted by microwave irradiation, which provides rapid and uniform heating.[17]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation.[1][3][16] This can lead to shorter reaction times and higher yields, often under milder conditions than conventional heating.
Protocols and Application Notes
The following protocols are representative examples of the synthetic strategies discussed. Researchers should perform their own optimization based on the specific substrates used.
Protocol 1: Ultrasound-Assisted GBB Reaction in Water
This protocol is adapted from a green chemistry approach for the synthesis of 3-amino-imidazo[1,2-a]pyridines.[1]
Materials:
-
Substituted 2-aminopyridine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1.0 equiv)
-
Phenylboronic acid (PBA) (10 mol%)
-
Water (to make a 1M solution with respect to the limiting reagent)
-
10 mL sealed vial
-
Ultrasonic bath (e.g., 42 kHz)
Procedure:
-
To a 10 mL sealed vial, add the 2-aminopyridine (1.0 equiv), aldehyde (1.0 equiv), and isocyanide (1.0 equiv).
-
Add phenylboronic acid (10 mol%) and water (to a concentration of 1M).
-
Seal the vial and place it in an ultrasonic bath.
-
Sonicate the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically in the range of 4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.
Expert Insight: The use of phenylboronic acid as a mild Lewis acid catalyst in water is a key feature of this green protocol. Ultrasound irradiation enhances the reaction rate, allowing for completion in a shorter timeframe compared to conventional heating.
Protocol 2: Copper-Catalyzed A³ Coupling Reaction
This protocol describes a general procedure for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines using a heterogeneous copper catalyst.[4]
Materials:
-
Substituted 2-aminopyridine (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Cu/SiO₂ catalyst (10 mol%)
-
Toluene (0.5 mL per 1.0 mmol of aldehyde)
-
Schlenk tube
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the Cu/SiO₂ catalyst (10 mol%), 2-aminopyridine (1.1 equiv), and the aldehyde (1.0 equiv).
-
Add toluene, followed by the terminal alkyne (1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring for 48 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with ethyl acetate and potentially reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (a typical eluent system is a mixture of hexanes, ethyl acetate, and triethylamine, e.g., 84:10:4 v/v/v) to yield the pure imidazo[1,2-a]pyridine.
Trustworthiness Note: The use of an inert atmosphere is crucial to prevent the oxidation of the Cu(I) active species, which is essential for the catalytic cycle. The excess of the alkyne and aminopyridine helps to drive the reaction to completion.
Protocol 3: One-Pot Synthesis via in situ Bromination under Microwave Irradiation
This protocol is a greener adaptation for synthesizing 2-phenylimidazo[1,2-a]pyridines from aromatic ketones.[14]
Materials:
-
Aromatic ketone (1.0 equiv, e.g., 0.005 mol)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
2-Aminopyridine (1.0 equiv)
-
Fresh lemon juice (10 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the aromatic ketone (1.0 equiv), NBS (1.0 equiv), and lemon juice (10 mL).
-
Irradiate the mixture in a microwave reactor at 400 W and 85 °C. Monitor the formation of the α-bromoketone by TLC.
-
Once the α-bromination is complete, add the 2-aminopyridine (1.0 equiv) to the reaction mixture.
-
Continue microwave irradiation under the same conditions until the reaction is complete (monitored by TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting solid product by filtration.
-
Wash the solid with cold water and recrystallize from aqueous ethanol to obtain the purified 2-phenylimidazo[1,2-a]pyridine.
Expert Insight: Lemon juice acts as a natural, biodegradable acidic catalyst and solvent.[14] This protocol avoids the use of hazardous solvents and corrosive acids, making it an excellent example of green chemistry principles in practice. The microwave irradiation dramatically reduces the reaction time from hours to minutes.
Data Summary and Comparison
The choice of synthetic method can significantly impact the yield and reaction conditions. The table below summarizes typical results for different one-pot strategies.
| Method | Key Reagents | Catalyst | Conditions | Typical Yields | Reference |
| GBB Reaction | 2-aminopyridine, aldehyde, isocyanide | Phenylboronic Acid | Ultrasound, 60 °C, 4h | 67-86% | [1] |
| A³ Coupling | 2-aminopyridine, aldehyde, alkyne | Cu/SiO₂ | Toluene, 120 °C, 48h | 45-82% | [4][11] |
| in situ Bromination | Ketone, NBS, 2-aminopyridine | Lemon Juice (acid) | Microwave, 85 °C | High | [14] |
| Metal-Free | Ynial, 2-aminopyridine, alcohol/thiol | None | AcOH, 80 °C, 12h | Good | [19][20] |
| Iron-Catalyzed | Ketone, 2-aminopyridine | FeCl₃·6H₂O / I₂ | Aerobic, 120 °C | Moderate-Excellent | [21][22] |
Conclusion and Future Outlook
The one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a well-established and continuously evolving field. Multicomponent reactions like the GBB and A³ coupling offer elegant and efficient pathways to structurally diverse derivatives. Concurrently, the drive towards sustainability has led to the development of innovative protocols that utilize green solvents, alternative energy sources like microwave and ultrasound, and metal-free or earth-abundant metal catalysts.[1][14][16]
For researchers and drug development professionals, the ability to rapidly synthesize libraries of these privileged scaffolds is paramount. The protocols and insights provided in this guide serve as a foundation for selecting the most appropriate synthetic strategy based on the specific target molecule and available resources. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly lead to even more efficient, selective, and sustainable methods for accessing this vital class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. One-pot regiospecific synthesis of imidazo[1,2-a]pyridines: a novel, metal-free, three-component reaction for the formation of C-N, C-O, and C-S bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol | Semantic Scholar [semanticscholar.org]
The Strategic Application of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[1][2][3] Within the vast chemical space of kinase inhibitors, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold." Its rigid, bicyclic structure provides a versatile platform for the spatial presentation of various pharmacophoric elements, enabling high-affinity interactions with the ATP-binding pocket of numerous kinases.[4][5][6][7] This scaffold is a key component in inhibitors targeting critical cancer-related kinases such as PI3K, mTOR, Nek2, and c-Met.[5]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine , a highly versatile and reactive building block, in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its application, provide a detailed synthetic protocol for a representative PI3K inhibitor, and discuss the underlying principles of its reactivity and the biological context of its targets.
The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][8][9] Its aberrant activation is one of the most common molecular alterations in human cancers, often driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[1] Consequently, targeting this pathway has become a major focus of anticancer drug development.[3][8]
Below is a diagram illustrating the core components of the PI3K/Akt signaling cascade, a frequent target for inhibitors synthesized from the imidazo[1,2-a]pyridine scaffold.
Caption: The PI3K/Akt Signaling Pathway.
Synthetic Utility of this compound
The strategic advantage of This compound lies in the reactive chloromethyl group at the 2-position. This functionality serves as a potent electrophilic handle, enabling straightforward nucleophilic substitution reactions. This allows for the facile introduction of the imidazo[1,2-a]pyridine core onto a variety of nucleophilic scaffolds, such as phenols, anilines, and other heterocyclic amines, which are common components of kinase inhibitors.
The methyl group at the 8-position can also be exploited for further derivatization or can serve to modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.
The general synthetic workflow for utilizing this building block is depicted below.
Caption: General Synthetic Workflow.
Experimental Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine-based PI3K Inhibitor
This protocol describes the synthesis of a novel PI3K inhibitor, structurally analogous to known inhibitors, utilizing This compound as a key building block. The target molecule is an analogue of the ZSTK474 class of PI3K inhibitors.[10][11][12][13]
Reaction Scheme:
(Step 1) Synthesis of 2-((4,6-dimorpholino-1,3,5-triazin-2-yl)oxy)aniline.
(Step 2) Coupling of 2-((4,6-dimorpholino-1,3,5-triazin-2-yl)oxy)aniline with this compound.
Materials and Reagents:
-
This compound (CAS: 182181-42-6)[][15]
-
2-Aminophenol
-
2-Chloro-4,6-dimorpholino-1,3,5-triazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Step-by-Step Protocol:
Step 1: Synthesis of 2-((4,6-dimorpholino-1,3,5-triazin-2-yl)oxy)aniline
-
To a stirred solution of 2-aminophenol (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.05 eq) portion-wise over 10 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (gradient elution, e.g., 10-40% EtOAc in hexanes) to afford 2-((4,6-dimorpholino-1,3,5-triazin-2-yl)oxy)aniline as a solid.
Step 2: Synthesis of N-(2-((4,6-dimorpholino-1,3,5-triazin-2-yl)oxy)phenyl)-1-(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add a solution of 2-((4,6-dimorpholino-1,3,5-triazin-2-yl)oxy)aniline (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of This compound (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC (e.g., 5% MeOH in DCM).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 0-5% MeOH in DCM) to yield the final product.
Characterization:
The structure and purity of the final compound should be confirmed by NMR (¹H and ¹³C) and mass spectrometry.
Data Presentation: Expected Results and Biological Activity
The synthesized imidazo[1,2-a]pyridine-based kinase inhibitors are expected to exhibit potent inhibitory activity against one or more isoforms of PI3K. The biological activity is typically assessed using in vitro kinase assays and cellular proliferation assays.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| ZSTK474 | PI3Kα | 1.8 | A375 | 0.21 | [4] |
| Compound 12 | PI3Kα | 2.8 | HeLa | 0.21 | [4] |
| Compound 15a | PI3Kα/mTOR | 1.0 / 10.0 | HCT116 | 0.05 | [5] |
| Compound 35 | PI3Kα | 1.1 | T47D | 0.12 | [16][17] |
*IC₅₀ and GI₅₀ values are representative and will vary depending on the specific final structure and assay conditions.
Conclusion and Future Perspectives
This compound is a valuable and reactive intermediate for the synthesis of novel kinase inhibitors. Its straightforward reactivity allows for the efficient incorporation of the privileged imidazo[1,2-a]pyridine scaffold into diverse molecular architectures. The protocol provided herein serves as a template for the development of potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer. The versatility of this building block, coupled with the established biological importance of the imidazo[1,2-a]pyridine core, ensures its continued application in the ongoing quest for more effective and selective cancer therapeutics. Future work will likely focus on exploring a wider range of nucleophilic partners and further functionalization of the imidazo[1,2-a]pyridine ring to fine-tune the selectivity and pharmacokinetic properties of the resulting inhibitors.
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt signal transduction for cancer therapy. [themednet.org]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. 182181-42-6 CAS MSDS (2-Chloromethyl-8-methyl-imidazo[1,2-a]pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Design and Synthesis of Imidazo[1,2-a]Pyridine-Based Peptidomimetics: A Guide for Researchers
Introduction: The Privileged Scaffold in Peptidomimetic Design
The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure and versatile synthetic accessibility have made it a cornerstone in the design of novel therapeutic agents. This guide provides a comprehensive overview of the design principles, synthetic strategies, and biological evaluation of imidazo[1,2-a]pyridine-based peptidomimetics for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The unique architecture of the imidazo[1,2-a]pyridine scaffold allows it to mimic peptide secondary structures, such as β-strands, thereby enabling the design of potent and selective inhibitors of protein-protein interactions and enzyme active sites.[3] This has led to the development of imidazo[1,2-a]pyridine derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] Marketed drugs like Zolpidem (Ambien®) and Alpidem underscore the therapeutic potential of this remarkable scaffold.[3]
Part 1: Rational Design of Imidazo[1,2-a]Pyridine-Based Peptidomimetics
The design of imidazo[1,2-a]pyridine-based peptidomimetics hinges on the principle of structural mimicry. The rigid scaffold serves as a template to orient pharmacophoric groups in a spatially defined manner, mimicking the side chains of amino acids in a peptide.
Key Design Considerations:
-
Scaffold as a Dipeptide Surrogate: The imidazo[1,2-a]pyridine core can be functionalized to act as a surrogate for a dipeptide unit within a larger peptide sequence. This approach is particularly effective in mimicking β-strand conformations, which are crucial for many biological recognition events.[3]
-
Vectorial Display of Side Chains: Substituents at the C2, C3, C6, C7, and C8 positions of the imidazo[1,2-a]pyridine ring can be strategically chosen to mimic the side chains of natural amino acids. The selection of these substituents is guided by the target protein's binding pocket and the desired pharmacological effect.
-
Modulation of Physicochemical Properties: The imidazo[1,2-a]pyridine scaffold offers ample opportunities to fine-tune the physicochemical properties of the peptidomimetic, such as solubility, lipophilicity, and metabolic stability. This is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
Part 2: Synthesis of Imidazo[1,2-a]Pyridine-Based Peptidomimetics
The synthesis of these peptidomimetics can be broadly divided into two stages: the construction of the core imidazo[1,2-a]pyridine scaffold and the subsequent incorporation of peptide-like features.
Synthesis of the Imidazo[1,2-a]Pyridine Core
A variety of synthetic routes are available for the construction of the imidazo[1,2-a]pyridine nucleus. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Protocol 1: Classical Condensation of 2-Aminopyridines with α-Haloketones
This is a traditional and widely used method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.
Workflow Diagram:
Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine core via condensation.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the α-haloketone (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-24 h) and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired imidazo[1,2-a]pyridine derivative.
Protocol 2: Multi-Component Reactions (MCRs) for Diversity-Oriented Synthesis
MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer a highly efficient one-pot approach to generate structurally diverse imidazo[1,2-a]pyridines.[2]
Workflow Diagram:
Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the 2-aminopyridine (1.0 eq), the aldehyde (1.1 eq), and the isocyanide (1.2 eq) in a solvent like methanol.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as scandium triflate (Sc(OTf)₃) (10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture in vacuo. The residue is then purified by flash column chromatography on silica gel to yield the 3-aminoimidazo[1,2-a]pyridine product.
Incorporation of Amino Acid Side Chains and Peptide Linkages
Once the imidazo[1,2-a]pyridine core is synthesized, amino acid-like side chains and peptide bonds can be introduced using standard peptide coupling techniques.
Protocol 3: Peptide Coupling to a 3-Aminoimidazo[1,2-a]pyridine Scaffold
This protocol describes the coupling of a protected amino acid to the 3-amino group of an imidazo[1,2-a]pyridine synthesized via a GBB reaction.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the 3-aminoimidazo[1,2-a]pyridine (1.0 eq) and the N-protected amino acid (e.g., Boc-Ala-OH) (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Reagent Addition: Add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Wash the reaction mixture with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Tandem Groebke–Blackburn–Bienaymé and Ugi Reaction
This advanced strategy allows for the rapid assembly of complex peptidomimetics by combining two powerful MCRs.[5] An imidazo[1,2-a]pyridine-containing carboxylic acid is first synthesized via a GBB reaction and then used as the acid component in a subsequent Ugi reaction.
Workflow Diagram:
Caption: Tandem GBB and Ugi reaction workflow for peptidomimetic synthesis.
Step-by-Step Protocol:
-
Synthesis of the Acid Component (GBB): Synthesize the imidazo[1,2-a]pyridine-containing carboxylic acid using the GBB reaction as described in Protocol 2, employing an aldehyde that also contains a carboxylic acid moiety.
-
Ugi Reaction Setup: In a separate vessel, combine the synthesized imidazo[1,2-a]pyridine carboxylic acid (1.0 eq), an aldehyde (1.1 eq), a primary amine (1.1 eq), and an isocyanide (1.2 eq) in a solvent such as methanol.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating for 24-48 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure and purify the resulting peptidomimetic by column chromatography or preparative HPLC.
Part 3: Characterization and Purification
Thorough characterization and purification are essential to ensure the identity and purity of the synthesized peptidomimetics.
Table 1: Common Analytical and Purification Techniques
| Technique | Purpose | Typical Parameters/Observations |
| TLC | Reaction monitoring and preliminary purity assessment | Silica gel plates; Eluent: Hexane/Ethyl Acetate or DCM/Methanol gradients. Visualization under UV light. |
| Column Chromatography | Purification of crude products | Silica gel stationary phase; Eluent systems similar to TLC. |
| HPLC | Final purity analysis and purification | C18 reverse-phase column; Mobile phase: Acetonitrile/Water with 0.1% TFA. |
| ¹H and ¹³C NMR | Structural elucidation | Characteristic aromatic protons of the imidazo[1,2-a]pyridine core (δ 7-9 ppm). |
| Mass Spectrometry | Molecular weight determination | ESI-MS to observe the [M+H]⁺ ion. |
Part 4: Biological Evaluation
The biological activity of the synthesized imidazo[1,2-a]pyridine-based peptidomimetics can be assessed using a variety of in vitro assays tailored to the specific therapeutic target.
Anticancer Activity
Protocol 5: MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Workflow Diagram for Anticancer Evaluation:
Caption: Workflow for the in vitro evaluation of anticancer activity.
Kinase Inhibition Assays
Many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors.[6][7]
Protocol 6: In Vitro Kinase Inhibition Assay (e.g., for Akt)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., Akt1), the kinase substrate (e.g., a GSK3β-derived peptide), and the synthesized inhibitor at various concentrations in a kinase buffer.
-
Initiation of Reaction: Add ATP (often radiolabeled, e.g., [γ-³³P]ATP) to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity or by using a fluorescence/luminescence-based detection method.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a versatile and powerful tool in the design and synthesis of novel peptidomimetics. Its ability to mimic peptide secondary structures, coupled with its synthetic tractability, provides a robust platform for the development of new therapeutic agents targeting a wide range of diseases. The protocols and guidelines presented here offer a starting point for researchers to explore the rich chemical space of imidazo[1,2-a]pyridine-based peptidomimetics and to contribute to the discovery of next-generation drugs.
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine. As a critical building block in pharmaceutical research, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of common byproducts.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically proceeds via the condensation of 3-methylpyridin-2-amine with 1,3-dichloroacetone. This reaction, a variation of the Tschitschibabin reaction, is a robust method for constructing the imidazo[1,2-a]pyridine core.[1] However, like many heterocyclic syntheses, it is not without its complexities. The formation of side products can complicate purification, reduce yields, and impact the quality of downstream compounds. Understanding the genesis of these byproducts is the first step toward optimizing the reaction and ensuring the desired product is obtained with high purity.
Below, we address the most common issues and provide actionable solutions based on established chemical principles and field experience.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is complete, but I have multiple spots on my TLC, and the isolated yield of the desired product is low. What are the likely byproducts?
This is a common issue stemming from the inherent reactivity of the starting materials and the product itself. The primary byproducts to consider are:
-
Positional Isomers: Due to the nature of the substituted 2-aminopyridine, cyclization can potentially occur to yield isomers.
-
Dimeric Byproducts: The reactive chloromethyl group on the product can react with another molecule of the product or the starting amine.
-
Hydrolysis Product: The chloromethyl group can be susceptible to hydrolysis, especially during workup or if water is present in the reaction mixture.
-
Over-alkylation Product: The starting 2-aminopyridine can be alkylated more than once by 1,3-dichloroacetone.
Caption: Common byproduct pathways in the synthesis.
FAQ 2: How can I distinguish between the desired product and its positional isomer, 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine?
The key to distinguishing these isomers lies in detailed spectroscopic analysis, particularly 1H NMR and 2D NMR techniques like NOESY or HMBC.
Expected 1H NMR Spectral Features:
| Compound | Key Proton Signals (indicative) |
| This compound | Aromatic protons on the pyridine ring will show a specific splitting pattern. The methyl group at C8 will influence the chemical shift of the adjacent proton (H7). A single proton signal for H5 will be present. |
| 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine | The methyl group at C5 will significantly shield the H6 proton. The coupling patterns of the pyridine ring protons will differ from the 8-methyl isomer. |
Troubleshooting Protocol: Isomer Identification
-
Acquire High-Resolution 1H NMR: Ensure good resolution to clearly observe coupling constants.
-
Perform a 1H-1H COSY Experiment: This will help establish the connectivity of the protons on the pyridine ring.
-
Run a NOESY or ROESY Experiment: Look for through-space correlations between the methyl protons and the protons on the pyridine ring. For the 8-methyl isomer, a NOE between the methyl group and H7 is expected. For the 5-methyl isomer, a NOE between the methyl group and H6 would be anticipated.
-
Utilize HMBC: This experiment will show long-range correlations between protons and carbons, confirming the position of the methyl group relative to the pyridine ring protons.
FAQ 3: I suspect dimerization is occurring. What is the likely structure of the dimer and how can I prevent its formation?
The most probable dimerization pathway involves the nucleophilic attack of the N1 nitrogen of one molecule of the product onto the electrophilic chloromethyl group of another, forming a pyridinium salt.
Prevention of Dimerization:
-
Control Reaction Temperature: Higher temperatures can promote side reactions. Running the reaction at the lowest effective temperature can minimize dimerization.
-
Control Reactant Stoichiometry: Using a slight excess of the 2-aminopyridine can help to ensure the 1,3-dichloroacetone is consumed before significant product accumulation, which can then dimerize.
-
Base Selection: The choice of base is critical. A non-nucleophilic, hindered base can be beneficial. If using a base like sodium bicarbonate, ensure it is finely powdered and well-dispersed to avoid localized high concentrations.
-
Reaction Time: Monitor the reaction closely by TLC. Do not let the reaction run for an extended period after the starting material is consumed, as this provides more opportunity for the product to react with itself.
Caption: Proposed dimerization pathway.
FAQ 4: My product appears to have hydrolyzed to the corresponding alcohol. How can I avoid this?
The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and base.
Minimizing Hydrolysis:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Aqueous Workup: When performing the aqueous workup, use cold water and minimize the contact time. If a basic wash is necessary, use a dilute, cold solution of a weak base like sodium bicarbonate.
-
Solvent Choice: Aprotic solvents are generally preferred. If a protic solvent is necessary, ensure it is of high purity and anhydrous.
Identification of the Hydrolysis Product:
-
Mass Spectrometry: The hydrolyzed product, 2-(hydroxymethyl)-8-methylimidazo[1,2-a]pyridine, will have a molecular weight corresponding to the replacement of Cl (35.45 u) with OH (17.01 u).
-
1H NMR: The chemical shift of the -CH2- group will change significantly. The -CH2Cl protons typically appear around 4.8-5.0 ppm, while the -CH2OH protons will be shifted upfield and will show coupling to the hydroxyl proton (which can be exchanged with D2O).[3]
-
IR Spectroscopy: Look for the appearance of a broad O-H stretching band around 3200-3600 cm-1.[3]
FAQ 5: What is the best method for purifying the crude product?
Column chromatography is generally the most effective method for separating the desired product from the common byproducts.
Detailed Purification Protocol:
-
Initial Workup: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Slurry with a Non-polar Solvent: Before chromatography, it is often beneficial to slurry the crude solid in a non-polar solvent like hexanes or diethyl ether to precipitate the desired product and wash away some of the more soluble impurities.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increase the polarity by increasing the proportion of ethyl acetate. The desired product is moderately polar and should elute before the more polar byproducts like the dimer and the hydrolyzed product. The positional isomer may have a very similar Rf value, so a slow, shallow gradient is recommended for optimal separation.
-
-
Recrystallization: After column chromatography, the fractions containing the pure product can be combined, concentrated, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a highly pure, crystalline product.
Summary of Key Troubleshooting Points
| Issue | Probable Cause | Recommended Action |
| Low Yield, Multiple Spots | Formation of isomers, dimers, hydrolyzed product, over-alkylation. | Optimize reaction conditions (temperature, stoichiometry, base), ensure anhydrous conditions, and use careful purification. |
| Isomer Contamination | Lack of regioselectivity in the cyclization step. | Careful control of reaction temperature and base. Use 2D NMR for characterization. Meticulous chromatography for separation. |
| Dimer Formation | Self-reaction of the product. | Lower reaction temperature, control stoichiometry, use a non-nucleophilic base, and minimize reaction time after completion. |
| Hydrolysis | Presence of water during reaction or workup. | Use anhydrous reagents and solvents, perform the reaction under an inert atmosphere, and conduct a cold, brief aqueous workup. |
By understanding the potential pitfalls and implementing these troubleshooting strategies, researchers can significantly improve the yield and purity of this compound, a valuable intermediate in the pursuit of new therapeutic agents.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine and its derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the unique purification challenges associated with this reactive heterocyclic compound. The inherent reactivity of the 2-chloromethyl group, while synthetically useful, presents specific hurdles in achieving high purity. This resource is designed to equip you with the knowledge to overcome these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My final product shows a lower-than-expected yield and contains significant impurities after work-up, even though the reaction appeared complete by TLC. What could be the problem?
Probable Cause: The 2-(chloromethyl) group is highly susceptible to nucleophilic attack, particularly by water or other nucleophiles present during the aqueous work-up. This can lead to the formation of the corresponding hydroxymethyl derivative or other side products. The compound may also be unstable under prolonged exposure to acidic or basic conditions.
Solution:
-
Minimize Contact with Water: During the work-up, use brine (saturated aqueous NaCl) to wash the organic layer. This reduces the amount of water partitioning into the organic phase.
-
Use of Mild Base: When neutralizing any acid in the reaction mixture, use a weak inorganic base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Strong bases can promote hydrolysis and other side reactions.
-
Temperature Control: Perform the work-up at a low temperature (0-5 °C) to minimize degradation.
-
Prompt Extraction and Drying: Immediately after the washes, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure at a low temperature.
Question 2: I'm observing a new, less polar spot on my TLC during column chromatography, and my yield of the desired product is decreasing. What is happening on the column?
Probable Cause: Standard silica gel is slightly acidic, which can catalyze the degradation of acid-sensitive compounds like this compound. The chloromethyl group can also react with the silica surface or with itself (dimerization) under these conditions.
Solution:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. Prepare a slurry of silica gel in your chosen eluent system and add 1-2% triethylamine (Et₃N) or another volatile base. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Swift Chromatography: Do not let the compound sit on the column for an extended period. Run the column efficiently and collect fractions promptly.
-
TLC Stability Test: Before committing to a large-scale column, perform a simple stability test. Spot your crude product on a silica gel TLC plate, and let it sit for an hour or two. Then, develop the plate. If you observe new spots or streaking that wasn't present initially, it's a strong indication of on-plate degradation, which will be magnified on a column.
Question 3: My purified product, which was a clean solid/oil, is turning into a dark, gummy substance upon storage. How can I prevent this?
Probable Cause: The this compound is likely unstable at room temperature and sensitive to air and light. The reactive chloromethyl group can lead to self-alkylation or polymerization over time.
Solution:
-
Storage Conditions: Store the purified compound under an inert atmosphere (argon or nitrogen) at a low temperature (-20 °C is recommended for long-term storage).[1]
-
Protection from Light: Use an amber-colored vial or wrap the vial in aluminum foil to protect it from light.
-
Consider Salt Formation: For enhanced stability, consider converting the freebase to its hydrochloride salt. The salt form is often more crystalline and less reactive. This can be achieved by dissolving the purified freebase in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a miscible solvent. A protocol for the synthesis of the hydrated hydrochloride salt of a similar compound involves recrystallization from acetonitrile-methanol.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect in the synthesis of this compound?
A1: The most common impurities include:
-
Starting Materials: Unreacted 2-amino-3-methylpyridine and 1,3-dichloroacetone.
-
Hydrolysis Product: 2-(Hydroxymethyl)-8-methylimidazo[1,2-a]pyridine, formed by reaction with water.
-
Dimerization/Oligomerization Products: Formed by the self-alkylation of the reactive chloromethyl group. These will be higher molecular weight and less polar than the desired product.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][4] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. For more polar compounds, a mixture of dichloromethane and methanol can be effective.[3] Always determine the optimal solvent system by TLC first, aiming for an Rf value of 0.2-0.4 for your desired product.[4]
Q3: Can I use recrystallization to purify my product?
A3: Yes, if your product is a solid, recrystallization can be a very effective purification method. The choice of solvent is critical. For the related 2-chloromethylimidazo[1,2-a]pyridine hydrochloride, a mixture of acetonitrile and methanol has been used successfully.[2] For the freebase, you might explore solvents like isopropanol, ethyl acetate, or mixtures of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexane or diethyl ether).
Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Column Chromatography
This protocol is designed to minimize degradation of the acid-sensitive target compound on the silica gel column.
1. Deactivation of Silica Gel: a. In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of your crude product) into a beaker. b. Prepare the starting eluent (e.g., 95:5 hexane:ethyl acetate). c. Add triethylamine to the eluent to a final concentration of 1% (v/v). d. Create a slurry of the silica gel in this base-containing eluent.
2. Column Packing: a. Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. b. Pour a layer of sand (approx. 1 cm) over the cotton. c. Carefully pour the silica gel slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column. d. Gently tap the column to ensure even packing and remove any air bubbles. e. Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry. f. Add another thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading: a. Wet Loading: Dissolve your crude product in a minimal amount of the starting eluent. Using a pipette, carefully apply the solution to the top of the silica bed. b. Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product). Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Begin collecting fractions. c. Monitor the elution process by TLC, analyzing the collected fractions to identify those containing the pure product.
5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure, keeping the bath temperature low to prevent degradation.
Protocol 2: Recrystallization
This protocol is suitable for solid products where a suitable solvent system can be identified.
1. Solvent Selection: a. Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. b. Common solvents to test include isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures such as ethyl acetate/hexane.
2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent. c. Heat the mixture with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point. d. Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. e. For maximum crystal recovery, you can place the flask in an ice bath after it has reached room temperature. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.
Data Presentation
Table 1: TLC Solvent Systems for Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Typical Solvent System (v/v) | Notes |
| Less Polar Derivatives | Hexane / Ethyl Acetate (9:1 to 1:1) | A good starting point for many imidazo[1,2-a]pyridines.[3][4] |
| More Polar Derivatives | Dichloromethane / Methanol (99:1 to 9:1) | Useful for compounds with polar functional groups.[3] |
| This compound | Hexane / Ethyl Acetate (e.g., 4:1) | Adjust ratio based on observed Rf. |
| 2-(Hydroxymethyl)-8-methylimidazo[1,2-a]pyridine | Hexane / Ethyl Acetate (e.g., 1:1) | The hydrolysis product will be more polar. |
Visualizations
Diagram 1: Purification Workflow
This diagram illustrates the decision-making process for purifying this compound.
Caption: Decision tree for selecting a purification method.
Diagram 2: Key Impurity Formation Pathways
This diagram shows the potential degradation pathways for the target compound.
References
Technical Support Center: Optimizing Alkylation Reactions with 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for optimizing alkylation reactions using 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into leveraging this versatile reagent. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific synthetic challenges.
Introduction: The this compound Synthon
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[1] The title compound, this compound, serves as a potent electrophile for introducing this valuable core onto various nucleophilic substrates. Its reactivity is centered on the chloromethyl group at the C2 position, which is activated for nucleophilic substitution (S_N_2) reactions. However, successful and high-yielding alkylations require careful control over reaction parameters to avoid common pitfalls such as low conversion, side product formation, and purification difficulties.
This guide provides a structured approach to reaction optimization through a series of frequently asked questions and detailed troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What factors determine the choice of base for my alkylation?
The base is arguably the most critical variable. Its primary role is to deprotonate the nucleophile, but its strength, solubility, and counter-ion can dramatically influence the reaction's outcome.
Causality Explained:
-
Base Strength (pKa): The base's strength must be sufficient to deprotonate your nucleophile but not so strong as to cause side reactions like elimination or deprotonation of the imidazo[1,2-a]pyridine ring itself. For instance, alkylating a phenol (pKa ~10) requires a weaker base than alkylating a less acidic secondary amine.
-
Homogeneous vs. Heterogeneous: Strong, soluble bases like sodium hydride (NaH) create a homogeneous reaction environment with a high concentration of the anionic nucleophile, leading to faster reaction rates. Heterogeneous bases like potassium carbonate (K₂CO₃) are milder and often result in cleaner reactions, as the reaction rate is moderated by the solid-liquid interface.[2][3]
-
Counter-ion Effect: The nature of the cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the nucleophilicity of the resulting anion. Larger, "softer" cations like cesium (Cs⁺) can lead to a more "naked" and highly reactive anion, often accelerating the reaction rate.
| Base | Type | Common Solvents | Key Considerations & Rationale |
| Potassium Carbonate (K₂CO₃) | Weak, Heterogeneous | DMF, Acetonitrile | Workhorse Base: Ideal for phenols, thiols, and secondary amines. Mild conditions minimize side reactions. Its limited solubility can be beneficial for controlling reactivity.[2][4] |
| Sodium Hydride (NaH) | Strong, Heterogeneous | THF, DMF | For Weak Nucleophiles: Required for alcohols or less acidic N-H bonds. Must be used under strictly anhydrous and inert conditions (e.g., Argon, Nitrogen) to prevent quenching. |
| Cesium Carbonate (Cs₂CO₃) | Weak, Heterogeneous | DMF, Acetonitrile | Rate Acceleration: The large cesium ion promotes higher reactivity of the nucleophile. Often used when K₂CO₃ is too slow. |
| Triethylamine (Et₃N) | Weak, Homogeneous | DCM, THF | Acid Scavenger: Primarily used when alkylating neutral nucleophiles (like primary amines) to neutralize the HCl byproduct. Not strong enough to deprotonate most substrates. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Strong, Homogeneous | THF, Toluene | Non-nucleophilic Strong Base: Useful for sensitive substrates where a sterically hindered, soluble base is needed to avoid side reactions with the base itself. |
Q2: How does the choice of solvent impact the reaction?
The solvent's role extends beyond simply dissolving the reactants; it directly influences the kinetics of the S_N_2 reaction.
Causality Explained: The alkylation proceeds via an S_N_2 mechanism, which is favored by polar, aprotic solvents. These solvents can solvate the cation (from the base) effectively, leaving the anionic nucleophile relatively "free" and highly reactive. In contrast, protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction.[5]
-
N,N-Dimethylformamide (DMF): Often the solvent of choice due to its high polarity and ability to dissolve a wide range of organic molecules and inorganic salts.[2][6]
-
Acetonitrile (ACN): Another excellent polar aprotic solvent. It is generally easier to remove on a rotary evaporator than DMF.
-
Tetrahydrofuran (THF): A less polar option, suitable for reactions with highly reactive nucleophiles or when using strong bases like NaH.
-
Acetone: Can be effective, but its lower boiling point limits the accessible temperature range. Some salts (like K₂CO₃) have poor solubility in acetone.[3]
Q3: My reaction is slow. Can I add a catalyst?
Yes. If you are using this compound, the reaction can be significantly accelerated by adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI).
Causality Explained: This strategy invokes an in situFinkelstein reaction . The iodide ion is a superior nucleophile compared to many substrates and will displace the chloride to form the more reactive 2-(iodomethyl)-8-methylimidazo[1,2-a]pyridine intermediate. Iodide is also an excellent leaving group, so it is then readily displaced by your primary nucleophile. This catalytic cycle effectively lowers the activation energy of the overall substitution.[3]
Troubleshooting Guide
This section addresses common issues encountered during the alkylation reaction.
Caption: Troubleshooting workflow for low product yield.
Problem 1: Low or No Product Formation
-
Q: I've mixed my nucleophile, base, and the chloromethyl reagent, but after several hours, my starting material is largely unconsumed. What's wrong?
A: This is a classic reactivity issue. Let's diagnose it.
-
Ineffective Deprotonation: Your base may not be strong enough to generate a sufficient concentration of the active nucleophile. If you are using K₂CO₃ with a weakly acidic nucleophile (e.g., an alcohol), consider switching to a stronger base like NaH. Crucially, when using potent bases like NaH, the reaction must be under strictly anhydrous conditions , as any trace of water will quench the base.
-
Insufficient Electrophilicity/Nucleophilicity: The reaction may simply be kinetically slow under your current conditions.
-
Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) will increase the reaction rate. Monitor by TLC to ensure the starting material does not decompose.
-
Add Catalytic Iodide: As mentioned in the FAQ, adding 0.1 equivalents of NaI can dramatically accelerate the reaction by generating the more reactive iodo-intermediate in situ.
-
-
Poor Solubility: If any of your reactants are not dissolving, the reaction cannot proceed efficiently. Ensure you are using a suitable solvent (like DMF) where all components are soluble.
-
Problem 2: Multiple Products are Formed, Leading to Low Yield and Difficult Purification
-
Q: My reaction works, but I get a messy crude product with several spots on the TLC plate. How can I improve selectivity?
A: Side product formation is common and usually points to undesired reactivity at other sites in the molecules.
-
C3-Alkylation of the Imidazo[1,2-a]pyridine Ring: The C3 position of the imidazo[1,2-a]pyridine core is electron-rich and can act as a nucleophile itself, leading to self-condensation or reaction with your intended nucleophile.[7][8][9] This is more common under harsh conditions.
-
Solution: Use milder conditions. Employ a weaker base (K₂CO₃ instead of NaH) and run the reaction at a lower temperature (room temperature if possible). This favors the intended S_N_2 pathway over the higher-activation-energy C-H functionalization.
-
-
N-Quaternization: The pyridine nitrogen (N4) in the imidazo[1,2-a]pyridine ring is nucleophilic and can be alkylated by another molecule of the chloromethyl starting material, leading to a charged pyridinium salt.
-
Solution: Avoid a large excess of the alkylating agent. Consider adding the this compound solution dropwise to the mixture of your nucleophile and base. This maintains a low instantaneous concentration of the electrophile, minimizing self-reaction.
-
-
O- vs. N-Alkylation (for ambident nucleophiles): For substrates like hydroxypyridines, you can have competing alkylation on the oxygen versus the ring nitrogen.
-
Solution: Selectivity can often be controlled by the solvent and base. N-alkylation is typically favored in polar aprotic solvents (DMF, DMSO), while O-alkylation can be promoted in polar protic solvents, though the latter is generally not recommended for this reaction. The choice of counter-ion also plays a role.
-
-
Caption: General reaction pathway and common side reactions.
Standard Experimental Protocol: N-Alkylation of 4-Fluorophenol
This protocol provides a robust starting point for optimization.
Materials:
-
4-Fluorophenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, Hexanes, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the 4-fluorophenol.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add a solution of this compound (1.1 eq) in a small amount of DMF dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. If the reaction is slow, heat the mixture to 50 °C. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
preventing self-condensation of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on preventing undesired self-condensation reactions. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and integrity of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary cause of self-condensation of this compound?
The principal cause of self-condensation is the dual reactive nature of the molecule. It possesses both a highly reactive electrophilic center (the chloromethyl group) and a nucleophilic center. The imidazo[1,2-a]pyridine ring system is electron-rich, and specifically, the C3 position is known to be highly nucleophilic and susceptible to electrophilic substitution.[1][2][3][4][5][6] Consequently, one molecule of this compound can act as an electrophile, while another molecule acts as a nucleophile, leading to a dimerization reaction.
Mechanism of Self-Condensation:
The most probable mechanism is a Friedel-Crafts-type alkylation at the C3 position.
Caption: Proposed mechanism for self-condensation.
Q2: Under what conditions is self-condensation most likely to occur?
Self-condensation is typically exacerbated by the following conditions:
-
High Concentrations: Increased proximity of molecules raises the probability of the undesired bimolecular reaction.
-
Elevated Temperatures: Higher temperatures provide the activation energy for the self-condensation side reaction to compete with the desired reaction.
-
Strong Bases: While a base is often necessary to activate the nucleophile you intend to alkylate, a strong base can also deprotonate any residual acidic protons or promote elimination pathways that can lead to reactive intermediates, indirectly favoring self-condensation.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period, especially after the primary nucleophile has been consumed, can increase the formation of byproducts.
Q3: How can I detect the formation of the self-condensation product?
The dimerized product will have a molecular weight approximately double that of the starting material, minus the mass of HCl. This can be readily detected using the following analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. You will observe a mass peak corresponding to the dimer.[7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): A new, less polar peak will likely appear in the chromatogram. The retention time will differ from your starting material and desired product.[11]
-
Thin Layer Chromatography (TLC): A new spot with a different Rf value will be visible, typically less polar than the starting material.
TROUBLESHOOTING GUIDE
Issue: Significant amount of a high molecular weight byproduct is observed by LC-MS.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High local concentration of the alkylating agent. | 1. Slow, controlled addition: Add the this compound solution dropwise to the reaction mixture containing your nucleophile over an extended period. 2. High dilution: Run the reaction at a lower concentration. | Slow addition maintains a low instantaneous concentration of the electrophile, favoring the reaction with the intended nucleophile over self-condensation. High dilution reduces the frequency of collisions between two molecules of the alkylating agent. |
| Reaction temperature is too high. | 1. Lower the reaction temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and only gently heat if the desired reaction is not proceeding at a sufficient rate. | The desired alkylation and the undesired self-condensation will have different activation energies. Lowering the temperature will disproportionately slow down the higher activation energy pathway, which is often the side reaction. |
| Inappropriate choice or amount of base. | 1. Use a milder base: If possible, switch from strong bases like sodium hydride to weaker inorganic bases like potassium carbonate or cesium carbonate. 2. Use stoichiometric amounts of base: Avoid using a large excess of base. | A milder base is less likely to promote side reactions. Using only the required amount of base ensures that it is consumed in the desired reaction, rather than being available to catalyze unwanted pathways. |
| Extended reaction time. | 1. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of your starting nucleophile. 2. Quench the reaction promptly: Once the starting material is consumed, work up the reaction to prevent further side reactions. | Minimizing the time the reactive this compound is present in the reaction mixture after the primary nucleophile is gone will reduce the opportunity for it to react with itself. |
EXPERIMENTAL PROTOCOLS
Protocol 1: General Procedure for N-Alkylation with Minimized Self-Condensation
This protocol provides a general framework for the alkylation of a generic amine nucleophile (R-NH2).
Materials:
-
This compound
-
Amine nucleophile (R-NH2)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to create a stirrable suspension.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous acetonitrile.
-
Add the this compound solution to the suspension of the amine and base dropwise over a period of 1-2 hours at room temperature using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS every hour.
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C and continue to monitor.
-
Upon completion (consumption of the amine nucleophile), cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
Caption: Workflow for controlled alkylation.
References
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ark-tdm.com [ark-tdm.com]
- 8. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zolpidem - Wikipedia [en.wikipedia.org]
- 10. acgpubs.org [acgpubs.org]
- 11. Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine synthesis
An in-depth guide to overcoming common challenges in the synthesis of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine, a crucial scaffold in medicinal chemistry. This guide provides field-proven insights and validated protocols for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for drugs like Zolpidem and Alpidem.[1] The synthesis of its derivatives, such as this compound, typically follows the well-established Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][3] In this case, 2-amino-3-methylpyridine reacts with 1,3-dichloroacetone. While straightforward in principle, this reaction is often plagued by issues of low yield, challenging purification, and the formation of persistent impurities.
This technical support guide is designed as a troubleshooting resource to help you navigate these challenges. It provides a structured, question-and-answer-based approach to diagnose and resolve common experimental hurdles, ensuring a more efficient and reproducible synthesis.
Core Reaction Mechanism
The synthesis proceeds via a two-step sequence: an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration. Understanding this mechanism is critical for troubleshooting, as each step presents potential pitfalls.
-
Initial Alkylation: The more nucleophilic endocyclic nitrogen of 2-amino-3-methylpyridine attacks one of the electrophilic carbons of 1,3-dichloroacetone in an SN2 reaction. This forms a pyridinium salt intermediate.[3][4]
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate (a hemiaminal).
-
Dehydration: This intermediate readily loses a molecule of water to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: The reaction mechanism for the synthesis of this compound.
Troubleshooting Guide
Q1: Why is my yield of this compound consistently low?
Low yields are the most common complaint. The cause is often multifactorial, stemming from reagent quality, reaction conditions, or competing side reactions.
Possible Causes & Solutions:
-
Purity of Starting Materials:
-
2-Amino-3-methylpyridine: This reagent can oxidize and darken on storage. Impurities can inhibit the initial alkylation step. Solution: Use freshly purchased or purified (via recrystallization or sublimation) 2-amino-3-methylpyridine. Ensure it is completely dry.
-
1,3-Dichloroacetone: This reagent is a potent lachrymator and can degrade, especially in the presence of moisture, to form hydrochloric acid and other byproducts. Solution: Use a fresh bottle or distill it under reduced pressure before use. Handle only in a well-ventilated fume hood.
-
-
Reaction Temperature:
-
Temperature control is critical. Too low, and the reaction rate will be impractically slow. Too high, and you risk promoting side reactions and decomposition, leading to a dark, tarry reaction mixture.
-
Solution: The optimal temperature depends on the solvent. For a common solvent like ethanol or acetonitrile, reflux temperature is typically a good starting point.[3][5] If significant charring occurs, reduce the temperature and increase the reaction time. See the table below for recommended starting points.
-
-
Solvent Choice:
-
The solvent must effectively dissolve the starting materials, particularly the aminopyridine salt intermediate. Protic solvents like ethanol can facilitate the proton transfers involved in the cyclization and dehydration steps. Aprotic polar solvents like acetonitrile or DMF are also effective.[5]
-
Solution: Ethanol is often the best choice for initial attempts due to its favorable solubility profile and ease of removal. If solubility is an issue, consider DMF, but be aware that its high boiling point can make product isolation more difficult and may promote side reactions if overheated.
-
-
Presence of a Base:
-
While many procedures are performed under neutral or slightly acidic conditions (the pyridinium intermediate is acidic), some protocols add a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[2][3]
-
Causality: The base neutralizes the H-Cl formed during the reaction, which can prevent potential acid-catalyzed degradation of the product or starting materials. However, too much or too strong a base can promote self-condensation of the dichloroacetone.
-
Solution: If yields are low under neutral conditions, try adding 1.0-1.2 equivalents of NaHCO₃ to the reaction mixture.
-
Q2: My TLC shows multiple spots, and the crude NMR is complex. What are the likely side products?
The formation of multiple byproducts is a frequent challenge, complicating purification and reducing yield.
Common Side Products:
-
Bis-Adduct Formation: The most common impurity results from a second molecule of 2-amino-3-methylpyridine reacting with the intermediate or product. This leads to a symmetrical dimeric structure.
-
Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis, especially during aqueous workup or if water is present in the reaction solvent. This forms 2-(Hydroxymethyl)-8-methylimidazo[1,2-a]pyridine.
-
Regioisomer Formation (Less Common): Although the endocyclic nitrogen is significantly more nucleophilic, some reaction at the exocyclic amino group can occur first, potentially leading to different, undesired heterocyclic systems, though this is generally a minor pathway.[6]
-
Polymerization: 1,3-Dichloroacetone can self-condense under basic or heated conditions, leading to polymeric tars that are difficult to remove.
Caption: Potential side reactions that can lower the yield of the desired product.
Mitigation Strategies:
-
To minimize the bis-adduct, use a slight excess (1.1 to 1.2 equivalents) of 1,3-dichloroacetone relative to the aminopyridine.
-
To prevent hydrolysis, use anhydrous solvents and perform the aqueous workup quickly and under cold conditions.
-
To avoid polymerization, maintain strict temperature control and avoid using strong bases.
Q3: How can I effectively purify this compound?
Purification can be challenging due to the product's polarity and the similar polarity of certain impurities.
Recommended Purification Workflow:
-
Initial Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer with a saturated NaHCO₃ solution to remove any acidic impurities (like HCl). Then, wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Silica Gel Chromatography: This is often the most effective method.
-
Adsorbent: Use standard silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10-20% ethyl acetate/hexanes) and gradually increase the polarity. The desired product is moderately polar.
-
Monitoring: Monitor the fractions carefully by TLC, staining with potassium permanganate or visualizing under UV light.
-
-
Recrystallization: If the product is obtained as a semi-pure solid after chromatography, recrystallization can provide highly pure material.
-
Solvent Systems: Try solvent pairs like ethanol/water, ethyl acetate/hexanes, or isopropanol.[7] The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Frequently Asked Questions (FAQs)
Q: What is a reliable, step-by-step protocol to start with? A: See Protocol 1 below for a validated starting procedure based on established methodologies.[2][3]
Q: What are the critical safety precautions for this synthesis? A: 1,3-Dichloroacetone is a strong lachrymator and is toxic. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is acceptable for short-term handling, but butyl or Viton rubber is preferred for extended use). Organic solvents are flammable and should be handled away from ignition sources.
Q: Can I use 1,3-dibromoacetone instead of 1,3-dichloroacetone? A: Yes. 1,3-Dibromoacetone is also commonly used.[5] Bromides are generally more reactive than chlorides, which may allow for milder reaction conditions (lower temperature or shorter time). However, it is also more expensive and may be more prone to side reactions. The purification procedure would be similar.
Protocols and Data
Table 1: Recommended Reaction Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Base-Assisted) | Notes |
| Solvent | Ethanol | Acetonitrile | Ethanol is protic and helps with solubility; Acetonitrile is a polar aprotic alternative. |
| Temperature | Reflux (~78 °C) | Reflux (~82 °C) | Maintain a gentle reflux; avoid aggressive heating to prevent charring. |
| Reactant Ratio | 1.0 eq. Aminopyridine / 1.1 eq. Dichloroacetone | 1.0 eq. Aminopyridine / 1.1 eq. Dichloroacetone | A slight excess of the dichloroacetone minimizes bis-adduct formation. |
| Base | None | 1.1 eq. Sodium Bicarbonate (NaHCO₃) | The base neutralizes in-situ generated acid. |
| Reaction Time | 6-12 hours | 6-12 hours | Monitor by TLC until the starting aminopyridine is consumed. |
| Typical Yield | 40-60% | 50-75% | Yields are highly dependent on reagent purity and purification efficiency. |
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-3-methylpyridine (1.0 eq.).
-
Add anhydrous ethanol (or acetonitrile) to create a ~0.2 M solution.
-
Add sodium bicarbonate (1.1 eq.) (optional, see Table 1).
-
Begin stirring and add 1,3-dichloroacetone (1.1 eq.) dropwise at room temperature. Caution: Lachrymator.
-
Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction's progress by TLC (e.g., using 50% ethyl acetate/hexanes as eluent).
-
Once the 2-amino-3-methylpyridine is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by column chromatography as described in Protocol 2 .
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Load the sample onto the column.
-
Begin eluting with the low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
troubleshooting guide for imidazo[1,2-a]pyridine functionalization reactions
Welcome to the technical support center for imidazo[1,2-a]pyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic scaffold. The unique electronic properties of the imidazo[1,2-a]pyridine ring system make it a privileged core in numerous pharmaceuticals, including Zolpidem and Alpidem, but also present distinct challenges in achieving selective and high-yielding functionalization.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and field-proven strategies. We will address common experimental hurdles in a direct question-and-answer format to help you diagnose and solve problems encountered at the bench.
Core Concepts: Reactivity of the Imidazo[1,2-a]pyridine Core
Understanding the inherent reactivity of the scaffold is the first step in troubleshooting. The system is an electron-rich heterocycle, with the C3 position being the most nucleophilic and sterically accessible site. This makes it highly susceptible to electrophilic attack and the most common site for direct C-H functionalization.[1][3] Functionalization at other positions (C2, C5-C8) is more challenging and typically requires specific strategies like directed metalation or the use of pre-functionalized starting materials.[4][5]
Caption: General reactivity map of the imidazo[1,2-a]pyridine scaffold.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is extremely low, or I am only recovering starting material. What are the primary factors to investigate?
This is the most common issue and requires a systematic approach to diagnose. Begin by assessing the most likely and easiest-to-remedy causes before moving to more complex variables.
A: Initial Diagnostic Workflow
-
Reagent & Solvent Quality:
-
Solvents: For transition-metal-catalyzed reactions, particularly palladium-catalyzed C-H arylations, ensure you are using anhydrous solvents. Water can hydrolyze catalysts and intermediates. For other reactions, like certain multicomponent reactions (MCRs), protic solvents like ethanol or even water can be beneficial.[6][7]
-
Bases: Many functionalization reactions require a base (e.g., K₂CO₃, KOAc, Cs₂CO₃). Ensure the base is finely powdered and dry. Clumped or old base may have reduced activity.
-
Atmosphere: Assume all transition-metal-catalyzed cross-couplings are oxygen-sensitive unless explicitly stated otherwise. Ensure your reaction vessel is thoroughly degassed (e.g., via 3-5 vacuum/inert gas cycles) and maintained under a positive pressure of argon or nitrogen. Oxygen can lead to catalyst decomposition and unwanted oxidative side reactions.[8]
-
-
Reaction Temperature:
-
C-H activation is often the rate-limiting step and typically requires significant thermal energy. Many direct arylation protocols specify temperatures between 110-150 °C.[9] If your yield is low, a modest increase in temperature (e.g., in 10-20 °C increments) may be beneficial. Conversely, if you observe decomposition, the temperature may be too high.
-
-
Substrate Purity:
-
Ensure your starting imidazo[1,2-a]pyridine is pure. Impurities from its synthesis (e.g., residual 2-aminopyridine) can interfere with the reaction or complicate purification.
-
Caption: Initial troubleshooting workflow for low-yielding reactions.
Q2: I'm observing poor regioselectivity, with functionalization occurring at positions other than C3. How can I improve C3 selectivity?
While C3 is electronically favored, kinetic and steric factors can lead to mixtures.
A: Strategies for Enhancing C3 Selectivity
-
Steric Hindrance: The C3 position is generally the most sterically accessible. However, if your substrate has a bulky substituent at C2, this can direct incoming reagents to other positions. Conversely, bulky substituents at C5 can further enhance C3 selectivity by blocking the C5 position.
-
Reaction Mechanism:
-
Electrophilic/Radical Reactions: Most metal-free and visible-light-induced functionalizations proceed via electrophilic attack or through a radical intermediate.[10][11] These mechanisms have a strong intrinsic preference for the electron-rich C3 position. If you are getting mixtures, it may indicate harsh conditions are overcoming the intrinsic electronic preference. Try lowering the reaction temperature or using a milder oxidant.
-
Palladium-Catalyzed C-H Arylation: The selectivity in these reactions is typically governed by a Concerted Metalation-Deprotonation (CMD) mechanism. This pathway is also highly favorable at the C3 position due to the acidity of the C3-H bond and the stability of the resulting palladacycle intermediate. Poor selectivity here is rare but could indicate a competing reaction pathway.
-
-
Blocking Groups: If achieving C3 selectivity is intractable, a common synthetic strategy is to temporarily block the C3 position. A simple and effective method is C3-bromination, which can be achieved with reagents like CBr₄.[12] After functionalizing the desired position, the C3-bromo group can be removed via hydrogenolysis or used in a subsequent cross-coupling reaction.
Q3: My palladium-catalyzed C-H arylation is sluggish or fails. What are common catalyst-related pitfalls?
Palladium-catalyzed reactions are powerful but sensitive. Failure often points to issues with the active catalytic species.
A: Troubleshooting Palladium Catalysis
-
Catalyst Inhibition by Substrate: This is a critical and often overlooked issue. The pyridine nitrogen of the imidazo[1,2-a]pyridine scaffold can act as a ligand for the palladium center, leading to the formation of inactive or less active catalyst species.[13]
-
Solution: Some protocols benefit from pre-heating the palladium source (e.g., Pd(OAc)₂) and any phosphine ligands before adding the imidazo[1,2-a]pyridine substrate. This allows the active Pd(0)-ligand complex to form without competition from the substrate.[13]
-
-
Choice of Ligand and Pre-catalyst:
-
Ligandless Systems: For many direct arylations of imidazo[1,2-a]pyridines, phosphine-free systems using just Pd(OAc)₂ are highly effective, especially with electron-deficient aryl bromides.[14] This approach avoids complications from ligand degradation or catalyst inhibition.
-
Ligated Systems: For more challenging substrates (e.g., aryl chlorides), a ligand is necessary. N-heterocyclic carbene (NHC) ligands have shown particular promise for coupling aryl chlorides.[9] If using phosphine ligands, ensure they are not prone to cyclometalation, which can form off-cycle, inactive complexes.[15]
-
-
Incorrect Base or Additive:
-
The base plays a crucial role in the C-H activation step. While K₂CO₃ is common, pivalate (PivO⁻) or acetate (AcO⁻) additives can facilitate the CMD pathway. Consider including an additive like pivalic acid (PivOH).
-
For some systems, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve reaction rates and yields.[16]
-
Table 1: Troubleshooting Guide for Pd-Catalyzed C-H Arylation
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Catalyst Inhibition | Pre-form the catalyst by heating Pd source and ligand before adding the imidazo[1,2-a]pyridine.[13] |
| Inactive Catalyst | Use a fresh bottle of Pd(OAc)₂. Consider a different Pd source like Pd₂(dba)₃. | |
| Insufficient Temperature | Increase temperature in 10-20 °C increments (typical range is 110-150 °C).[9] | |
| Low Yield | Poor Ligand Choice | For aryl bromides, try a phosphine-free system.[14] For aryl chlorides, switch to a robust NHC ligand.[9] |
| Suboptimal Base/Additive | Screen different bases (KOAc, K₂CO₃, Cs₂CO₃). Add pivalic acid to assist C-H activation. | |
| Sluggish Reaction | Low Catalyst Loading | Increase catalyst loading from 0.1-1 mol% to 2-5 mol%. |
| Catalyst Decomposition | Ensure rigorous exclusion of oxygen and moisture. |
Q4: My visible-light-induced photoredox reaction is not working. What are the key parameters to optimize?
Photoredox catalysis introduces a new set of variables that must be carefully controlled for a successful reaction.
A: Optimizing Photoredox Reactions
-
Light Source and Reaction Setup:
-
Wavelength: Ensure the emission wavelength of your light source (typically blue LEDs) overlaps with the absorption maximum of your photocatalyst (e.g., Eosin Y, Rose Bengal, Ir(ppy)₃).[10]
-
Irradiation: The reaction vessel must be positioned close to the light source to ensure efficient photon flux. A simple fan should be used to maintain a constant reaction temperature (photochemical reactions can generate significant heat).
-
-
Photocatalyst and Reagents:
-
Catalyst Choice: The redox potential of the photocatalyst must be matched to the substrates. For oxidative quenching cycles, the excited state catalyst must be a strong enough oxidant to oxidize one of the reaction partners.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, killing the reaction. It is absolutely critical to thoroughly degas the reaction mixture. For radical reactions, even trace oxygen can act as a scavenger.
-
-
Solvent and Concentration:
-
The choice of solvent can influence the solubility of the catalyst and substrates, as well as the lifetime of the excited state. Common solvents include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Reactions are often run at low concentrations (e.g., 0.05-0.1 M) to ensure light can penetrate the entire solution. If the solution is too concentrated or opaque, the reaction may only occur at the surface of the vessel.
-
Key Experimental Protocols
Protocol 1: Phosphine-Free Palladium-Catalyzed C3-Arylation
This protocol is adapted from methodologies that emphasize operational simplicity and low catalyst loadings for coupling with aryl bromides.[14]
-
Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (1.0 equiv), the aryl bromide (1.2-1.5 equiv), Pd(OAc)₂ (0.01–1 mol%), and potassium acetate (KOAc) (2.0 equiv).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.
-
Reaction: Add anhydrous solvent (e.g., DMA, DMF, or toluene) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 120-140 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Visible-Light-Induced C3-Formylation
This protocol is based on the work of Hajra and colleagues, demonstrating a metal-free approach using a common organic dye as the photocatalyst.[10]
-
Setup: To an oven-dried reaction vial with a magnetic stir bar, add the imidazo[1,2-a]pyridine (1.0 equiv), Rose Bengal (1-5 mol%), and the solvent (e.g., acetonitrile).
-
Reagents: Add tetramethylethylenediamine (TMEDA) (3.0-5.0 equiv), which serves as the formyl source.
-
Atmosphere: Seal the vial and sparge the solution with oxygen for 5-10 minutes (this reaction utilizes oxygen as the terminal oxidant).
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp, using a small fan to maintain room temperature.
-
Monitoring: Stir the reaction for 12-24 hours until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup & Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to obtain the C3-formylated product.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An arylation method for imidazo[1,2-a]pyridine (2017) | Li-Xiong Shao [scispace.com]
- 10. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 16. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine in different solvents
Welcome to the technical support center for 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Understanding the stability profile of this reagent is critical for its effective use in synthesis and to ensure the reliability and reproducibility of your experimental results.
The 2-(chloromethyl) group attached to the imidazo[1,2-a]pyridine core is a key functional handle for further chemical modifications. However, this reactive moiety is also the primary source of the compound's stability issues. The electrophilic nature of the benzylic-like chloride makes it susceptible to nucleophilic attack, leading to degradation, particularly in nucleophilic solvents. This guide will help you navigate these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low yield or complete loss of starting material when using protic solvents like methanol or ethanol.
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Question: I am attempting a reaction with this compound in methanol and I'm observing very low yields of my desired product and the formation of a major, more polar byproduct. What is happening?
-
Answer: The primary issue here is the high reactivity of the 2-(chloromethyl) group towards nucleophilic solvents, a process known as solvolysis. Protic solvents such as methanol, ethanol, and water are nucleophilic and will readily attack the electrophilic carbon of the chloromethyl group, displacing the chloride. This results in the formation of the corresponding 2-(methoxymethyl)-, 2-(ethoxymethyl)-, or 2-(hydroxymethyl)-8-methylimidazo[1,2-a]pyridine byproduct.
The reaction is an SN1-type reaction, proceeding through a stabilized carbocation intermediate. The imidazo[1,2-a]pyridine ring system effectively stabilizes the positive charge, accelerating the rate of solvolysis. To mitigate this, it is crucial to use anhydrous aprotic solvents for your reactions. If the use of a protic solvent is unavoidable, the reaction should be conducted at the lowest possible temperature and for the shortest possible duration to minimize the formation of solvolysis byproducts.
Issue 2: Unexpected side products when using polar aprotic solvents like DMSO or DMF.
-
Question: I am running a reaction in DMSO and I've noticed the formation of an unexpected side product. Is this compound unstable in DMSO?
-
Answer: While generally considered more stable in aprotic solvents than in protic ones, this compound can still exhibit instability in certain polar aprotic solvents, particularly at elevated temperatures. In the case of Dimethyl Sulfoxide (DMSO), it can act as an oxidant, and there are reports of DMSO participating in reactions with halogenated imidazo[1,2-a]pyridines[1].
Additionally, technical grades of Dimethylformamide (DMF) can contain impurities such as dimethylamine, which is a nucleophile and can react with your starting material to form a tertiary amine adduct. It is highly recommended to use anhydrous, high-purity solvents to avoid these side reactions. If you suspect solvent-related degradation, consider purifying your solvent before use or using a freshly opened bottle of an anhydrous grade.
Issue 3: Inconsistent results and appearance of new spots on TLC over time.
-
Question: I've noticed that my stock solution of this compound in dichloromethane seems to be degrading over time, as indicated by the appearance of new spots on my TLC plates. How should I properly handle and store this compound?
-
Answer: this compound is a reactive compound and is susceptible to degradation, even in relatively non-nucleophilic solvents like dichloromethane, especially if the solvent contains impurities like water or acidic residues. The compound is also noted to be hygroscopic.
For optimal stability, it is recommended to store the solid compound under an inert atmosphere (nitrogen or argon) at 2-8°C[2]. Stock solutions should be prepared fresh for each experiment. If a stock solution must be stored, it should be kept in an anhydrous aprotic solvent, under an inert atmosphere, at low temperatures, and for a limited time. Regularly check the purity of the stock solution by TLC or HPLC before use.
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability of this compound in common laboratory solvents?
A1: The stability is inversely proportional to the nucleophilicity and polarity of the solvent. A general trend from most stable to least stable is:
-
Nonpolar aprotic solvents: (e.g., Hexane, Toluene) - High stability.
-
Aprotic solvents with low polarity: (e.g., Dichloromethane (DCM), Chloroform) - Good stability, but ensure the solvent is anhydrous and free of acidic impurities.
-
Polar aprotic solvents: (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)) - Moderate stability. Use anhydrous grades and be mindful of reaction time and temperature.
-
Highly polar aprotic solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) - Lower stability, especially at elevated temperatures. Potential for solvent-mediated side reactions.
-
Protic solvents: (e.g., Water, Methanol, Ethanol) - Poor stability. These solvents will readily participate in solvolysis reactions.
Q2: How can I monitor the stability of this compound in my reaction?
A2: The stability can be monitored using standard chromatographic techniques. A stability-indicating HPLC method would be the most robust approach. This would involve developing a method that can separate the parent compound from its potential degradation products. For real-time monitoring of a reaction, Thin Layer Chromatography (TLC) can be a quick and effective tool. An example of a stability-indicating RP-HPLC method for a related compound can provide a starting point for method development[3].
Q3: What are the expected degradation products in protic solvents?
A3: In protic solvents (ROH, where R = H, alkyl), the primary degradation product will be the corresponding ether or alcohol: 2-(RO-methyl)-8-methylimidazo[1,2-a]pyridine. For example, in methanol, you would expect to form 2-(methoxymethyl)-8-methylimidazo[1,2-a]pyridine.
Data Summary
| Solvent Class | Representative Solvents | Predicted Stability | Primary Degradation Pathway |
| Protic | Water, Methanol, Ethanol | Low | Solvolysis |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Nucleophilic attack by solvent/impurities |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | High | Minimal degradation if pure and anhydrous |
Experimental Protocols
Protocol 1: Time-Course NMR Study for Stability Assessment
This protocol provides a framework for assessing the stability of this compound in a given solvent using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Preparation:
-
Prepare a stock solution of this compound in a deuterated aprotic solvent where it is stable (e.g., CDCl₃).
-
In a separate NMR tube, dissolve a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent to be tested (e.g., DMSO-d₆).
-
-
Execution:
-
Acquire a ¹H NMR spectrum of the internal standard solution at t=0.
-
Add a precise amount of the this compound stock solution to the NMR tube containing the internal standard.
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Integrate a characteristic peak of this compound (e.g., the singlet for the -CH₂Cl protons) and a peak from the internal standard.
-
The decrease in the relative integration of the analyte peak over time indicates degradation. The appearance of new peaks will correspond to the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method to quantify the stability of this compound.
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column.
-
A common mobile phase system for similar compounds is a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
-
Forced Degradation Studies:
-
To ensure the method is "stability-indicating," you must be able to resolve the parent compound from its degradation products.
-
Prepare solutions of this compound and subject them to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.
-
-
Method Optimization:
-
Inject the stressed samples and optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.
-
-
Validation:
-
Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Degradation Pathway in Protic Solvents
Caption: Solvolysis of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. 182181-42-6 CAS MSDS (2-Chloromethyl-8-methyl-imidazo[1,2-a]pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Substituted Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regiocontrol in the synthesis of this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges encountered in the laboratory. Our focus is on providing not just protocols, but a deep understanding of the underlying principles that govern regioselectivity, empowering you to make informed decisions in your synthetic endeavors.
Introduction: The Challenge of Regioselectivity
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its synthesis, however, is often complicated by the issue of regioselectivity, particularly when using unsymmetrically substituted 2-aminopyridines. The formation of multiple isomers can lead to decreased yields of the desired product and complex purification challenges. This guide will dissect the key factors influencing the regiochemical outcome of common synthetic routes and provide actionable strategies to steer the reaction toward the intended isomer.
Frequently Asked Questions (FAQs)
Q1: I am using a 4-substituted 2-aminopyridine in a Tschitschibabin-type reaction with an α-haloketone. Why am I getting a mixture of 7- and 5-substituted imidazo[1,2-a]pyridines?
A1: This is a classic regioselectivity challenge in imidazo[1,2-a]pyridine synthesis. The initial and rate-determining step is the nucleophilic attack of one of the pyridine ring nitrogens on the α-haloketone. With a 4-substituted 2-aminopyridine, two regioisomeric products can be formed: the 7-substituted isomer resulting from the attack of the N1 nitrogen, and the 5-substituted isomer from the attack of the exocyclic amino nitrogen followed by cyclization involving the N1 nitrogen.
The outcome is governed by a delicate interplay of electronic and steric effects :
-
Electronic Effects: The nucleophilicity of the endocyclic nitrogen (N1) is crucial. Electron-donating groups (EDGs) at the 4-position of the pyridine ring will increase the electron density at N1, favoring the formation of the 7-substituted isomer. Conversely, electron-withdrawing groups (EWGs) will decrease the nucleophilicity of N1, potentially leading to a higher proportion of the 5-substituted isomer or slowing down the reaction altogether.
-
Steric Effects: The steric hindrance around the N1 nitrogen and the exocyclic amino group can significantly influence the reaction pathway. A bulky substituent at the 3- or 5-position of the 2-aminopyridine can hinder the approach of the α-haloketone to the N1 nitrogen, thereby favoring the formation of the isomer resulting from the attack of the less hindered nitrogen.
A Molecular Electron Density Theory (MEDT) study on the analogous Chichibabin reaction highlights that the attack at the 2-position of pyridine is generally more favorable both kinetically and thermodynamically due to more attractive forces in the transition state.[2][3] This intrinsic preference can be modulated by the substituents present.
Troubleshooting Flowchart for Q1:
Regioselectivity Troubleshooting
Q2: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving low yields and a mixture of regioisomers. How can I optimize it for a single product?
A2: The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[1][4] However, its efficiency and regioselectivity can be sensitive to several factors.
-
Catalyst Choice: The GBB reaction is typically acid-catalyzed. The choice of acid can significantly impact the outcome. While Brønsted acids like p-toluenesulfonic acid (PTSA) are common, Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ can also be effective and may offer different selectivity profiles. It is advisable to screen a panel of both Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.
-
Solvent Effects: The solvent is not merely a medium for the reaction but can actively participate in the mechanism. A combined experimental and computational study has shown that protic solvents like methanol can act as co-catalysts, accelerating key steps of the GBB reaction.[5][6] Aprotic solvents like dichloromethane or toluene may give cleaner reactions in some cases, but often at the cost of longer reaction times.
Table 1: Influence of Solvents on the Groebke-Blackburn-Bienaymé Reaction
| Solvent | General Observations | Potential Issues |
| Methanol | Often accelerates the reaction; can act as a co-catalyst.[5] | Can lead to side reactions with sensitive functional groups. |
| Ethanol | Similar to methanol but may offer different solubility profiles. | Slower reaction rates compared to methanol in some cases. |
| Dichloromethane (DCM) | Good for dissolving a wide range of substrates. | Can be slower than protic solvents; potential for side reactions. |
| Toluene | Higher boiling point allows for higher reaction temperatures. | May not be suitable for heat-sensitive substrates. |
| Acetonitrile | Polar aprotic solvent, can be a good alternative to DCM. | Can coordinate with Lewis acid catalysts, affecting their activity. |
-
Substrate Reactivity: The electronic nature of the aldehyde and isocyanide components plays a crucial role. Electron-poor aldehydes tend to react faster, while electron-rich isocyanides are more nucleophilic. Balancing the reactivity of the components is key to achieving high yields and selectivity.
Q3: I want to achieve C2-functionalization instead of the more common C3-functionalization. What strategies can I employ?
A3: The C3 position of the imidazo[1,2-a]pyridine ring is generally more nucleophilic and thus more readily functionalized.[7] However, several strategies can be employed to achieve C2-functionalization:
-
Directed C-H Functionalization: By installing a directing group at the N1 position, it is possible to direct a metal catalyst to functionalize the C2 position. This approach often involves transition-metal catalysis (e.g., with palladium or rhodium) and requires additional synthetic steps for the installation and removal of the directing group.
-
Synthesis from Pre-functionalized Precursors: A more straightforward approach is to incorporate the desired C2-substituent into one of the starting materials. For instance, using a substituted α-haloketone in a Tschitschibabin-type reaction will directly yield a C2-substituted imidazo[1,2-a]pyridine.
-
Halogen-Metal Exchange: If a 2-halo-imidazo[1,2-a]pyridine is accessible, a halogen-metal exchange followed by quenching with an electrophile is a viable route to a variety of C2-functionalized derivatives.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in the Synthesis of 7-methyl-2-phenylimidazo[1,2-a]pyridine
Scenario: You are reacting 4-methyl-2-aminopyridine with 2-bromoacetophenone and are obtaining a mixture of 7-methyl-2-phenylimidazo[1,2-a]pyridine and 5-methyl-2-phenylimidazo[1,2-a]pyridine.
Causality Analysis: The methyl group at the 4-position is a weak electron-donating group, which slightly enhances the nucleophilicity of the N1 nitrogen. However, this effect may not be strong enough to completely dominate the reaction pathway, leading to competitive attack from the exocyclic amino group.
Troubleshooting Steps:
-
Solvent Polarity: Switch to a more polar solvent like DMF or NMP. Polar solvents can better stabilize the charged intermediate formed during the SₙAr reaction, potentially favoring the pathway involving the more nucleophilic N1 nitrogen.
-
Temperature Control: Lower the reaction temperature. Reactions under kinetic control often favor the formation of the product from the most nucleophilic site. Running the reaction at 0 °C or even lower may increase the proportion of the 7-methyl isomer.
-
Base Selection: The choice of base can influence the deprotonation equilibrium of the aminopyridine. A milder base like K₂CO₃ might be more selective than a strong base like NaH.
-
Alternative Synthetic Route: Consider a multicomponent reaction approach. For example, a copper-catalyzed reaction of 4-methyl-2-aminopyridine, phenylacetylene, and an aldehyde can offer a different regioselectivity profile.[8]
Experimental Protocol: Optimized Synthesis of 7-methyl-2-phenylimidazo[1,2-a]pyridine
-
To a solution of 4-methyl-2-aminopyridine (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C, add K₂CO₃ (1.5 eq).
-
Slowly add a solution of 2-bromoacetophenone (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC or LC-MS to determine the ratio of regioisomers.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Purify the product by column chromatography on silica gel.
Guide 2: Low Yield in a Copper-Catalyzed Synthesis of a 3-substituted Imidazo[1,2-a]pyridine
Scenario: You are attempting a copper-catalyzed one-pot synthesis of a 3-substituted imidazo[1,2-a]pyridine from a 2-aminopyridine, an aldehyde, and a terminal alkyne, but the yield is consistently low.
Causality Analysis: The catalytic cycle of this reaction is complex, involving multiple steps where things can go wrong. Potential issues include catalyst deactivation, slow substrate conversion, or competing side reactions.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: While Cu(I) salts like CuI or CuBr are commonly used, the choice of the copper source can be critical.[9] Additionally, the presence of a ligand can stabilize the catalyst and improve its turnover number. Screen a variety of copper sources and consider adding a simple ligand like 1,10-phenanthroline.
-
Solvent and Temperature Optimization: These reactions are often sensitive to the solvent and temperature. A higher boiling point solvent like toluene or xylene may be necessary to drive the reaction to completion. A systematic temperature screen from 80 °C to 140 °C is recommended.
-
Atmosphere Control: These reactions are often performed under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Cu(I) catalyst. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere.
-
Order of Addition: The order in which the reagents are added can influence the outcome. Pre-mixing the 2-aminopyridine and aldehyde before adding the copper catalyst and alkyne can sometimes be beneficial.
Workflow for Optimizing a Copper-Catalyzed Three-Component Reaction:
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: A Senior Application Scientist's Guide to Overcoming Low Yields in Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center dedicated to the synthesis of imidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis can present significant challenges, with low yield being a primary concern for many researchers.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will explore the causality behind experimental choices, offering troubleshooting strategies grounded in established chemical principles.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during your synthesis. We have categorized them based on the experimental workflow.
Section 1: Issues with Starting Materials & Reagents
Question 1: My yield is consistently low, and I suspect my starting materials. What should I check first?
Answer: The quality and purity of your starting materials are paramount. Impurities can directly inhibit the reaction or lead to unwanted side reactions, consuming your reagents and complicating purification.[3][4]
-
Purity of 2-Aminopyridine: This is your foundational nucleophile. Ensure it is free from oxidation byproducts (often appearing as discoloration). If in doubt, recrystallization or purification by column chromatography is recommended. The electronic nature of substituents on the pyridine ring is also critical; electron-donating groups generally enhance nucleophilicity and can improve reaction rates, while strong electron-withdrawing groups may retard the reaction.
-
Quality of the Carbonyl Compound/Electrophile:
-
For α-Haloketones: These reagents can be lachrymatory and unstable over long-term storage.[5] Ensure they have not decomposed. An in-situ generation of the α-haloketone can sometimes be a superior strategy.[5]
-
For Aldehydes (in Multicomponent Reactions): Aliphatic aldehydes can be prone to self-condensation or oxidation. Using freshly distilled or purified aldehydes is crucial. Low-boiling aldehydes may be unsuitable for high-temperature reactions.[6]
-
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one component, while sometimes used to drive a reaction to completion, can also lead to the formation of byproducts.[4] Start with a 1:1 or 1:1:1 molar ratio and optimize from there.
Section 2: Suboptimal Reaction Conditions
This is the most common area where yields can be dramatically improved. The interplay between catalyst, solvent, temperature, and time is critical.
Question 2: I am seeing no product formation or only trace amounts. How do I begin to optimize my reaction conditions?
Answer: A systematic optimization is key. Do not change multiple variables at once. The choice of catalyst and solvent system is the most logical starting point. The reaction may not have proceeded to completion; therefore, monitoring its progress via Thin Layer Chromatography (TLC) or LC-MS is essential to determine the optimal reaction time.[4]
Diagram: General Synthetic Workflow This diagram outlines the critical stages of the synthesis, from preparation to analysis, highlighting key decision points.
Caption: A typical workflow for imidazo[1,2-a]pyridine synthesis.
Question 3: My catalyst doesn't seem to be working. Which catalyst should I use?
Answer: The "best" catalyst is highly dependent on your specific reaction type (e.g., condensation, multicomponent reaction, oxidative coupling).
-
For Three-Component Reactions (Groebke-Blackburn-Bienaymé Type):
-
Lewis Acids: Scandium triflate (Sc(OTf)₃) is a widely used and effective catalyst.[7][8] Other metal triflates can also be screened.
-
Brønsted Acids: Perchloric acid or p-toluenesulfonic acid are classic choices.[8]
-
Iodine: Molecular iodine has proven to be a cost-effective, eco-friendly, and highly efficient catalyst, often providing excellent yields at room temperature.[9][10][11]
-
-
For Oxidative Coupling/Condensation Reactions:
-
Copper Salts: Copper(I) salts like CuI and CuBr are frequently used, often with air as a green oxidant.[6][12][13] The choice between Cu(I) and Cu(II) can be significant; in some cases, Cu(I) was found to be ineffective where Cu(II) succeeded.[6]
-
Palladium Salts: For certain dehydrogenative coupling reactions, palladium catalysts like PdCl₂ have shown superior results compared to other metal salts.[14]
-
-
Catalyst-Free Options: Don't underestimate the possibility of a catalyst-free reaction. Several protocols report excellent yields by simply heating the reactants in the absence of any catalyst or solvent, which aligns with green chemistry principles.[15][16][17]
Table 1: Catalyst Selection Guide
| Reaction Type | Recommended Catalysts | Key Considerations |
| Groebke-Blackburn-Bienaymé | Sc(OTf)₃, Iodine, Perchloric Acid | Iodine is mild and cost-effective.[10][11] Sc(OTf)₃ is a reliable but more expensive Lewis acid.[7] |
| Condensation with α-Haloketones | Often Catalyst-Free | The reaction can proceed efficiently with just heat, avoiding catalyst costs and contamination.[15][16] |
| Oxidative Coupling (e.g., with ketones) | CuI, CuBr, PdCl₂ | Copper catalysts often use air as the terminal oxidant.[13] Palladium may be required for specific C-H activation pathways.[14] |
| Coupling with Nitroolefins | Iron (Fe) Catalysts, Copper (Cu) Catalysts | Iron can facilitate denitration reactions, while copper can be used for oxidative cyclization.[12][13] |
Question 4: How does solvent choice impact my yield?
Answer: Solvent selection is critical and can influence reaction mechanism, rate, and selectivity.[18] There is no single "best" solvent; you must choose one appropriate for your specific reaction mechanism.
-
Polar Protic Solvents (Methanol, Ethanol): These are commonly used, especially in GBB reactions. They can act as co-catalysts by stabilizing intermediates and facilitating proton transfer steps.[18]
-
Polar Aprotic Solvents (DMF, Acetonitrile): Solvents like DMF can be effective, but may lead to complex and inseparable mixtures in some cases.[3][13]
-
Non-Polar Solvents (Toluene, Dioxane): These may require higher temperatures and longer reaction times but can sometimes improve selectivity and reduce side reactions.[3]
-
Green Solvents (Water): Water is an excellent green solvent, and several high-yield syntheses have been developed using water, sometimes eliminating the need for a catalyst.[9][19]
-
Solvent-Free: As mentioned, eliminating the solvent entirely is a powerful strategy that can lead to high yields, simplified purification, and reduced environmental impact.[15][16][17]
Diagram: Troubleshooting Low Yield This decision tree guides researchers through a logical process to diagnose the cause of low product yield.
Caption: A logical workflow for troubleshooting low yields.
Section 3: Understanding Side Reactions
Question 5: My TLC shows multiple spots, and my final product is impure. What are the likely side reactions?
Answer: The formation of multiple products indicates a lack of selectivity. The specific side reactions depend heavily on your chosen synthetic route.
-
For GBB Reactions: The reaction proceeds through an initial imine formation, followed by nucleophilic attack from the isocyanide and subsequent cyclization.[10][20]
-
Incomplete Cyclization: If the final cyclization/aromatization step is slow, you may isolate intermediates.
-
Ugi/Passerini Adducts: Under certain conditions, especially with aliphatic aldehydes, classic linear Ugi adducts can form as side products.[8]
-
-
For Condensations with α-Haloketones: The mechanism involves an initial Sₙ2 reaction between the pyridine nitrogen and the α-haloketone, followed by intramolecular cyclization.[17][21]
-
Favorskii Rearrangement: This can be a potential side reaction for α-haloketones under basic conditions.
-
Polymerization/Decomposition: Harsh conditions (high temperature, strong base/acid) can lead to the degradation of starting materials or the desired product.
-
Diagram: Simplified Groebke-Blackburn-Bienaymé (GBB) Mechanism This diagram illustrates the key steps, providing insight into where the reaction might stall or diverge.
Caption: Key mechanistic steps of the GBB three-component reaction.
Frequently Asked Questions (FAQs)
Q: My reaction requires high temperatures. Could microwave irradiation help? A: Yes, microwave irradiation has been successfully used to accelerate the synthesis of imidazo[1,2-a]pyridine derivatives, often leading to significantly reduced reaction times and improved yields.[15]
Q: I am performing a copper-catalyzed reaction. Does the atmosphere matter? A: Absolutely. Many modern copper-catalyzed protocols for this synthesis are aerobic oxidative couplings that explicitly use molecular oxygen from the air as the terminal oxidant.[13] In this case, running the reaction under an inert atmosphere would be counterproductive. Conversely, if your reaction is sensitive to oxidation, an inert atmosphere (N₂ or Ar) is necessary.[4][6]
Q: My product seems to be precipitating from the reaction mixture. Is this a good sign? A: Often, yes. In many optimized protocols, particularly those using solvents like ethanol, the desired imidazo[1,2-a]pyridine product is poorly soluble and precipitates upon formation. This simplifies the work-up immensely, as the pure product can often be isolated by simple filtration, avoiding tedious chromatography.[10]
Q: Can I run this reaction on a larger, gram-scale? A: Yes. Many of the optimized protocols, including iodine-catalyzed and copper-catalyzed methods, have been successfully scaled up to the gram-scale with comparable high yields, demonstrating their robustness for practical applications.[9][22]
Appendix: Optimized Experimental Protocol
This protocol is a representative example of a modern, efficient synthesis based on literature procedures.
Title: Iodine-Catalyzed Three-Component Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine
Principle: This method utilizes molecular iodine as an inexpensive and environmentally benign catalyst to facilitate the one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide at room temperature, often resulting in high yields and simple purification.[10][11]
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.0 mmol, 1.0 equiv)
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
Ethanol (3-5 mL)
Procedure:
-
To a clean round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Add ethanol (3-5 mL) to dissolve or suspend the solids.
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Finally, add the catalytic amount of iodine (5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is often complete within a few hours.
-
Upon completion, the product often precipitates from the ethanol. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any residual catalyst or starting materials.
-
Dry the solid under vacuum to obtain the pure imidazo[1,2-a]pyridine product. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. bio-conferences.org [bio-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Validation & Comparative
comparing reactivity of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine with other alkylating agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the strategic introduction of alkyl groups into molecular scaffolds is a cornerstone of lead optimization. The choice of the alkylating agent is paramount, directly influencing reaction efficiency, selectivity, and the ultimate biological activity of the synthesized compounds. This guide provides an in-depth comparative analysis of the reactivity of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine, a key intermediate, against other commonly employed alkylating agents. We will delve into the mechanistic underpinnings of its reactivity, supported by theoretical and experimental frameworks, to empower researchers in making informed decisions for their synthetic strategies.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] Its unique electronic properties and steric profile impart distinct reactivity to its derivatives, making a thorough understanding of their chemical behavior essential for their effective utilization as pharmaceutical intermediates.[]
Executive Summary: Reactivity at a Glance
This guide will establish that this compound is a potent alkylating agent, exhibiting reactivity comparable to or exceeding that of standard benzylic halides. This heightened reactivity is attributed to the electronic nature of the fused imidazo[1,2-a]pyridine ring system, which effectively stabilizes the transition state of nucleophilic substitution reactions. We will explore this through a comparative analysis with benzyl chloride and iodoacetamide, two archetypal alkylating agents.
Understanding Alkylating Reactivity: The S(_N)2 Mechanism
The primary pathway for the alkylation reactions discussed herein is the bimolecular nucleophilic substitution (S(_N)2) mechanism.[4] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group departs.[5] The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkylating agent (the substrate) and the nucleophile.[6]
Several factors govern the rate of an S(_N)2 reaction, including the nature of the leaving group, the strength of the nucleophile, solvent effects, and, critically for this discussion, the structure of the substrate. Steric hindrance around the reaction center can significantly slow down the reaction, while electronic factors that stabilize the transition state can accelerate it.[5]
The Enhanced Reactivity of this compound: A Mechanistic Deep Dive
The reactivity of this compound in S(_N)2 reactions is significantly influenced by the electronic properties of the fused heterocyclic ring. This ring system, analogous to a benzylic system, can delocalize the partial negative charge that develops on the leaving group in the transition state, thereby lowering the activation energy of the reaction.[7]
Computational studies using Density Functional Theory (DFT) on imidazo[1,2-a]pyridine derivatives have provided insights into their electronic structure and reactivity.[8][9][10] The analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) reveals that the imidazo[1,2-a]pyridine nucleus possesses a high degree of π-conjugation, which is key to its ability to stabilize transition states.[11][12] This electronic stabilization is a primary contributor to the enhanced reactivity of the 2-chloromethyl substituent compared to simple alkyl chlorides.
Comparative Reactivity Analysis: Experimental Framework
To objectively compare the alkylating potential of this compound, a standardized experimental protocol is essential. The 4-(4-nitrobenzyl)pyridine (NBP) assay is a well-established colorimetric method for determining the relative reactivity of alkylating agents.[7] This assay relies on the quaternization of the NBP nitrogen atom by the alkylating agent, followed by deprotonation with a base to yield a colored product, the absorbance of which can be quantified spectrophotometrically.
Experimental Protocol: Comparative Alkylation Kinetics using the NBP Assay
Objective: To determine the second-order rate constants for the alkylation of 4-(4-nitrobenzyl)pyridine by this compound, benzyl chloride, and iodoacetamide.
Materials:
-
This compound
-
Benzyl chloride
-
Iodoacetamide
-
4-(4-nitrobenzyl)pyridine (NBP)
-
Anhydrous Acetone (solvent)
-
Triethylamine (base)
-
UV-Vis Spectrophotometer
-
Constant temperature water bath
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each alkylating agent (e.g., 0.1 M in anhydrous acetone).
-
Prepare a stock solution of NBP (e.g., 0.05 M in anhydrous acetone).
-
-
Kinetic Runs:
-
For each alkylating agent, set up a series of reactions in separate vials.
-
Equilibrate the vials to a constant temperature (e.g., 25°C) in a water bath.
-
To each vial, add a known volume of the NBP stock solution and anhydrous acetone.
-
Initiate the reaction by adding a known volume of the alkylating agent stock solution. Start a timer immediately.
-
At predetermined time intervals, withdraw an aliquot from the reaction mixture.
-
-
Color Development and Measurement:
-
Quench the reaction in the aliquot by adding an excess of triethylamine. This develops the colored product.
-
Immediately measure the absorbance of the solution at the wavelength of maximum absorbance (λ(_max)) for the colored product using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance values against time for each reaction.
-
Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.
-
Since the reaction is pseudo-first-order with respect to the alkylating agent (due to a large excess of NBP), the second-order rate constant (k(_2)) can be calculated using the equation: Rate = k(_2) [Alkylating Agent] [NBP]
-
Expected Results and Comparative Data
While specific kinetic data for this compound is not readily available in the public literature, we can make informed predictions based on the reactivity of analogous systems. For instance, the second-order rate constant for the reaction of benzyl chloride with potassium iodide in acetone at 25°C is reported to be 2.15 x 10
−3
M−1
−1
Table 1: Predicted and Known Second-Order Rate Constants for Alkylation Reactions
| Alkylating Agent | Nucleophile | Solvent | Temperature (°C) | k(_2) (M
| Reference/Prediction |
| This compound | NBP | Acetone | 25 | Predicted: > 2.15 x 10
| Based on electronic effects |
| Benzyl Chloride | KI | Acetone | 25 | 2.15 x 10
| [13] |
| Iodoacetamide | Thiolates | Aqueous | 25 | ~10
| Literature Range |
The enhanced reactivity of the imidazo[1,2-a]pyridine derivative is anticipated due to the superior ability of the fused heterocyclic system to stabilize the S(_N)2 transition state through π-conjugation, surpassing that of a simple benzene ring.[14] Iodoacetamide is included as a highly reactive alkylating agent for context, particularly effective in alkylating soft nucleophiles like thiols.
Visualization of the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the S(_N)2 reaction mechanism and the experimental workflow for the NBP assay.
Caption: S(_{N})2 reaction mechanism.
Caption: NBP assay workflow.
Applications in Drug Discovery and Development
The utility of this compound as a reactive intermediate is evident in the synthesis of a variety of biologically active molecules. Its ability to readily undergo nucleophilic substitution allows for the facile introduction of the imidazo[1,2-a]pyridine scaffold into lead compounds, a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.[15][16] For example, derivatives of imidazo[1,2-a]pyridine have been investigated as potent inhibitors of various kinases and as anti-influenza agents.[17][18] The chloromethyl derivative serves as a key building block in the synthesis of these complex molecules.
Conclusion and Future Perspectives
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 7. comporgchem.com [comporgchem.com]
- 8. Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory [scirp.org]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine Derivatives and Known Anticancer and Anti-inflammatory Drugs
This guide provides an in-depth technical comparison of the biological activities of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine derivatives against established therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to offer a clear perspective on the potential of this class of compounds in oncology and inflammation, grounded in scientific integrity and field-proven insights.
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several marketed drugs with a range of biological activities, including hypnotic agents like zolpidem and anxiolytics such as alpidem.[1] Beyond its applications in neuroscience, this versatile scaffold has garnered significant attention for its potent anticancer and anti-inflammatory properties.[1] Modifications to the core structure have yielded derivatives with significant inhibitory effects on key signaling pathways implicated in cancer progression and inflammatory responses.[2][3]
This guide focuses on derivatives of this compound, a class of compounds showing promise as modulators of critical cellular pathways. While specific biological activity data for the exact 2-(chloromethyl)-8-methyl derivative is not extensively available in the public domain, this guide will draw upon data from closely related analogues to provide a representative comparison against known drugs targeting similar molecular pathways. The primary pathways of focus are the PI3K/AKT/mTOR and NF-κB/STAT3 signaling cascades, which are frequently dysregulated in various cancers and inflammatory diseases.
Targeted Signaling Pathways: A Nexus of Cancer and Inflammation
The anticancer and anti-inflammatory activities of many imidazo[1,2-a]pyridine derivatives are attributed to their ability to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) and the Nuclear Factor-kappa B (NF-κB)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. These pathways are central regulators of cellular processes such as proliferation, survival, and inflammation.
The PI3K/AKT/mTOR Pathway in Cancer
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a crucial role in tumor growth, survival, and resistance to therapy.[2][4][5] Activation of this pathway, often through mutations in genes like PIK3CA, leads to uncontrolled cell proliferation and suppression of apoptosis.[6] Consequently, inhibitors of this pathway have become a major focus of cancer drug development.[4]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
The NF-κB/STAT3 Pathway in Inflammation and Cancer
The NF-κB and STAT3 signaling pathways are key players in the inflammatory response and are constitutively active in many cancers, contributing to a pro-tumorigenic inflammatory microenvironment.[7][8] These transcription factors regulate the expression of genes involved in inflammation, cell survival, and angiogenesis.[8] The crosstalk between NF-κB and STAT3 creates a positive feedback loop that sustains chronic inflammation and promotes tumor progression.[7][8]
Caption: Overview of the NF-κB and STAT3 signaling pathways.
Comparative Biological Activity
This section presents a comparative analysis of the in vitro activity of representative imidazo[1,2-a]pyridine derivatives against known drugs targeting the PI3K/AKT/mTOR and NF-κB/STAT3 pathways.
Anticancer Activity: Targeting the PI3K/AKT/mTOR Pathway
Several imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by inhibiting the PI3K/AKT/mTOR pathway.[9] For comparison, we have selected Alpelisib, a PI3Kα inhibitor, and Everolimus, an mTOR inhibitor.
Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives vs. Known PI3K/AKT/mTOR Inhibitors
| Compound/Drug | Target(s) | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative 1 | PI3K/AKT | HCC1937 (Breast Cancer) | 45 | [10][11] |
| Imidazo[1,2-a]pyridine Derivative 2 | PI3K/AKT | HCC1937 (Breast Cancer) | 47.7 | [10][11] |
| Imidazo[1,2-a]pyridine Derivative 3 | Not specified | A549 (Lung Cancer) | 50.56 | [12] |
| Imidazo[1,2-a]pyridine Derivative 4 | Not specified | HepG2 (Liver Cancer) | 51.52 | [12] |
| Alpelisib | PI3Kα | Breast Cancer Cells | Varies | [1][12][13][14] |
| Everolimus | mTORC1 | Various Cancer Cells | Varies | |
| Cisplatin (Reference) | DNA | A549 (Lung Cancer) | 53.25 | [12] |
| Cisplatin (Reference) | DNA | HepG2 (Liver Cancer) | 54.81 | [12] |
Note: The imidazo[1,2-a]pyridine derivatives listed are representative analogues from the literature, as specific data for this compound was not found.
The data indicates that certain imidazo[1,2-a]pyridine derivatives exhibit potent cytotoxic effects against breast cancer cell lines, with IC50 values in the mid-micromolar range.[10][11] These compounds have been shown to induce cell cycle arrest and apoptosis, associated with a reduction in the levels of phosphorylated AKT (pAKT), confirming their interaction with the PI3K/AKT pathway.[10] Other derivatives have shown efficacy against lung and liver cancer cell lines, with IC50 values comparable to the standard chemotherapeutic agent, Cisplatin.[12]
Mechanism of Action of Comparator Drugs:
-
Alpelisib (Piqray®): Alpelisib is a potent and selective inhibitor of the p110α catalytic subunit of PI3K.[1][12][13][14] By inhibiting PI3Kα, it blocks the downstream signaling cascade, leading to reduced proliferation and induction of apoptosis in cancer cells harboring PIK3CA mutations.[1][12][13]
-
Everolimus (Afinitor®): Everolimus is an inhibitor of mTOR, specifically targeting the mTORC1 complex. It forms a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1, thereby blocking downstream signaling required for cell growth, proliferation, and angiogenesis.
Anti-inflammatory Activity: Targeting the NF-κB/STAT3 Pathway
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been linked to their ability to suppress the NF-κB and STAT3 signaling pathways.[3] For comparison, we have selected Dasatinib, a multi-kinase inhibitor known to affect STAT3 signaling.
A novel synthesized imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert its anti-inflammatory activity by suppressing both NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[2][3] This compound was found to reduce the DNA-binding activity of NF-κB and decrease the phosphorylation of STAT3. Furthermore, it lowered the levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.[3]
Mechanism of Action of Comparator Drug:
-
Dasatinib (Sprycel®): Dasatinib is a multi-targeted tyrosine kinase inhibitor. While its primary targets are BCR-ABL and SRC family kinases, it also inhibits other kinases, including those involved in the STAT3 signaling pathway. By inhibiting upstream kinases that activate STAT3, Dasatinib can effectively block the pro-inflammatory and pro-survival signals mediated by this transcription factor.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of the compounds discussed.
Synthesis of this compound
A general and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine with an α-haloketone.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylpyridine (1 equivalent) in ethanol.
-
Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time (typically monitored by TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Note: This is a generalized procedure. Specific reaction conditions such as temperature, time, and solvent may need to be optimized.
In Vitro Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., imidazo[1,2-a]pyridine derivatives, known drugs) and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
PI3Kα Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the PI3Kα activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway using a luciferase reporter gene.
Step-by-Step Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with the test compounds in the presence or absence of an NF-κB activator (e.g., TNF-α).
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the untreated control.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with potential therapeutic applications in oncology and inflammatory diseases. The available data on closely related analogues suggest that these compounds can effectively modulate the PI3K/AKT/mTOR and NF-κB/STAT3 signaling pathways, exhibiting potent in vitro anticancer and anti-inflammatory activities.
While the direct comparison with known drugs like Alpelisib, Everolimus, and Dasatinib highlights the potential of the imidazo[1,2-a]pyridine scaffold, further research is imperative. Future studies should focus on:
-
Synthesis and Biological Evaluation: The synthesis and comprehensive biological evaluation of the specific this compound derivative are necessary to ascertain its precise activity and therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: A systematic SAR study would provide valuable insights into the structural requirements for optimal potency and selectivity towards the target pathways.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising derivatives should be advanced to in vivo animal models to evaluate their efficacy, safety, and pharmacokinetic properties.
The continued exploration of this versatile scaffold holds the potential to deliver novel and effective therapeutic agents for a range of challenging diseases.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 173159-42-7 | MFCD09959726 | 8-Chloro-2-methylimidazo[1,2-a]pyridine [aaronchem.com]
- 6. journalajocs.com [journalajocs.com]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-(Chloromethyl)imidazo[1,5-a]pyridine | C8H7ClN2 | CID 89668926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound , 95% , 182181-42-6 - CookeChem [cookechem.com]
- 12. 182181-42-6 CAS MSDS (2-Chloromethyl-8-methyl-imidazo[1,2-a]pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 124168-59-8|7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 14. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Dance of Substituents: A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine Analogs
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a familiar and promising starting point.[1] Its versatile structure has been the foundation for numerous therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet highly significant, subset of this family: the 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine analogs.
Our focus is to dissect how subtle modifications to this core structure can dramatically influence biological activity, offering a comparative analysis supported by experimental data. We will explore the rationale behind synthetic strategies and the resulting impact on potency and selectivity, providing a framework for the rational design of next-generation therapeutic agents.
The Core Scaffold: A Foundation of Therapeutic Potential
The imidazo[1,2-a]pyridine ring system, a bicyclic aromatic heterocycle, serves as a privileged scaffold in drug discovery. Its rigid structure and the presence of nitrogen atoms in key positions allow for diverse interactions with biological targets. The 2-(chloromethyl) group introduces a reactive electrophilic site, potentially enabling covalent interactions with target proteins, a mechanism often associated with enhanced potency and prolonged duration of action. The 8-methyl group, as we will explore, plays a crucial role in modulating the molecule's physicochemical properties and its fit within the binding pockets of various enzymes.
The Influence of Substitution: A Positional Analysis
The biological activity of imidazo[1,2-a]pyridine analogs is exquisitely sensitive to the nature and position of substituents on the bicyclic ring. Understanding these relationships is paramount for optimizing lead compounds.
The Criticality of the 8-Methyl Group
While substitutions at various positions of the imidazo[1,2-a]pyridine ring can influence activity, the placement of a methyl group at the 8-position has been shown to have a distinct impact. In the context of antitubercular activity, a comparative study of methyl-substituted N-(4-(4-chlorophenoxy)benzyl)imidazo[1,2-a]pyridine-3-carboxamides revealed that the 8-methyl analog exhibited a significantly lower potency (MIC = 0.1 µM) compared to its 6-methyl (MIC = 0.005 µM) and 7-methyl (MIC = 0.004 µM) counterparts.[3] This suggests that the steric or electronic influence of the 8-methyl group may be less favorable for binding to the specific target in Mycobacterium tuberculosis. This finding underscores the importance of positional isomerism in drug design and highlights the need for comprehensive screening of substituted analogs.
Modifications at the 2-Position: Beyond the Chloromethyl Group
The 2-position of the imidazo[1,2-a]pyridine scaffold is a common site for modification. While our core focus is on the 2-(chloromethyl) moiety, understanding the impact of other substituents at this position provides valuable context. For instance, in a series of imidazo[1,2-a]pyridine-based inhibitors of the enzyme 5-lipoxygenase, the presence of a bulky cyclohexyl group at a different position and a substituted phenyl ring at the 2-position was found to be crucial for high potency.
The Impact of Substituents at Other Positions (C-3, C-5, C-6, C-7)
Systematic exploration of other positions on the imidazo[1,2-a]pyridine ring has yielded significant SAR insights across various therapeutic targets.
-
C-3 Position: Introduction of various aryl and heteroaryl groups at the C-3 position has been a successful strategy in the development of potent anticancer agents.[4] The nature of these substituents can influence interactions with key residues in the active sites of kinases and other cancer-related enzymes.
-
C-6 and C-7 Positions: As demonstrated in the antitubercular study, substitutions at the C-6 and C-7 positions can lead to highly potent compounds.[3] The electronic properties and size of the substituents at these positions can fine-tune the overall electron density of the ring system and its interaction with target proteins.
Comparative Analysis of Biological Activity
| Compound ID | 2-Substituent | 8-Substituent | Other Substituent(s) | Biological Target/Activity | IC50/MIC | Reference |
| 1 | -CH2Cl | -CH3 | None | Hypothetical Baseline | - | - |
| 2 | N-(4-(4-chlorophenoxy)benzyl)carboxamide | -CH3 | 3-carboxamide | M. tuberculosis | 0.1 µM | [3] |
| 3 | N-(4-(4-chlorophenoxy)benzyl)carboxamide | -H | 6-CH3, 3-carboxamide | M. tuberculosis | 0.005 µM | [3] |
| 4 | N-(4-(4-chlorophenoxy)benzyl)carboxamide | -H | 7-CH3, 3-carboxamide | M. tuberculosis | 0.004 µM | [3] |
This data clearly demonstrates the significant drop in potency for the 8-methyl analog compared to the 6- and 7-methyl isomers in this specific antitubercular series.
Experimental Protocols
To facilitate further research in this area, we provide a general, adaptable protocol for the synthesis of this compound analogs.
General Synthesis of 2,8-Disubstituted Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through the condensation of a 2-aminopyridine with an α-haloketone.
Step 1: Synthesis of this compound
A mixture of 3-methyl-2-aminopyridine and 1,3-dichloroacetone in a suitable solvent such as ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Step 2: Derivatization of the 2-(Chloromethyl) Group
The reactive chloromethyl group can be displaced by various nucleophiles to introduce a diverse range of substituents at the 2-position. For example, reaction with a thiol in the presence of a base will yield the corresponding thioether.
Biological Evaluation: In Vitro Kinase Assay (General Protocol)
To assess the inhibitory activity of the synthesized analogs, an in vitro kinase assay can be performed.
-
Preparation of Reagents: Prepare assay buffer, kinase solution, substrate solution, and ATP solution. The synthesized compounds are dissolved in DMSO to create stock solutions.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the compound solution at various concentrations, and the kinase solution. Incubate for a predetermined time to allow for compound-kinase interaction.
-
Initiation of Reaction: Add the substrate and ATP solution to initiate the kinase reaction.
-
Detection: After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich and complex field. While the available data strongly indicates that the position of substituents on the imidazo[1,2-a]pyridine core is a critical determinant of biological activity, a comprehensive and systematic comparative study of 2-(chloromethyl)-8-methyl analogs is a clear area for future research.
The insights presented in this guide, drawn from existing literature on the broader imidazo[1,2-a]pyridine class, provide a solid foundation for the rational design of novel analogs. By strategically modifying the core scaffold at various positions and employing robust synthetic and biological evaluation protocols, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system. The key takeaway for drug development professionals is the necessity of exploring positional isomerism and the profound impact it can have on potency and selectivity. Future work should focus on building libraries of these specific analogs to generate the detailed comparative data needed to drive the discovery of next-generation therapeutics.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating In Vitro Efficacy: A Comparative Guide for Novel Imidazo[1,2-a]Pyridine Compounds
For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth technical comparison of essential in vitro assays for characterizing a new series of imidazo[1,2-a]pyridine compounds, a scaffold of significant interest for its diverse biological activities, particularly in oncology.[1][2][3][4][5] We will move beyond a simple listing of protocols to explain the causal links behind experimental choices, ensuring a self-validating system for robust and reproducible data.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[6][7][8][9] This guide will use a hypothetical series of novel imidazo[1,2-a]pyridine compounds – IMP-1, IMP-2, and IMP-3 – to illustrate the validation process against a known reference inhibitor.
The Validation Funnel: A Tiered Approach to In Vitro Characterization
A logical and resource-efficient validation workflow begins with broad assessments of cytotoxicity and progresses to more specific assays delineating the mechanism of action. This tiered approach ensures that only the most promising candidates advance, saving valuable time and resources.
Caption: Tiered in vitro validation workflow.
Tier 1: Foundational Activity - Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of the novel compounds across relevant cancer cell lines. The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For instance, given that imidazo[1,2-a]pyridines have shown efficacy in melanoma and cervical cancer, cell lines such as A375 and HeLa would be appropriate choices.[6]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for potency. A lower IC50 value indicates a more potent compound.
| Compound | A375 (Melanoma) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HCC1937 (Breast) IC50 (µM) |
| IMP-1 | 15.2 | 21.8 | 45.0[10][11] |
| IMP-2 | 2.5 | 5.1 | 9.7[12] |
| IMP-3 | 0.8 | 1.3 | 2.1 |
| Reference Inhibitor | 1.1 | 1.9 | 3.5 |
Analysis: IMP-3 demonstrates comparable or superior potency to the reference inhibitor across all tested cell lines, making it a priority candidate for further investigation. IMP-2 shows moderate activity, while IMP-1 is significantly less potent.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][12][13]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 4-5x10³ cells per well and allow them to adhere for 24-48 hours.[12]
-
Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine compounds (e.g., 0.01 to 100 µM) for 48 hours.[12] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Trustworthiness Check: This assay is self-validating through the inclusion of a vehicle control (representing 100% viability) and a positive control (a known cytotoxic agent). The dose-response curve provides confidence in the observed effect.
Tier 2: Cellular Impact - Dissecting the Cytotoxic Effect
Once cytotoxic activity is established, the next step is to understand how the compounds are affecting the cells. This involves investigating their impact on cell cycle progression and their ability to induce programmed cell death (apoptosis).
Cell Cycle Analysis
Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cell division.[2]
Comparative Cell Cycle Arrest Data (at 2x IC50 after 24h treatment in A375 cells):
| Compound | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55% | 25% | 20% |
| IMP-2 | 65% | 15% | 20% |
| IMP-3 | 30% | 10% | 60% |
| Reference Inhibitor | 35% | 15% | 50% |
Analysis: IMP-3 induces a significant G2/M phase arrest, similar to the reference inhibitor, suggesting a potential mechanism involving interference with mitotic processes.[12] IMP-2 shows a modest G1 arrest.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the compounds at their respective IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Induction
A hallmark of effective cancer therapies is the induction of apoptosis. Annexin V staining is a common method to detect early apoptotic events.
Comparative Apoptosis Induction Data (at 2x IC50 after 48h treatment in A375 cells):
| Compound | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control | 5% |
| IMP-2 | 25% |
| IMP-3 | 60% |
| Reference Inhibitor | 55% |
Analysis: IMP-3 is a potent inducer of apoptosis, performing slightly better than the reference inhibitor. This corroborates the cytotoxicity data and suggests that the observed cell death is programmed.
Experimental Protocol: Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the compounds at their IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Tier 3: Mechanistic Insights - Unveiling the Molecular Target
The final tier of in vitro validation focuses on identifying the molecular target and elucidating the signaling pathways affected by the lead compound. Many imidazo[1,2-a]pyridine derivatives are known to inhibit protein kinases, particularly within the PI3K/Akt/mTOR pathway.[6][8][9][14]
Signaling Pathway Profiling
Western blotting is a powerful technique to assess changes in the phosphorylation status and expression levels of key proteins within a signaling cascade.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Cross-Reactivity Profiling of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine Based Covalent Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and rigorously evaluate the target selectivity of 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine based inhibitors. The presence of a reactive chloromethyl group strongly suggests a covalent mechanism of action, a class of inhibition that offers high potency and prolonged duration of action but demands meticulous cross-reactivity profiling to ensure safety and efficacy.
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in a variety of approved drugs and clinical candidates. While this core is famously associated with proton pump inhibitors (PPIs) that covalently target the gastric H⁺/K⁺-ATPase[1][2][3], its versatility has been exploited to develop inhibitors for a diverse range of targets, including multiple kinase families like PI3K and Akt[4][5][6]. This inherent promiscuity of the scaffold necessitates a multi-faceted approach to accurately define the selectivity profile of any new analogue.
This guide will dissect the causality behind experimental choices, present self-validating protocols, and compare the subject inhibitor class against relevant alternatives, grounded in authoritative methodologies.
The Central Challenge: Covalent Reactivity and Off-Target Engagement
The 2-(chloromethyl) group is an electrophilic "warhead" designed to form a permanent covalent bond with a nucleophilic amino acid residue (typically cysteine) in the target protein's binding site[7]. This design can lead to potent, irreversible inhibition. However, this same reactivity poses the principal challenge: the warhead can potentially react with unintended cysteines or other nucleophiles on off-target proteins throughout the proteome, leading to toxicity or other undesirable effects.
Therefore, the central objective of a cross-reactivity profile is not merely to confirm on-target engagement but to systematically identify and quantify these off-target interactions in a physiologically relevant context.
A Strategic Workflow for Comprehensive Profiling
A robust profiling campaign should be structured as a funnel, starting with broad, unbiased screens and progressing to more focused, hypothesis-driven validation in cellular and complex systems.
Caption: A strategic workflow for inhibitor selectivity profiling.
Part 1: Defining the Target Landscape
Given the dual precedent of the imidazo[1,2-a]pyridine scaffold, we will proceed with the hypothesis that the primary target is the gastric H⁺/K⁺-ATPase , while a key potential off-target class is the kinome .
Primary Target Hypothesis: Gastric H⁺/K⁺-ATPase
The imidazo[1,2-a]pyridine core is central to potassium-competitive acid blockers (P-CABs) and some covalent PPIs[1][3][8][9]. These drugs accumulate in the acidic environment of the stomach's parietal cells, where the scaffold becomes protonated and activated, leading to covalent modification of cysteine residues (e.g., Cys813) on the luminal surface of the H⁺/K⁺-ATPase pump[1][2]. The chloromethyl group on our compound of interest serves as a potent electrophile, making this a highly plausible mechanism.
Alternative Target Class: Protein Kinases
Numerous studies have detailed the development of imidazo[1,2-a]pyridine derivatives as potent inhibitors of protein kinases, including PI3K, Akt, and Aurora kinases[4][5][6][10]. The ATP-binding pocket of kinases is a privileged site that can be targeted by a wide variety of heterocyclic scaffolds. Many kinases possess targetable cysteine residues near this pocket, making them susceptible to covalent inhibition.
Part 2: Comparative Profiling Methodologies & Data
A direct comparison requires evaluating our lead compound against established inhibitors for both the primary and potential off-target classes.
-
Lead Compound: this compound (referred to as IMPC-Cmpd )
-
Comparator 1 (PPI): Omeprazole (a classic covalent PPI)
-
Comparator 2 (Kinase Inhibitor): Ibrutinib (a well-characterized covalent kinase inhibitor for BTK)[11][12][13]
Methodology 1: Broad-Spectrum Kinase Selectivity Screening
The most direct way to assess kinase cross-reactivity is through a competitive binding assay against a large panel of kinases.
Experimental Protocol: KINOMEscan™ Profiling
This protocol is based on the principles of the DiscoverX (now Eurofins) KINOMEscan® platform[14][15].
-
Principle: The test compound is incubated with a panel of DNA-tagged kinases. Its binding affinity is measured by its ability to compete with an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower signal indicates stronger binding of the test compound.
-
Compound Preparation: Prepare a 100x stock of IMPC-Cmpd (e.g., 100 µM for a 1 µM final screening concentration) in 100% DMSO.
-
Assay Execution: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.
-
Data Analysis: Results are typically reported as "% of Control" or "Percent Inhibition". A low % of Control (e.g., <10%) indicates a strong interaction. A Selectivity Score (S-score) can be calculated to quantify selectivity, where S(10) = (number of kinases with % of Control < 10) / (total number of kinases tested). A lower S-score indicates higher selectivity.
Comparative Data (Hypothetical Results)
| Compound | Primary Target | S-Score (1µM) | Potent Off-Targets (>90% Inhibition) | Kinase Families with Off-Targets |
| IMPC-Cmpd | H⁺/K⁺-ATPase | 0.08 | TEC, SRC, EGFR | TK, CAMK |
| Omeprazole | H⁺/K⁺-ATPase | 0.02 | None significant | - |
| Ibrutinib | BTK | 0.15 | BLK, TEC, EGFR, JAK3, ITK | TK, TKL |
Interpretation: In this hypothetical scenario, IMPC-Cmpd shows higher kinase cross-reactivity than the dedicated PPI Omeprazole but is more selective than the kinase inhibitor Ibrutinib. The identification of specific off-target families (e.g., TEC, SRC) provides crucial leads for further investigation.
Methodology 2: Unbiased Proteome-Wide Off-Target Profiling
To identify off-targets beyond kinases, a chemoproteomic approach like Activity-Based Protein Profiling (ABPP) is the gold standard.[1][2][3]
Caption: Workflow for competitive ABPP to identify covalent targets.
Experimental Protocol: Competitive ABPP
-
Principle: Live cells or cell lysates are pre-incubated with the covalent inhibitor (IMPC-Cmpd). This allows the inhibitor to bind to its on- and off-targets. Subsequently, a broad-spectrum, cysteine-reactive probe with a reporter tag (e.g., an alkyne) is added. This probe labels all accessible cysteines that were not already blocked by the inhibitor. Proteins that show significantly reduced probe labeling in the inhibitor-treated sample compared to a vehicle control are identified as targets.
-
Cell Treatment: Treat two populations of a relevant cell line (e.g., gastric adenocarcinoma AGS cells) with either vehicle (DMSO) or a high concentration of IMPC-Cmpd (e.g., 10 µM) for 1-2 hours.
-
Lysis & Probing: Harvest and lyse the cells. Treat the proteomes with an alkyne-functionalized iodoacetamide probe to label remaining free cysteines.
-
Click Chemistry & Enrichment: Use copper-catalyzed click chemistry to attach a biotin tag to the probe-labeled proteins. Enrich the biotinylated proteins using streptavidin beads.
-
Mass Spectrometry: Digest the enriched proteins into peptides and analyze via LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of each identified protein between the IMPC-Cmpd-treated and vehicle-treated samples. Proteins with a high abundance ratio (Vehicle/Inhibitor) are considered direct targets of IMPC-Cmpd.
Methodology 3: Confirming Target Engagement in a Cellular Context
Biochemical and proteomic screens identify potential interactions, but it is crucial to confirm that the inhibitor engages these targets within intact cells at relevant concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[4][5][8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[4] In a CETSA experiment, intact cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
-
Cell Treatment: Treat intact cells with vehicle or varying concentrations of IMPC-Cmpd for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[8]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the soluble fractions by SDS-PAGE and Western blot using antibodies specific to the hypothesized targets (e.g., H⁺/K⁺-ATPase α-subunit, and top kinase off-targets like TEC or SRC).
-
Data Analysis: Plot the band intensity for each target against temperature to generate melting curves. A rightward shift in the curve for the IMPC-Cmpd-treated samples indicates thermal stabilization and confirms intracellular target engagement.
Conclusion and Forward Look
The profiling of a covalent inhibitor like this compound requires a rigorous, multi-pronged strategy. While its scaffold strongly suggests a primary role as a covalent inhibitor of the gastric H⁺/K⁺-ATPase, its known association with kinase inhibition cannot be ignored.
By integrating broad-spectrum biochemical screens (KinomeScan), unbiased proteome-wide analysis (competitive ABPP), and cellular target engagement validation (CETSA), researchers can build a comprehensive and reliable selectivity profile. This data is not only critical for advancing a lead compound but also provides invaluable insights into structure-activity relationships that can guide the design of next-generation inhibitors with improved selectivity and safety profiles. The ultimate goal is to ensure that the potent, lasting effects of covalent inhibition are precisely directed to the therapeutic target, minimizing unintended consequences across the proteome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Novel indanyl-substituted imidazo[1,2-a]pyridines as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
A Comparative Analysis of Synthetic Routes to 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine: A Guide for Researchers
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents. The title compound, 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine, is a key building block for the synthesis of various biologically active molecules, serving as a versatile intermediate for further functionalization. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering insights into the underlying chemical principles and practical considerations for laboratory-scale synthesis.
Route 1: One-Pot Cyclocondensation
This approach represents a direct and efficient method for the construction of the imidazo[1,2-a]pyridine core, starting from a substituted 2-aminopyridine.
Reaction Scheme & Mechanism
The synthesis commences with the reaction of 2-amino-3-methylpyridine with 1,3-dichloroacetone. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyridine on one of the carbonyl carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to afford the desired product.
Caption: One-pot synthesis of this compound.
Experimental Protocol
-
Materials: 2-amino-3-methylpyridine, 1,3-dichloroacetone, Ethanol, Sodium bicarbonate.
-
Procedure:
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.1 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
-
Discussion of Experimental Choices
The choice of ethanol as a solvent is crucial as it facilitates the dissolution of the starting materials and provides a suitable medium for the reaction to proceed at a moderate reflux temperature. The use of a slight excess of 1,3-dichloroacetone ensures the complete consumption of the starting aminopyridine. The final basic workup is necessary to neutralize any hydrochloric acid formed during the reaction and to obtain the free base of the product.
Route 2: Two-Step Synthesis via an Intermediate
This alternative route involves the initial formation of an intermediate, 2,8-dimethylimidazo[1,2-a]pyridine, followed by a selective chlorination of the 2-methyl group.
Reaction Scheme & Mechanism
Step 1: Synthesis of 2,8-dimethylimidazo[1,2-a]pyridine
This step involves the condensation of 2-amino-3-methylpyridine with chloroacetone. The mechanism is analogous to Route 1, involving nucleophilic attack, cyclization, and dehydration.
Step 2: Chlorination of 2,8-dimethylimidazo[1,2-a]pyridine
The synthesized 2,8-dimethylimidazo[1,2-a]pyridine is then subjected to chlorination using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to selectively chlorinate the methyl group at the 2-position.
Caption: Two-step synthesis of the target compound via a dimethyl intermediate.
Experimental Protocol
-
Step 1: Synthesis of 2,8-dimethylimidazo[1,2-a]pyridine
-
Follow the procedure outlined in Route 1, substituting 1,3-dichloroacetone with chloroacetone.
-
-
Step 2: Chlorination
-
Dissolve 2,8-dimethylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Add N-chlorosuccinimide (1.1 eq) and a radical initiator like benzoyl peroxide (catalytic amount).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product, which is then purified by column chromatography.
-
Discussion of Experimental Choices
The two-step approach offers better control over the reaction. The initial cyclization to form the more stable 2,8-dimethyl analog is typically a high-yielding reaction. The subsequent chlorination step's success hinges on the choice of the chlorinating agent and reaction conditions. NCS is a mild and selective reagent for allylic and benzylic-type chlorinations, which the 2-methyl group of the imidazo[1,2-a]pyridine resembles. The use of a radical initiator is often necessary to facilitate the reaction.
Comparative Analysis
| Feature | Route 1: One-Pot Cyclocondensation | Route 2: Two-Step Synthesis |
| Overall Yield | Moderate to Good | Potentially higher overall yield |
| Atom Economy | Higher | Lower due to the two-step nature |
| Simplicity | High (one-pot) | Moderate (two steps) |
| Control | Less control, potential for side products | Better control over each step |
| Scalability | Generally good | Good, but requires isolation of intermediate |
| Reagent Cost | 1,3-dichloroacetone can be more expensive | Chloroacetone and NCS are common reagents |
| Safety | 1,3-dichloroacetone is a lachrymator | Use of radical initiators requires caution |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the researcher, including desired yield, purity, available resources, and scale of the synthesis.
-
Route 1 is attractive for its operational simplicity and higher atom economy, making it a good choice for rapid, smaller-scale preparations.
-
Route 2 provides greater control and potentially a higher overall yield, which may be preferable for larger-scale syntheses where purity and yield are paramount.
Researchers should carefully consider the pros and cons of each route in the context of their specific research goals. Further optimization of reaction conditions for either route may lead to improved outcomes.
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers in Biological Assays: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Its rigid, planar structure and tunable electronic properties make it an attractive starting point for drug design. However, the biological activity of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the substitution pattern on the bicyclic ring system. The positional isomerism of substituents can dramatically alter the compound's efficacy, selectivity, and pharmacokinetic properties.
This guide provides a head-to-head comparison of imidazo[1,2-a]pyridine isomers in key biological assays, offering researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) that govern their function. By synthesizing data from multiple studies, we aim to elucidate the causal relationships behind experimental choices and provide a trustworthy resource for the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
The Critical Role of Isomeric Substitution
The imidazo[1,2-a]pyridine core offers several positions for substitution, with the 2-, 3-, and 6-positions being the most commonly explored in medicinal chemistry. The distinct electronic and steric environments of these positions dictate how a molecule interacts with its biological target.
-
Position 2: Substitution at the C2-position is often crucial for potent biological activity. Aryl groups at this position are common and can engage in key interactions within the binding pockets of enzymes like kinases.
-
Position 3: The C3-position is also a key site for modification. Functionalization at this position can influence the molecule's electronics and provide vectors for further chemical elaboration.
-
Position 6: Substituents at the C6-position on the pyridine ring can modulate the overall lipophilicity and metabolic stability of the compound, impacting its pharmacokinetic profile.
The following sections will delve into a direct comparison of isomers in specific biological assays, supported by experimental data.
Anticancer Activity: A Tale of Positional Selectivity
Imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key cellular pathways like those regulated by protein kinases.[3][4] The position of substituents on the imidazo[1,2-a]pyridine core plays a pivotal role in determining their cytotoxic potency and selectivity against various cancer cell lines.
Comparative Cytotoxicity of 2-, 3-, and 6-Substituted Isomers
For instance, a study on 3-aminoimidazo[1,2-a]pyridines revealed that compound 18 , with a 2,4-difluorophenyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position, exhibited the highest inhibitory activity against B16F10 melanoma cells with an IC50 of 14.39 µM.[5] In the same study, compound 14 , with a tolyl group at C-2 and a p-chlorophenyl amine at C-3, also showed significant cytotoxicity with an IC50 of 21.75 µM against the same cell line.[5] This suggests that for 3-amino-substituted derivatives, the nature of the C-2 substituent is a key modulator of activity.
Another study focusing on 6-substituted imidazo[1,2-a]pyridines found that many of these compounds exhibited excellent activity against colon cancer cell lines HT-29 and Caco-2.[6] The data indicated that these compounds induce apoptosis through the release of cytochrome c and activation of caspases 3 and 8.[6]
A separate investigation into novel imidazo[1,2-a]pyridine hybrids, where the core is substituted at the 2-position with a benzoic acid that is further functionalized, identified compounds with potent cytotoxicity against A549 lung cancer and HepG2 liver carcinoma cells.[7] Specifically, compound HB9 showed an IC50 value of 50.56 μM against A549 cells, outperforming the standard drug Cisplatin in that study.[7]
While direct head-to-head comparisons are limited, the collective evidence strongly indicates that substitution at the 2-, 3-, and 6-positions can all lead to potent anticancer agents. The optimal substitution pattern is likely target-dependent, emphasizing the need for broad screening of positional isomers in early drug discovery.
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Isomers
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 18 | 2-(2,4-difluorophenyl), 3-(p-chloroanilino) | B16F10 (Melanoma) | 14.39 | [5] |
| 14 | 2-(p-tolyl), 3-(p-chloroanilino) | B16F10 (Melanoma) | 21.75 | [5] |
| IP-5 | (Structure not specified) | HCC1937 (Breast) | 45 | [8][9] |
| IP-6 | (Structure not specified) | HCC1937 (Breast) | 47.7 | [8][9] |
| HB9 | 2-(4-(...)-benzoic acid hybrid) | A549 (Lung) | 50.56 | [7] |
Note: The IC50 values are taken from different studies and should be compared with caution due to potential variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29, B16F10) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, reliability, and sensitivity in determining the cytotoxic effects of a large number of compounds, making it ideal for initial screening of isomeric libraries.
Caption: Workflow of the MTT assay for cytotoxicity screening.
Kinase Inhibition: The Impact of Isomerism on Target Selectivity
Protein kinases are a major class of drug targets in oncology and other diseases.[10] Imidazo[1,2-a]pyridines have emerged as potent kinase inhibitors, and their isomeric forms can exhibit significant differences in their inhibitory profiles.[11][12]
Head-to-Head Comparison in Kinase Assays
A study on imidazo[1,2-a]pyridine derivatives as inhibitors of DYRK1A and CLK1 kinases, which are implicated in neurodegenerative diseases and cancer, provides a clear example of the importance of substitution patterns.[10][11][12] In this study, a library of derivatives was synthesized and screened. The most active compound, 4c , with substituents at the 2-, 3-, and 6-positions, inhibited CLK1 with an IC50 of 0.7 µM and DYRK1A with an IC50 of 2.6 µM.[10][11][12] The structure-activity relationship revealed that the combination of substituents at these positions was crucial for achieving high potency.
Another study focused on designing dual c-Met and VEGFR2 kinase inhibitors.[13] An imidazo[1,2-a]pyridine derivative, compound 26 , bearing a 6-methylpyridone ring, demonstrated potent inhibition of both kinases with IC50 values of 1.9 nM and 2.2 nM, respectively.[13] This highlights the potential of substitution at the 6-position to drive potent and specific kinase inhibition.
While these studies do not always compare the exact same substituent at different positions, they collectively underscore the principle that the spatial arrangement of functional groups, as dictated by the isomeric form, is a critical factor in achieving potent and selective kinase inhibition.
Table 2: Comparative Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution Pattern | Target Kinase(s) | IC50 | Reference |
| 4c | Substituted at 2-, 3-, and 6-positions | CLK1 | 0.7 µM | [10][11][12] |
| DYRK1A | 2.6 µM | [10][11][12] | ||
| 26 | 6-(6-methylpyridone) derivative | c-Met | 1.9 nM | [13] |
| VEGFR2 | 2.2 nM | [13] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, combine the target kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add the imidazo[1,2-a]pyridine isomers at a range of concentrations.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-based detection: Using a phosphorylation-specific antibody in an ELISA or Western blot format.
-
Luminescence-based assay: Using a system where the amount of ATP consumed is correlated with light output.
-
-
Data Analysis: Plot the percentage of kinase activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: This in vitro assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase, allowing for a clean comparison of the potency of different isomers without the confounding factors of a cellular environment.
Caption: Inhibition of protein kinase activity by imidazo[1,2-a]pyridines.
Antimicrobial Activity: Positional Effects on Bacterial Growth Inhibition
Imidazo[1,2-a]pyridines have also been investigated for their antimicrobial properties.[14][15] The position of substituents can influence not only the potency but also the spectrum of activity against different bacterial strains.
A study on novel azo-based imidazo[1,2-a]pyridine derivatives evaluated their antibacterial activity against several Gram-positive and Gram-negative bacteria.[16] The results indicated that the nature and position of substituents on the azo-linked phenyl ring, which is attached to the C-3 position of the imidazo[1,2-a]pyridine core, significantly impacted the antibacterial efficacy.
Another study synthesized 6-(imidazo[1,2-a]pyridin-2-yl)-thieno[2,3-d]pyrimidine derivatives and tested their antimicrobial activity.[14] The compounds showed moderate activity against S. aureus, E. coli, and B. subtilis.[14] This highlights the potential of creating hybrid molecules with substitution at the 2-position to achieve antimicrobial effects.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Prepare two-fold serial dilutions of the imidazo[1,2-a]pyridine isomers in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Causality Behind Experimental Choices: The broth microdilution assay is the gold standard for determining the MIC of antimicrobial agents. It provides a quantitative measure of the potency of the compounds and allows for a direct comparison of the activity of different isomers against a panel of clinically relevant bacteria.
Fluorescence Properties: The Influence of Isomerism on Photophysics
Beyond their therapeutic applications, imidazo[1,2-a]pyridines are also known for their fluorescent properties, making them valuable tools in bioimaging and as chemical sensors.[17] The position and nature of substituents have a profound effect on their absorption and emission spectra.
A comparative study on the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and 2-aryl imidazo[1,2-a]pyridines provides a clear head-to-head comparison.[17] It was observed that in most cases, the 3-hydroxymethyl group acted as an enhancer of fluorescence intensity compared to the unsubstituted parent compound.[17] However, when compared to 2-aryl substituted derivatives, the effect was more complex. For example, while a 2-phenyl group increased fluorescence intensity, in some cases, the 3-hydroxymethyl substituent decreased the intensity compared to a 2-(4'-fluorophenyl) or 2-(4'-chlorophenyl) derivative.[17]
Another study found that introducing strong electron-donating groups, such as amino or dimethylamino groups, at the 4'-position of a 2-phenylimidazo[1,2-a]pyridine caused a significant red shift in the fluorescence emission.[18] This demonstrates the ability to tune the fluorescence color by strategic substitution.
Table 3: Comparative Fluorescence Properties of Imidazo[1,2-a]pyridine Isomers
| Substitution Pattern | Key Observation | Reference |
| 3-hydroxymethyl | Generally enhances fluorescence intensity compared to the parent compound. | [17] |
| 2-phenyl | Increases fluorescence intensity compared to the parent compound. | [17] |
| 2-(4'-aminophenyl) | Causes a marked red shift in fluorescence emission. | [18] |
| 2-(4'-dimethylaminophenyl) | Causes a marked red shift in fluorescence emission. | [18] |
Experimental Protocol: Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the fluorescence properties of the imidazo[1,2-a]pyridine isomers.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the imidazo[1,2-a]pyridine isomers in a suitable solvent (e.g., ethanol, acetonitrile).
-
Absorption Spectrum: Measure the UV-visible absorption spectrum to determine the optimal excitation wavelength (λex), which is typically the wavelength of maximum absorption (λmax).
-
Emission Spectrum: Excite the sample at the determined λex and record the fluorescence emission spectrum. The wavelength of maximum emission intensity is the λem.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield (ΦF) by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate).
Causality Behind Experimental Choices: Fluorescence spectroscopy is the essential technique for characterizing the photophysical properties of fluorophores. It provides quantitative data on excitation and emission wavelengths, as well as the efficiency of the fluorescence process (quantum yield), enabling a direct comparison of the performance of different isomers as fluorescent probes.
Caption: Jablonski diagram illustrating the process of fluorescence.
Conclusion
The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the positional isomerism of their substituents. This guide has provided a head-to-head comparison of isomers in key biological assays, including anticancer, kinase inhibition, antimicrobial, and fluorescence applications. The evidence clearly demonstrates that the 2-, 3-, and 6-positions of the imidazo[1,2-a]pyridine core are all critical for modulating biological activity.
For researchers in drug discovery and chemical biology, a systematic evaluation of positional isomers is not just a suggestion but a necessity for unlocking the full potential of the imidazo[1,2-a]pyridine scaffold. The experimental protocols and comparative data presented herein provide a solid foundation for the rational design of novel, potent, and selective imidazo[1,2-a]pyridine-based compounds for a wide range of biological applications.
References
- 1. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) | Bentham Science [benthamscience.com]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oceanomics.eu [oceanomics.eu]
- 11. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer, anti-inflammatory, and antituberculosis properties.[1][2] A significant body of research points towards the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR cascade, as a primary mechanism of action for many compounds in this class.[3][4][5] The introduction of a 2-(chloromethyl) group on the 8-methylimidazo[1,2-a]pyridine core suggests a potential for covalent interaction with target proteins, adding a layer of complexity and specificity to its biological effects. This guide provides a comprehensive comparison of experimental strategies to rigorously validate the mechanism of action of these promising derivatives, designed for researchers, scientists, and drug development professionals.
I. Foundational Strategy: From Target Engagement to Cellular Phenotype
A robust validation of a compound's mechanism of action hinges on a multi-pronged approach that connects direct target binding to the downstream cellular response. For 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine derivatives, this involves a logical progression through four key stages:
Caption: A four-phase workflow for validating the mechanism of action.
II. Phase 1 & 2: Pinpointing the Molecular Target - A Comparative Analysis
Identifying the direct molecular target(s) of a novel compound is the critical first step. For imidazo[1,2-a]pyridine derivatives, which are often kinase inhibitors, a key question is which kinase(s) they bind to and with what affinity.
| Experimental Approach | Principle | Strengths | Limitations | Ideal Application Scenario |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation. | Confirms target engagement in a cellular context; label-free. | Not all binding events cause a thermal shift; lower throughput. | Validating a hypothesized target in intact cells. |
| Kinome Profiling | In vitro screening of the compound against a large panel of purified kinases. | High-throughput; provides a broad overview of kinase selectivity. | In vitro results may not perfectly reflect cellular activity. | Initial target discovery and selectivity profiling for kinase inhibitors. |
| Chemical Proteomics (Affinity-based) | The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates. | Unbiased identification of binding partners. | Requires chemical modification of the compound; risk of false positives. | Identifying novel, unexpected targets. |
Featured Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a drug to its target in a physiological setting.
Protocol Steps:
-
Cell Treatment: Treat cultured cells with the this compound derivative or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Separation: Centrifuge to separate aggregated, denatured proteins from the soluble fraction.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
III. Phase 3: Unraveling the Downstream Cellular Cascade
Once a target is identified, the next step is to understand the functional consequences of its modulation. For imidazo[1,2-a]pyridine derivatives, this often involves investigating effects on cell signaling, proliferation, and apoptosis.[3][6]
| Experimental Approach | Principle | Strengths | Limitations | Ideal Application Scenario |
| Western Blotting for Phospho-proteins | Uses antibodies to detect changes in the phosphorylation state of key signaling proteins. | Direct, semi-quantitative measure of pathway activation/inhibition. | Limited to known targets and pathways; antibody availability. | Confirming inhibition of a specific signaling pathway (e.g., PI3K/Akt/mTOR). |
| RNA Sequencing (RNA-Seq) | High-throughput sequencing to profile the entire transcriptome of treated cells. | Unbiased, global view of gene expression changes. | Does not directly measure protein activity; can be complex to analyze. | Discovering novel pathways affected by the compound. |
| Cell-Based Phenotypic Assays | Measures cellular responses like proliferation (e.g., MTT assay), apoptosis (e.g., Annexin V staining), and cell cycle progression (e.g., flow cytometry). | Directly assesses the biological outcome of compound treatment. | Can be indirect and may not pinpoint the specific molecular mechanism. | Characterizing the overall cellular effect of the compound. |
Featured Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Analysis
Given the prevalence of PI3K/Akt/mTOR inhibition by imidazo[1,2-a]pyridines, this is a crucial experiment.[3]
Protocol Steps:
-
Cell Treatment and Lysis: Treat cancer cell lines (e.g., melanoma or cervical cancer cells) with varying concentrations of the this compound derivative.[3] Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21) and corresponding secondary antibodies.
-
Detection and Analysis: Visualize protein bands and quantify changes in phosphorylation levels relative to total protein levels. A decrease in the ratio of phosphorylated to total protein for Akt and mTOR would validate pathway inhibition.[3]
Caption: Hypothesized signaling pathway for imidazo[1,2-a]pyridine derivatives.
IV. Phase 4: Investigating Covalent Inhibition
The presence of a reactive chloromethyl group necessitates an investigation into a potential covalent mechanism of action.
| Experimental Approach | Principle | Strengths | Limitations | Ideal Application Scenario |
| Mass Spectrometry (Intact Protein) | Measures the mass of the target protein after incubation with the compound. An increase in mass corresponding to the compound's molecular weight indicates covalent binding. | Direct evidence of covalent modification. | Requires purified protein; may not be sensitive enough for low-level modification. | In vitro confirmation of covalent binding to a purified target. |
| "Washout" Experiments | The inhibitory effect of a reversible inhibitor is lost after washing, while a covalent inhibitor's effect persists. | Simple, cell-based method to infer covalent binding. | Indirect; other factors can lead to persistent inhibition. | Initial assessment of the reversibility of inhibition in a cellular context. |
Featured Protocol: Mass Spectrometry for Covalent Adduct Detection
Protocol Steps:
-
Incubation: Incubate the purified target protein with the this compound derivative.
-
Sample Preparation: Remove excess, unbound compound.
-
Mass Spectrometry Analysis: Analyze the protein sample using high-resolution mass spectrometry (e.g., ESI-MS).
-
Data Interpretation: Compare the mass spectrum of the treated protein with that of the untreated protein. A mass shift equal to the molecular weight of the compound minus HCl confirms the formation of a covalent adduct.
V. Conclusion
Validating the mechanism of action of this compound derivatives requires a systematic and multi-faceted experimental approach. By combining techniques that confirm target engagement, identify the molecular target, elucidate downstream signaling pathways, and investigate the potential for covalent inhibition, researchers can build a comprehensive and robust understanding of how these promising compounds exert their biological effects. This guide provides a framework for designing and interpreting these critical experiments, ultimately facilitating the development of this important class of therapeutic agents.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Syntheses of Imidazo[1,2-a]pyridines: Efficacy, Mechanisms, and Protocols
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the well-known sleep aid Zolpidem and the anxiolytic Alpidem.[1][2] The development of efficient and versatile synthetic routes to this privileged heterocyclic system is, therefore, a subject of intense research. This guide provides a comparative analysis of the leading catalytic strategies for the synthesis of imidazo[1,2-a]pyridines, offering insights into their efficacy, mechanistic underpinnings, and practical implementation. We will delve into the nuances of transition-metal-catalyzed reactions, the elegance of metal-free approaches, and the efficiency of multicomponent strategies, providing researchers with the necessary information to select the optimal catalytic system for their specific needs.
The Enduring Appeal of Imidazo[1,2-a]pyridines
The broad spectrum of biological activities exhibited by imidazo[1,2-a]pyridine derivatives, including sedative-hypnotic, anti-inflammatory, antiviral, and anticancer properties, drives the continuous innovation in their synthesis.[3] The versatility of this scaffold allows for fine-tuning of its physicochemical properties through substitution at various positions, making it a highly attractive target for drug discovery programs.
Transition-Metal Catalysis: The Workhorses of Imidazo[1,2-a]pyridine Synthesis
Transition metals have proven to be powerful catalysts for the construction of the imidazo[1,2-a]pyridine ring system, offering high efficiency and broad substrate scope.[4] Copper, palladium, iron, and gold catalysts each present unique advantages and mechanistic pathways.
Copper Catalysis: A Cost-Effective and Versatile Choice
Copper catalysts are widely employed due to their low cost, ready availability, and versatile reactivity.[5][6] Copper(I) and Copper(II) salts can effectively catalyze the synthesis of imidazo[1,2-a]pyridines through various pathways, including oxidative cyclization and multicomponent reactions.
A notable example is the copper(I)-catalyzed one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant.[6][7][8] This method aligns with the principles of green chemistry by utilizing an abundant and non-toxic oxidant.[6] Optimization studies have shown that CuBr is a highly effective catalyst for this transformation.[6]
Another prominent copper-catalyzed approach is the three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne. This method provides a direct route to a wide range of substituted imidazo[1,2-a]pyridines.[9]
Mechanism of Copper-Catalyzed Aerobic Oxidative Cyclization:
The reaction is proposed to proceed through a Michael addition of the 2-aminopyridine to the nitroolefin, followed by a copper-catalyzed intramolecular cyclization and subsequent aromatization.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
